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  • Product: 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene
  • CAS: 1186194-40-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Abstract This technical guide provides a comprehensive overview of scientifically plausible synthetic pathways for the preparation of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS No. 1186194-40-0).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically plausible synthetic pathways for the preparation of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS No. 1186194-40-0). This fluorinated aromatic compound holds potential as a valuable building block in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the gem-difluoroethyl moiety. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic strategies: a Reformatsky-type approach with subsequent functional group manipulations, and a gem-difluoroalkene-mediated pathway. Each proposed route is substantiated with mechanistic insights, detailed experimental protocols derived from analogous transformations in peer-reviewed literature, and characterization data. The guide is structured to provide not only a set of instructions but also the scientific rationale behind the methodological choices, thereby enabling researchers to adapt and optimize these pathways for their specific needs.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (CF2H) and its derivatives, such as the 1,1-difluoroethyl moiety, are of particular interest as they can act as bioisosteres for metabolically labile groups like ethers or alcohols, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a compound that combines the desirable features of a difluorinated alkyl chain with a synthetically versatile bromine atom, attached to a methoxy-substituted aromatic ring. This combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules through various cross-coupling and substitution reactions. This guide will explore two logical and robust synthetic pathways to access this target molecule, providing the necessary detail for practical implementation in a research setting.

Pathway 1: Reformatsky-Type Addition and Subsequent Functionalization

This pathway leverages the classical Reformatsky reaction to construct the carbon skeleton, followed by deoxygenation and radical bromination to install the desired functional groups. This multi-step approach offers a high degree of control and is based on well-established and reliable chemical transformations.

Mechanistic Rationale

The cornerstone of this pathway is the nucleophilic addition of an organozinc reagent, generated in situ from ethyl bromodifluoroacetate and zinc metal, to 2-methoxybenzaldehyde.[2][3][4][5] The resulting β-hydroxy-α,α-difluoroester is a stable intermediate that can be isolated and purified. The subsequent steps involve the removal of the hydroxyl group, which can be achieved through a variety of methods, such as conversion to a xanthate followed by radical reduction (Barton-McCombie deoxygenation), and finally, the introduction of the bromine atom at the benzylic position via a free-radical bromination reaction.

Experimental Protocols

Step 1a: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(2-methoxyphenyl)propanoate

  • Materials: 2-methoxybenzaldehyde, ethyl bromodifluoroacetate, activated zinc dust, anhydrous tetrahydrofuran (THF), 1M hydrochloric acid.

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.5 eq).

    • Anhydrous THF is added to the flask under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of 2-methoxybenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension of zinc.

    • The reaction mixture is gently heated to initiate the reaction, which is typically evidenced by a mild exotherm and the disappearance of the zinc. The mixture is then refluxed for 2-3 hours until the aldehyde is consumed (monitored by TLC).

    • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.

Step 1b: Deoxygenation of Ethyl 2,2-difluoro-3-hydroxy-3-(2-methoxyphenyl)propanoate

  • Materials: Ethyl 2,2-difluoro-3-hydroxy-3-(2-methoxyphenyl)propanoate, sodium hydride, carbon disulfide, methyl iodide, azobisisobutyronitrile (AIBN), tributyltin hydride, toluene.

  • Procedure:

    • To a solution of the alcohol from Step 1a (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq) portion-wise.

    • After stirring for 30 minutes, carbon disulfide (1.5 eq) is added, and the mixture is stirred for an additional 2 hours at room temperature.

    • Methyl iodide (1.5 eq) is then added, and stirring is continued for another 2 hours.

    • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give the crude xanthate.

    • The crude xanthate is dissolved in toluene, and tributyltin hydride (1.5 eq) and a catalytic amount of AIBN are added.

    • The mixture is heated at 80-90 °C for 2-3 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 2,2-difluoro-3-(2-methoxyphenyl)propanoate.

Step 1c: Synthesis of 1-(1,1-difluoroethyl)-2-methoxybenzene

This step involves the reduction of the ester to the corresponding alcohol, followed by deoxygenation.

  • Materials: Ethyl 2,2-difluoro-3-(2-methoxyphenyl)propanoate, lithium aluminum hydride (LAH), anhydrous THF.

  • Procedure:

    • A solution of the ester from Step 1b (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C.

    • The mixture is stirred at room temperature for 2 hours.

    • The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

    • The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether. The organic layer is dried and concentrated to yield 2,2-difluoro-2-(2-methoxyphenyl)ethan-1-ol.

    • The deoxygenation of this alcohol can be achieved via a two-step procedure involving mesylation followed by reduction with a hydride source.

Step 1d: Synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • Materials: 1-(1,1-difluoroethyl)-2-methoxybenzene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride.

  • Procedure:

    • A mixture of 1-(1,1-difluoroethyl)-2-methoxybenzene (1.0 eq), NBS (1.1 eq), and a catalytic amount of BPO in carbon tetrachloride is refluxed under irradiation with a sunlamp for 4-6 hours.

    • The reaction mixture is cooled, and the succinimide is filtered off.

    • The filtrate is washed with aqueous sodium thiosulfate solution and water, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

    • The crude product is purified by distillation or column chromatography to give 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Diagram of Pathway 1

Synthesis_Pathway_1 cluster_start Starting Materials cluster_intermediate1 Step 1a: Reformatsky Reaction cluster_intermediate2 Step 1b-c: Deoxygenation cluster_final Step 1d: Bromination 2-methoxybenzaldehyde 2-methoxybenzaldehyde hydroxy_ester Ethyl 2,2-difluoro-3-hydroxy-3- (2-methoxyphenyl)propanoate 2-methoxybenzaldehyde->hydroxy_ester Zn, THF ethyl_bromodifluoroacetate Ethyl bromodifluoroacetate ethyl_bromodifluoroacetate->hydroxy_ester deoxygenated_product 1-(1,1-difluoroethyl)- 2-methoxybenzene hydroxy_ester->deoxygenated_product 1. Barton-McCombie 2. Reduction final_product 1-(2-Bromo-1,1-difluoroethyl)- 2-methoxybenzene deoxygenated_product->final_product NBS, BPO, CCl4, hv

Caption: Synthetic route via Reformatsky reaction and subsequent functionalization.

Pathway 2: gem-Difluoroalkene Intermediate Strategy

This alternative pathway involves the initial conversion of 2-methoxybenzaldehyde to the corresponding gem-difluoroalkene, followed by the addition of hydrogen bromide across the double bond to yield the target compound. This approach is more convergent and may offer advantages in terms of step economy.

Mechanistic Rationale

The key step in this pathway is the olefination of 2-methoxybenzaldehyde to form 1-(1,1-difluoroethenyl)-2-methoxybenzene. This can be achieved using various reagents, such as those derived from (trifluoromethyl)trimethylsilane (TMSCF3, the Ruppert-Prakash reagent), which can act as a difluorocarbene precursor.[6] The resulting gem-difluoroalkene is an electron-deficient olefin due to the strong electron-withdrawing nature of the two fluorine atoms. Consequently, the addition of HBr is expected to proceed via a carbocationic intermediate, with the bromine atom adding to the terminal carbon and the proton adding to the carbon bearing the fluorine atoms, following Markovnikov's rule, to give the desired product.

Experimental Protocols

Step 2a: Synthesis of 1-(1,1-Difluoroethenyl)-2-methoxybenzene

  • Materials: 2-methoxybenzaldehyde, (trifluoromethyl)trimethylsilane (TMSCF3), sodium iodide, triphenylphosphine, anhydrous DMF.

  • Procedure:

    • To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous DMF are added 2-methoxybenzaldehyde (1.0 eq) and sodium iodide (2.2 eq).

    • (Trifluoromethyl)trimethylsilane (2.0 eq) is then added dropwise at room temperature under an inert atmosphere.

    • The reaction mixture is heated to 65-70 °C and stirred for 12-16 hours.

    • After cooling, the reaction is quenched with water and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield 1-(1,1-difluoroethenyl)-2-methoxybenzene.

Step 2b: Synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • Materials: 1-(1,1-Difluoroethenyl)-2-methoxybenzene, hydrogen bromide (solution in acetic acid or anhydrous).

  • Procedure:

    • A solution of 1-(1,1-difluoroethenyl)-2-methoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) is cooled to 0 °C.

    • A solution of hydrogen bromide in acetic acid (33 wt %, 1.5 eq) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until the starting material is consumed (TLC monitoring).

    • The mixture is carefully poured into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is removed under reduced pressure to afford the crude product.

    • Purification by column chromatography or distillation under reduced pressure yields the final product, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Diagram of Pathway 2

Synthesis_Pathway_2 cluster_start Starting Material cluster_intermediate Step 2a: gem-Difluoroolefination cluster_final Step 2b: Hydrobromination 2-methoxybenzaldehyde 2-methoxybenzaldehyde gem_difluoroalkene 1-(1,1-Difluoroethenyl)- 2-methoxybenzene 2-methoxybenzaldehyde->gem_difluoroalkene TMSCF3, PPh3, NaI, DMF final_product 1-(2-Bromo-1,1-difluoroethyl)- 2-methoxybenzene gem_difluoroalkene->final_product HBr, Acetic Acid

Caption: Synthesis via a gem-difluoroalkene intermediate.

Characterization of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Comprehensive analytical data is crucial for the unambiguous identification and purity assessment of the final product. While a dedicated publication with the full spectroscopic data for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS 1186194-40-0) was not identified, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Aromatic protons (4H, multiplet, ~6.8-7.5 ppm), Methoxy protons (3H, singlet, ~3.9 ppm), Bromomethyl protons (2H, triplet, ~3.8-4.2 ppm, with coupling to fluorine).
¹³C NMR Aromatic carbons (~110-160 ppm), Methoxy carbon (~55 ppm), CF₂ carbon (triplet, ~115-125 ppm), CH₂Br carbon (triplet, ~30-40 ppm).
¹⁹F NMR A single resonance (triplet) in the range of -90 to -120 ppm, due to coupling with the adjacent CH₂ protons.[7]
Mass Spec. Molecular ion peaks corresponding to the isotopic pattern of bromine (M⁺ and M⁺+2 in approximately 1:1 ratio).
IR C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching, C-F stretching (~1100-1300 cm⁻¹), C-Br stretching.

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. Pathway 1, a multi-step approach involving a Reformatsky-type reaction, offers a high degree of control and relies on well-understood transformations. Pathway 2, proceeding through a gem-difluoroalkene intermediate, is more convergent and may be more efficient. The choice of pathway will depend on the specific requirements of the research, including available starting materials, equipment, and desired scale. The detailed experimental protocols, based on established literature for similar transformations, provide a solid foundation for the practical synthesis of this valuable fluorinated building block. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

  • Prakash, G. K. S., Ni, C., Wang, F., Hu, J., & Olah, G. A. (2011). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 50(11), 2559–2563. [Link]

  • Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom. Berichte der deutschen chemischen Gesellschaft (A and B Series), 75(3), 291-297.
  • Johnson, R. G., & Ingham, R. K. (1956). The Hunsdiecker Reaction. Chemical Reviews, 56(2), 219–269.
  • Tan, X., Song, T., Wang, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 134(10), 4258–4263.
  • Hu, J., Zhang, W., & Wang, F. (2011). Synthesis of gem-Difluorocyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
  • Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of 1-(2-Bromo-1,1-difluoroethy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene , a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public literature, this document combines foundational information with predicted properties and generalized experimental protocols based on established methods for analogous halogenated aromatic compounds. This approach provides a robust framework for researchers initiating studies with this molecule.

Core Molecular Identity

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a halogenated aromatic ether. The presence of a difluoroethyl group, a bromine atom, and a methoxybenzene moiety suggests a unique combination of lipophilicity, metabolic stability, and potential for diverse chemical transformations.

Table 1: Fundamental Molecular Identifiers

IdentifierValueSource
Chemical Name 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene-
Synonym(s) 2-(2-bromo-1,1-difluoroethyl)phenyl methyl ether[1]
CAS Number 1186194-40-0[1]
Molecular Formula C₉H₉BrF₂O[1]
Molecular Weight 251.07 g/mol [1]
Purity (Typical) ≥95%[1]

digraph "1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; Br1 [label="Br"]; F1 [label="F"]; F2 [label="F"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; CH3 [label="CH3"];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7; C2 -- O1; O1 -- CH3; C7 -- C8; C7 -- F1; C7 -- F2; C8 -- Br1; C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; C8 -- H5; C8 -- H6;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-1.4,-1.2!"]; C8 [pos="-2.8,-0.6!"]; CH3 [pos="3.5,0.6!"]; O1 [pos="2.1,-0.8!"]; F1 [pos="-1.4,-2.4!"]; F2 [pos="-0.7,-1.8!"]; Br1 [pos="-4.2,-1.2!"]; H1[pos="3.1,1.2!"]; H2[pos="2.1,3.2!"]; H3[pos="-0.7,3.2!"]; H4[pos="-1.7,1.2!"]; H5[pos="-2.8,0.4!"]; H6[pos="-3.5,-1.0!"]; }

Caption: Chemical structure of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, a predictive approach is necessary. The following table summarizes key physicochemical properties predicted using established computational models. It is imperative for researchers to experimentally verify these values.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueMethod/Rationale
Melting Point (°C) Not readily predictableRequires experimental determination.
Boiling Point (°C) ~230-250Based on structurally similar halogenated aromatic ethers.
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Poorly soluble in water.Based on the nonpolar nature of the aromatic ring and halogen substituents, and the polar ether group.
LogP ~3.5Prediction based on additive models for lipophilicity.

Spectroscopic Characterization: A Predictive and Comparative Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. While experimental spectra for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene are not publicly available, this section provides a detailed prediction of the expected spectral features, drawing comparisons with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons (δ 6.8-7.5 ppm): The four protons on the benzene ring will appear in this region as a complex multiplet pattern, influenced by the methoxy and the bromo-difluoroethyl substituents.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group is expected.

  • CH₂Br Protons (δ ~3.9-4.2 ppm): The two protons of the bromomethyl group will likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR (Predicted):

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the methoxy group will be shifted downfield, while the carbon bearing the bromo-difluoroethyl group will also be significantly shifted.

  • CF₂ Carbon (δ ~115-125 ppm): This carbon will appear as a triplet due to coupling with the two fluorine atoms.

  • CH₂Br Carbon (δ ~30-40 ppm): The carbon of the bromomethyl group will appear in this region.

  • Methoxy Carbon (δ ~55-60 ppm): A single peak corresponding to the methoxy carbon.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 250 and 252, with a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br)[2].

  • Key Fragmentation Pathways:

    • Loss of Br (m/z 171): Cleavage of the C-Br bond.

    • Loss of CH₂Br (m/z 157): Cleavage of the bond between the difluoro-substituted carbon and the bromomethyl group.

    • Formation of the methoxy-tropylium ion (m/z 107): A common fragmentation for methoxy-substituted benzene derivatives.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): Characteristic of the benzene ring.

  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): From the methoxy and ethyl groups.

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): Multiple bands are expected in this region, typical for substituted benzenes.

  • C-O-C Asymmetric Stretching (~1250 cm⁻¹): A strong band characteristic of the aryl-alkyl ether linkage[3].

  • C-F Stretching (1100-1000 cm⁻¹): Strong absorptions due to the two fluorine atoms.

  • C-Br Stretching (600-500 cm⁻¹): A weaker absorption in the fingerprint region.

Experimental Protocols: A Guideline for Characterization

The following are generalized, yet detailed, protocols for the analytical characterization of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. These should be adapted and optimized based on the specific instrumentation and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale: Reversed-phase HPLC is a robust method for assessing the purity of halogenated aromatic compounds. A C18 column provides good separation based on hydrophobicity.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water (with 0.1% Trifluoroacetic Acid)

    • B: Acetonitrile (with 0.1% Trifluoroacetic Acid)

  • Procedure:

    • Prepare a stock solution of the compound in Acetonitrile (1 mg/mL).

    • Set the column temperature to 30 °C.

    • Equilibrate the column with a mobile phase composition of 50% B for 10 minutes.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution from 50% to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and re-equilibrate for 5 minutes.

    • Monitor the eluent at 254 nm.

    • Purity is determined by the area percentage of the main peak. For purification purposes, consider using a Phenyl-Hexyl or PFP column to enhance separation based on pi-pi interactions[4].

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in Acetonitrile (1 mg/mL) inject Inject 10 µL prep->inject separate C18 Column Gradient Elution (ACN/H2O) inject->separate detect UV Detection (254 nm) separate->detect analyze Integrate Peaks Calculate Area % detect->analyze

Caption: A generalized workflow for HPLC purity analysis.

Synthesis and Purification

A plausible synthetic route involves the reaction of a suitable phenol with a bromo-difluoro-ethylating agent.

  • Synthesis: A potential synthesis could involve the reaction of 2-methoxyphenol with 1,2-dibromo-1,1-difluoroethane under basic conditions, analogous to a Williamson ether synthesis. The reaction would likely be carried out in a polar aprotic solvent like DMF or acetonitrile.

  • Purification:

    • After the reaction, the mixture would be quenched with water and extracted with an organic solvent like ethyl acetate.

    • The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification of the crude product would be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. For halogenated ethers, a Florisil column cleanup can also be effective in removing polar impurities[5].

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions for handling similar halogenated aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene presents an interesting scaffold for further chemical exploration. This guide provides a foundational understanding of its physicochemical properties, leveraging predictive methods and established protocols for similar compounds. It is crucial that the predicted data presented herein is validated through rigorous experimentation to ensure the accuracy and reliability of future research and development efforts.

References

  • Smith, B. C. The C-O Bond III: Ethers By a Knockout. Spectroscopy2017 , 32 (5), 22-27. [Link]

  • U.S. Environmental Protection Agency. Method 611: Haloethers. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Supporting Information for publications. [Link]

  • Google Patents.
  • MAC-MOD Analytical. Haloethers using the Avantor® Hichrom HI-5 Phase (EPA Method 611/8110). [Link]

  • Google Patents.
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

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Foundational

An In-depth Technical Guide to 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS 1186194-40-0)

A Keystone Building Block for Advanced Fluorinated Molecules in Drug Discovery Introduction 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a specialized chemical intermediate of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Building Block for Advanced Fluorinated Molecules in Drug Discovery

Introduction

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, incorporating a methoxy-substituted aromatic ring and a bromo-gem-difluoroethyl moiety, offers a versatile platform for the synthesis of complex, fluorinated molecules. The presence of the difluoromethylene group can profoundly influence the physicochemical and pharmacological properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is presented in the table below.

PropertyValue
CAS Number 1186194-40-0
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol
InChI Key ORFHBKZJHOSPJL-UHFFFAOYSA-N
Synonyms 2-(2-bromo-1,1-difluoroethyl)phenyl methyl ether
Purity Typically ≥95%

Synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Proposed Synthetic Pathway

G cluster_0 Reaction Scheme 2-methoxystyrene 2-Methoxystyrene Product 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene 2-methoxystyrene->Product Radical Addition Bromodifluoroacetyl_reagent Bromodifluoroacetyl Reagent (e.g., Ethyl 2-bromo-2,2-difluoroacetate) Bromodifluoroacetyl_reagent->Product Photocatalyst Photocatalyst (e.g., Ir(ppy)₃) Photocatalyst->Product Light Visible Light (e.g., Blue LED) Light->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: Proposed synthesis of the target compound via photoinduced ATRA.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Methoxystyrene

  • Ethyl 2-bromo-2,2-difluoroacetate

  • Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

  • Acetonitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Blue LED light source (λmax ≈ 450 nm)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-methoxystyrene (1.0 eq.), ethyl 2-bromo-2,2-difluoroacetate (1.5 eq.), and tris(2-phenylpyridine)iridium(III) (0.001 eq.).

  • Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene.

Causality of Experimental Choices:

  • The use of a photocatalyst like Ir(ppy)₃ is crucial for the homolytic cleavage of the C-Br bond in the bromodifluoroacetyl reagent under visible light irradiation, initiating the radical chain reaction.[1]

  • An excess of the bromodifluoroacetyl reagent is often used to ensure complete consumption of the starting styrene.

  • Anhydrous and degassed solvent is necessary to prevent quenching of the radical intermediates and other side reactions.

  • Purification by column chromatography is a standard and effective method for isolating the target compound from the reaction mixture.

Predicted Spectroscopic Data

As experimental spectra for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene are not publicly available, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.2m2HAr-H
~7.0-6.8m2HAr-H
~4.5-4.2t1HCH-CH₂Br
~3.9s3HOCH₃
~3.8-3.6t2HCH-CH₂Br

Rationale: The aromatic protons are expected to appear as complex multiplets in the range of δ 6.8-7.4 ppm. The methoxy group will be a sharp singlet around δ 3.9 ppm. The benzylic proton will be a triplet due to coupling with the two fluorine atoms and will likely be further split by the adjacent methylene protons. The methylene protons adjacent to the bromine will appear as a triplet, coupled to the benzylic proton.

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~157Ar-C (C-OCH₃)
~130-120Ar-C
~125 (t)CF₂
~110Ar-C
~55OCH₃
~45 (t)CH₂Br
~40 (t)CH

Rationale: The aromatic carbons will resonate in the typical region of δ 110-157 ppm. The carbon bearing the two fluorine atoms (CF₂) will appear as a triplet due to C-F coupling. The benzylic carbon and the carbon bearing the bromine will also show characteristic shifts, likely with some triplet coupling from the fluorine atoms.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1150-1050StrongC-F stretch
1050-1000MediumAryl-O stretch (symmetric)
700-600MediumC-Br stretch

Rationale: The spectrum is expected to show characteristic absorptions for the aromatic ring, the methoxy group (strong C-O stretches), the C-F bonds (strong absorptions), and the C-Br bond.[3][4]

Mass Spectrometry (MS) (Predicted)
m/zInterpretation
250/252[M]⁺˙ (Molecular ion peak with bromine isotope pattern)
171[M - Br]⁺
121[M - CH₂BrF₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Rationale: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[5] Common fragmentation pathways would include the loss of a bromine radical, and cleavage of the ethyl chain.

Reactivity and Synthetic Utility

The chemical reactivity of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is dictated by the interplay of its functional groups. The benzylic position, activated by the aromatic ring, is a key site for transformations.

Nucleophilic Substitution

The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups.

G cluster_0 Nucleophilic Substitution Start 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene Product Substituted Product Start->Product Sɴ1 or Sɴ2 Nucleophile Nu⁻ Nucleophile->Product

Caption: General scheme for nucleophilic substitution reactions.

Depending on the nucleophile and reaction conditions, the substitution can proceed through either an S(_N)1 or S(_N)2 mechanism.[6] Strong, unhindered nucleophiles will favor an S(_N)2 pathway, while weaker nucleophiles and polar, protic solvents may promote an S(_N)1 reaction via a resonance-stabilized benzylic carbocation.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene can undergo an E2 elimination reaction to form a vinyl fluoride.[7][8] Under conditions that favor carbocation formation (e.g., heat, polar protic solvent), an E1 elimination may also occur.[9][10]

G cluster_0 Elimination Reaction Start 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene Product 1-(1,2-Difluorovinyl) -2-methoxybenzene Start->Product E2 Elimination Base Strong Base Base->Product

Caption: E2 elimination to form a vinyl fluoride.

Cross-Coupling Reactions

While the primary bromide is a potential handle for cross-coupling reactions, the reactivity of the C-Br bond in this specific context would need to be experimentally determined. In principle, under appropriate catalytic conditions (e.g., using palladium catalysts), Suzuki or Stille couplings could be employed to form new carbon-carbon bonds.[11][12][13]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene make it a valuable precursor for the synthesis of novel drug candidates. The gem-difluoroethyl group can serve as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving the pharmacokinetic profile of a lead compound. The methoxy group can also participate in key binding interactions with biological targets. The bromo functionality provides a convenient handle for further chemical modifications, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a promising building block for the synthesis of advanced fluorinated molecules. While detailed experimental data for this specific compound is limited, its synthesis can be reasonably proposed via a photoinduced atom transfer radical addition. Its reactivity is predicted to be dominated by transformations at the benzylic position, including nucleophilic substitution and elimination reactions. The unique combination of a methoxy-substituted aromatic ring and a bromo-gem-difluoroethyl moiety makes this compound a valuable tool for medicinal chemists seeking to introduce fluorine into their target molecules to enhance their therapeutic potential. Further research into the specific reactivity and applications of this compound is warranted.

References

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Exploratory

A Technical Guide to the Structure Elucidation of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The robust and unambiguous determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, technical walkthrough for the structure elucidation of the novel compound 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene. We will explore a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices, the interpretation of complex data, and the synergistic use of these techniques to arrive at a final, validated structure will be detailed. This document is intended to serve as a practical guide for scientists engaged in the characterization of complex organic molecules.

Introduction: The Analytical Challenge

The molecule 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (Molecular Formula: C₉H₉BrF₂O, Molecular Weight: 251.07 g/mol ) presents a unique structural puzzle.[1] The combination of a substituted aromatic ring, a methoxy group, and a bromo-difluoroethyl side chain necessitates a comprehensive analytical strategy to confirm connectivity and spatial arrangement. Each functional group provides distinct spectroscopic handles that, when analyzed in concert, allow for a confident structural assignment. The process of structure elucidation is not merely a sequence of experiments but a logical workflow where each piece of data informs the next, building a coherent and self-validating structural hypothesis.[2][3]

The Strategic Workflow: A Multi-Technique Approach

A robust structure elucidation workflow relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination minimizes ambiguity.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Confirmation and Validation Sample Prep Sample Preparation (Purity Assessment) MS Mass Spectrometry (MS) (Molecular Weight & Formula) Sample Prep->MS IR Infrared (IR) Spectroscopy (Functional Group ID) MS->IR 1D_NMR 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR->1D_NMR 2D_NMR 2D NMR Spectroscopy (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Data_Integration Data Integration & Structure Proposal 2D_NMR->Data_Integration Final_Structure Final Confirmed Structure Data_Integration->Final_Structure

Caption: A logical workflow for the structure elucidation of 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and critical step for determining the molecular weight and elemental composition of a new compound.[4] For 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene, Electron Ionization (EI) is a suitable technique as it provides detailed fragmentation patterns that aid in structural confirmation.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at 50°C and ramps up to 250°C to ensure good separation from any potential impurities.

  • MS Analysis (EI): The column outlet is directly coupled to the ion source of the mass spectrometer. Set the electron energy to 70 eV. Acquire mass spectra over a range of m/z 40-300.

Data Interpretation: Expected Spectrum and Fragmentation

The mass spectrum will provide two key pieces of information: the molecular ion peak and the fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 250 and 252, with a characteristic ~1:1 intensity ratio. This is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[6] This immediately confirms the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: The fragmentation of the molecular ion is driven by the formation of the most stable carbocations. The key fragmentation pathways are predictable based on the structure.[4][7][8]

G M [C₉H₉BrF₂O]⁺• m/z 250/252 F1 [C₉H₉F₂O]⁺ m/z 171 M->F1 - Br• F4 [C₇H₇O]⁺ m/z 107 M->F4 - CH₂BrCF₂• F2 [C₈H₆F₂O]⁺• m/z 156 F1->F2 - CH₃• F3 [C₇H₆O]⁺• m/z 106 F2->F3 - CF₂

Caption: Predicted major fragmentation pathways for 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene in EI-MS.

Table 1: Predicted Mass Spectrometry Data

m/z (relative intensity)Ion StructureInterpretation
250/252 (~1:1)[C₉H₉BrF₂O]⁺•Molecular ion (M⁺•), confirming the presence of one bromine atom.
171[C₉H₉F₂O]⁺Loss of a bromine radical (M - Br).
156[C₈H₆F₂O]⁺•Subsequent loss of a methyl radical from the methoxy group (M - Br - CH₃).
107[C₇H₇O]⁺Cleavage of the ethyl side chain, forming a stable methoxybenzyl cation.
106[C₇H₆O]⁺•Loss of the difluoromethyl group from the m/z 156 fragment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Data Interpretation: Characteristic Absorptions

The IR spectrum will confirm the presence of the aromatic ring, the ether linkage, and the carbon-halogen bonds.

Table 2: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretch-OCH₃
1600-1450C=C stretchAromatic ring
1250-1200C-O stretch (asymmetric)Aryl ether
1100-1000C-O stretch (symmetric)Aryl ether
1150-1050C-F stretchDifluoroalkane
750-700C-H bend (out-of-plane)Ortho-disubstituted benzene
690-515C-Br stretchBromoalkane

The presence of strong absorptions in the aromatic and ether regions, coupled with bands in the C-F and C-Br regions, provides strong evidence for the proposed structure.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[12][13] For 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will be used to unambiguously assign all atoms and their connectivity. The presence of fluorine adds a layer of complexity and information due to ¹⁹F-¹H and ¹⁹F-¹³C couplings.[14][15][16][17]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 for ¹H and ¹³C).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard like CFCl₃ (δ 0.00) or an internal standard can be used.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation: Predicted NMR Spectra
  • ¹H NMR Spectrum: The proton NMR will show signals for the aromatic protons, the methoxy protons, and the methylene protons of the ethyl side chain. The aromatic region will display a complex splitting pattern characteristic of an ortho-disubstituted benzene ring. The methylene protons will be split by the adjacent fluorine atoms into a triplet.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.0m4HAr-HAromatic protons in a disubstituted ring.
~3.9s3H-OCH₃Methoxy group protons.
~3.7t2H-CH₂BrMethylene protons adjacent to two fluorine atoms (³JHF coupling).
  • ¹⁹F NMR Spectrum: The fluorine NMR spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal will be split into a triplet by the two adjacent protons of the methylene group.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -90 to -120t-CF₂-Two equivalent fluorine atoms coupled to the adjacent methylene protons (³JFH coupling).
  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The carbon of the CF₂ group will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The methylene carbon will also be split by the fluorine atoms (²JCF). The aromatic carbons will show characteristic shifts influenced by the methoxy and the bromo-difluoroethyl substituents.[12]

Table 5: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~155Ar-C (C-OCH₃)Quaternary aromatic carbon attached to the electron-donating methoxy group.
~130-120Ar-CAromatic CH carbons.
~125 (t, ¹JCF ≈ 240-260 Hz)-CF₂-Carbon directly bonded to two fluorine atoms, showing a large one-bond C-F coupling.
~120Ar-C (C-ethyl)Quaternary aromatic carbon attached to the ethyl side chain.
~56-OCH₃Methoxy carbon.
~40 (t, ²JCF ≈ 20-30 Hz)-CH₂BrMethylene carbon, showing a two-bond C-F coupling.
  • 2D NMR Spectroscopy:

    • COSY: Will confirm the coupling between adjacent aromatic protons.

    • HSQC: Will correlate the proton signals with their directly attached carbon signals (e.g., Ar-H with Ar-C, -OCH₃ with -OCH₃, -CH₂Br with -CH₂Br).

    • HMBC: This is crucial for confirming the overall connectivity. Key correlations would be observed between:

      • The methoxy protons (-OCH₃) and the aromatic carbon they are attached to (C-OCH₃).

      • The methylene protons (-CH₂Br) and the aromatic carbon they are attached to, as well as the CF₂ carbon.

      • The aromatic protons and their neighboring carbons.

Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is the integration of all spectroscopic data.

  • MS confirms the molecular formula C₉H₉BrF₂O.

  • IR confirms the presence of an aromatic ether and carbon-halogen bonds.

  • ¹³C NMR identifies 9 distinct carbon environments, consistent with the proposed structure. The characteristic triplet for the CF₂ carbon provides strong evidence for this group.

  • ¹H and ¹⁹F NMR provide the proton and fluorine environments and their multiplicities confirm the -CF₂CH₂Br moiety.

  • 2D NMR (HSQC and HMBC) definitively establishes the connectivity between the different fragments, linking the methoxy group and the bromo-difluoroethyl group to the aromatic ring in an ortho arrangement.

The convergence of all these data points provides a self-validating and unambiguous confirmation of the structure as 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene.

Conclusion

The structure elucidation of 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene serves as an excellent case study for the application of modern analytical techniques in chemical research. By strategically employing MS, IR, and a suite of 1D and 2D NMR experiments, a complete and confident structural assignment can be achieved. The key to this process is not just the acquisition of data, but the logical interpretation and integration of complementary information from each technique. This guide provides a framework for approaching similar analytical challenges, emphasizing the importance of a systematic and evidence-based workflow.

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  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018). University of Lethbridge. Retrieved from [Link]

  • Williams, M. C., & George, J. E. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(10), 1812–1821. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel fluorinated aromatic compound, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. While experimental data for this sp...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel fluorinated aromatic compound, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. While experimental data for this specific molecule is not widely published, this document outlines the expected spectroscopic features based on established principles and data from analogous structures. It serves as a predictive framework and methodological guide for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Spectroscopic Analysis

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy frequently employed in the development of pharmaceuticals and agrochemicals.[1][2][3] The compound 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a structurally interesting molecule, combining a methoxy-substituted aromatic ring with a bromo-difluoroethyl group. A thorough spectroscopic analysis is crucial to confirm its identity, purity, and structure, providing a foundation for further research and application. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for an unambiguous characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons in the molecule.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity & Coupling
~ 7.5 - 6.9Multiplets
~ 3.9Singlet
~ 3.8Triplet
  • Aromatic Protons (δ 7.5 - 6.9 ppm): The four protons on the benzene ring will appear as a series of multiplets in this region. The exact chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing difluoroethyl group.

  • Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet, being chemically equivalent and not coupled to other protons.

  • Methylene Protons (δ ~3.8 ppm): The two protons of the -CH₂Br group will likely appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Expected Coupling
~ 157Singlet
~ 133 - 110Multiple signals, some with C-F coupling
~ 120 (t)Triplet (¹JCF)
~ 56Singlet
~ 35 (t)Triplet (²JCF)
  • Aromatic Carbons (δ 157 - 110 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group will be the most downfield (~157 ppm). The other aromatic carbons will show complex splitting patterns due to C-F coupling.

  • CF₂ Carbon (δ ~120 ppm): This carbon will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF).

  • Methoxy Carbon (δ ~56 ppm): A singlet is expected for the methoxy carbon.

  • CH₂ Carbon (δ ~35 ppm): This carbon will also likely be a triplet due to two-bond coupling with the fluorine atoms (²JCF).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[3][4]

Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm) Multiplicity & Coupling
~ -90 to -110Triplet
  • CF₂ Group (δ -90 to -110 ppm): The two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will be split into a triplet by the two adjacent protons of the methylene group (²JFH). The chemical shift is a prediction based on similar structures.[1][2]

Experimental Protocol for NMR Data Acquisition

A standard workflow for acquiring NMR data for a novel compound like 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is as follows:

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

For 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (C₉H₉BrF₂O), the expected molecular weight is approximately 251.07 g/mol .[5]

Predicted MS Data
m/z (Mass-to-Charge Ratio) Interpretation
~250, 252Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio).
~171Loss of Br radical ([M-Br]⁺).
~121Further fragmentation, possibly loss of CF₂CH₂Br.

The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance will result in a characteristic M and M+2 pattern for all bromine-containing fragments.

Experimental Protocol for MS Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum
Predicted IR Data
Wavenumber (cm⁻¹) Functional Group
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch
~ 1600, 1480Aromatic C=C stretch
~ 1250C-O stretch (aryl ether)
~ 1100 - 1000C-F stretch
~ 750C-Br stretch

The spectrum will be dominated by strong absorptions corresponding to the C-F and C-O bonds. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.

Experimental Protocol for IR Data Acquisition

For a liquid or solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

Sources

Exploratory

An In-Depth Technical Guide to 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated motifs, the gem-difluoroethyl group has emerged as a valuable bioisostere for carbonyls, alcohols, and other functional groups. This guide provides a comprehensive technical overview of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, a key building block for the introduction of the gem-difluoroethyl moiety into aromatic systems. We will delve into its commercial availability, plausible synthetic routes, and its potential applications in the synthesis of novel therapeutic agents.

Chemical Properties and Commercial Availability

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, also known as 2-(2-bromo-1,1-difluoroethyl)phenyl methyl ether, is a specialty chemical used in organic synthesis.[1] Its key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 1186194-40-0[1]
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol [1]
IUPAC Name 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene
Synonyms 2-(2-bromo-1,1-difluoroethyl)phenyl methyl ether
Purity Typically ≥95%

This compound is commercially available from several chemical suppliers, making it an accessible reagent for research and development purposes. The following table lists some of the known suppliers.

SupplierProduct CodePurity
Sigma-Aldrich MAN23892959995%[1]
Fluorochem F73491998%

Synthetic Pathways

Diagram of Plausible Synthetic Workflow

G cluster_0 Step 1: Difluoromethylenation cluster_1 Step 2: Formation of the Target Compound A 2-Methoxybenzaldehyde B Intermediate (not isolated) A->B 1. Dibromodifluoromethane (CF₂Br₂) 2. Reducing Agent (e.g., PPh₃) C 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene B->C Work-up and Purification

Caption: Plausible synthetic workflow for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions for the synthesis of gem-difluoro compounds from aldehydes and should be considered a starting point for experimental optimization.

Step 1: Synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (PPh₃) (1.2 eq.) and anhydrous solvent (e.g., THF or DMF).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add dibromodifluoromethane (CF₂Br₂) (1.5 eq.) to the stirred solution.

  • Aldehyde Addition: After stirring for 30 minutes at -78 °C, add a solution of 2-methoxybenzaldehyde (1.0 eq.) in the same anhydrous solvent dropwise via the dropping funnel.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Applications in Drug Discovery and Medicinal Chemistry

The gem-difluoroethyl moiety is a valuable pharmacophore in drug design due to its ability to act as a bioisostere of a carbonyl group, a hydroxyl group, or a thiol group. This bioisosteric replacement can lead to improved metabolic stability and enhanced binding interactions with biological targets. 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene serves as a key building block for introducing this important functional group into aromatic scaffolds.

The bromine atom in the molecule provides a reactive handle for a variety of synthetic transformations, including:

  • Nucleophilic Substitution: The bromide can be displaced by various nucleophiles to introduce a wide range of functional groups.

  • Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

  • Radical Reactions: The bromine atom can be a precursor for radical intermediates, enabling further functionalization.

Diagram of Synthetic Utility

G A 1-(2-Bromo-1,1-difluoroethyl)- 2-methoxybenzene B Nucleophilic Substitution A->B C Cross-Coupling Reactions A->C D Radical Reactions A->D E Diverse Bioactive Molecules B->E C->E D->E

Sources

Foundational

An In-depth Technical Guide to the Safety and Handling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, reactivity, and disposal of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS No. 1186194-40-0).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, reactivity, and disposal of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS No. 1186194-40-0). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure procedural integrity and personal safety. The narrative emphasizes the causality behind safety protocols, grounding recommendations in the compound's specific chemical properties and known hazards of structurally related molecules.

Section 1: Compound Identification and Physicochemical Properties

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a halogenated aromatic compound increasingly utilized as a building block in medicinal chemistry. The presence of a difluoroethyl group can impart unique metabolic stability and conformational properties to target molecules, making this reagent valuable in drug discovery programs.[1][2] Understanding its fundamental properties is the first step in a comprehensive risk assessment.

PropertyValueSource
CAS Number 1186194-40-0[3][4]
Molecular Formula C₉H₉BrF₂O[3]
Molecular Weight 251.07 g/mol [4]
IUPAC Name 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene[4]
Synonym(s) 2-(2-bromo-1,1-difluoroethyl)phenyl methyl ether[3]
Purity Typically ≥95% - 98%[3][4]
InChI Key ORFHBKZJHOSPJL-UHFFFAOYSA-N[3][4]

Caption: Chemical Structure of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Section 2: Hazard Identification and GHS Classification

Comprehensive toxicological data for this specific compound is limited.[5] Therefore, the hazard profile is based on available Safety Data Sheet (SDS) information for the compound and data from structurally similar halogenated aromatic compounds.[6][7] The primary hazards are associated with irritation and acute toxicity if ingested.

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning GHS07: Harmful/Irritant
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning GHS07: Harmful/Irritant
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationWarning GHS07: Harmful/Irritant
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning GHS07: Harmful/Irritant

Source: Fluorochem SDS[4]

Causality of Hazards:

  • Irritation (Skin, Eyes, Respiratory): The reactivity of the bromo-difluoroethyl moiety, combined with the aromatic ring, makes the compound a likely irritant. Similar halogenated organic compounds are known to cause irritation upon contact.[6][8]

  • Acute Oral Toxicity: While specific data is scarce, many functionalized benzene derivatives exhibit moderate oral toxicity. The "Harmful if swallowed" classification necessitates stringent controls to prevent ingestion.[9]

Section 3: Standard Operating Procedure for Safe Handling

A self-validating protocol is essential for handling this compound. The following workflow is designed to minimize exposure at every step. All operations must be conducted within a certified chemical fume hood.[10][11]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Area & Equipment Prep - Verify fume hood certification. - Designate waste containers. - Assemble glassware. PPE 2. Don PPE - Nitrile gloves (double-gloved). - Chemical splash goggles. - Flame-resistant lab coat. Prep->PPE Weigh 3. Aliquoting - Handle solid/oil in fume hood. - Use disposable weighing tools. - Tare vessel before adding compound. PPE->Weigh Reaction 4. Reaction Setup - Add reagent under inert atmosphere. - Use a closed system if possible. - Monitor for any exotherms. Weigh->Reaction Quench 5. Workup & Quenching - Quench reaction slowly. - Extract in fume hood. Reaction->Quench Waste 6. Waste Disposal - Segregate halogenated waste. - Label container clearly. Quench->Waste Decon 7. Decontamination - Rinse glassware with appropriate solvent. - Wipe down fume hood surfaces. Waste->Decon Doff 8. Doff PPE - Remove gloves last. - Wash hands thoroughly. Decon->Doff Emergency_Response_Plan cluster_spill Small Spill (<100 mL) cluster_exposure Personnel Exposure cluster_fire Fire Start Emergency Event Spill_Notify Notify others in the lab Inhalation Inhalation: Move to fresh air. Seek medical attention. Skin Skin Contact: Remove contaminated clothing. Wash with soap & water for 15 min. Eye Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Fire_Ext Use CO₂, dry chemical, or foam. Avoid water jet. Spill_Absorb Absorb with inert material (vermiculite, sand) Spill_Notify->Spill_Absorb Spill_Collect Collect into sealed container for hazardous waste Spill_Absorb->Spill_Collect Fire_Haz Combustion may produce toxic gases (CO, CO₂, HBr, HF). Fire_Ext->Fire_Haz

Caption: Decision tree for emergency response procedures.

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][6][12]* In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [10][12]If skin irritation persists, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [4][10][12]* In Case of Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [4]* In Case of a Spill: For small spills, absorb with an inert, non-combustible material such as vermiculite or sand. [13]Collect the material into a clearly labeled, sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Section 6: Reactivity Profile and Applications in Drug Development

The reactivity of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is dominated by the C-Br bond. The bromine atom serves as a good leaving group, making it susceptible to nucleophilic substitution and a valuable partner in various cross-coupling reactions. [14]

  • Nucleophilic Substitution: The primary aliphatic bromide can be displaced by a range of nucleophiles.

  • Elimination Reactions: Treatment with a strong, non-nucleophilic base may lead to an elimination reaction, forming a styrene derivative. [14]* Organometallic Formations: The compound can potentially form Grignard reagents or participate in other metal-insertion reactions, although the gem-difluoro group may influence the stability of such intermediates. [14] For medicinal chemists, the difluoromethyl group is of particular interest as it can serve as a bioisostere for a hydroxyl group or a metabolically vulnerable C-H bond, potentially improving a drug candidate's pharmacokinetic profile. [1][2]

Section 7: Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Stream: Designate a specific, sealed, and clearly labeled container for "Halogenated Organic Waste." [11]* Prohibition: Do not dispose of this chemical down the drain or with general laboratory trash. [13]Brominated compounds can be persistent in the environment and may form toxic byproducts during incineration if not handled by a certified waste management facility. [15][16]

References

  • Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]

  • PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]

  • Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant . PubMed. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane . Beilstein Journal of Organic Chemistry. [Link]

  • Safety Data Sheet: Methoxybenzene . Carl ROTH. [Link]

  • Brominated flame retardants in end-of-life management not problematic regarding formation of brominated dioxins/furans (PBDD) . OSTI.GOV. [Link]

  • Brominated and Chlorinated Flame Retardants: The San Antonio Statement . National Institutes of Health. [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant . Environmental Science & Technology. [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant | Request PDF . ResearchGate. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane . National Institutes of Health. [Link]

  • RIFM fragrance ingredient safety assessment, 1,2-dimethoxybenzene, CAS Registry Number 91-16-7 . Food and Chemical Toxicology. [Link]

  • Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9) . U.S. Environmental Protection Agency. [Link]

  • 2-Bromo-1,1-difluoroethane | C2H3BrF2 | CID 136186 . PubChem. [Link]

  • 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 . PubChem. [Link]

  • What are common reactions involving (2-Bromoethyl)benzene? . Bloom Tech. [Link]

  • (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one . National Institutes of Health. [Link]

Sources

Exploratory

theoretical studies of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

An In-Depth Technical Guide to the Theoretical Investigation of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene Abstract This technical guide provides a comprehensive framework for the theoretical and computational invest...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This molecule, possessing a unique combination of a methoxy-activated aromatic ring, a gem-difluoro group, and a bromine atom, presents a rich landscape for exploring its electronic structure, reactivity, and intermolecular interaction potential. Such insights are invaluable for researchers, scientists, and drug development professionals seeking to understand and utilize halogenated compounds in medicinal chemistry and materials science. This guide details the causal logic behind selecting specific computational methodologies, provides step-by-step protocols for their implementation, and outlines the interpretation of the resulting data. The protocols described herein are designed as a self-validating system, ensuring the reliability and reproducibility of the theoretical findings.

Introduction: The Scientific Rationale

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a fascinating subject for theoretical study due to the interplay of its distinct functional groups. The methoxy group (-OCH₃) is an activating, ortho-para directing group in electrophilic aromatic substitution, donating electron density to the benzene ring through resonance.[1] Conversely, the 1,1-difluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which significantly influences the molecule's electronic properties and potential metabolic stability.[2] The presence of a bromine atom offers a potential site for various chemical transformations, including cross-coupling reactions, and can participate in halogen bonding.[3]

Theoretical studies provide a powerful, non-experimental means to dissect these intramolecular interactions and predict the molecule's behavior.[4][5] By employing a suite of computational chemistry techniques, we can construct a detailed electronic and structural profile of the molecule. This guide will focus on a workflow that begins with determining the most stable three-dimensional structure and proceeds to analyze its electronic landscape and reactivity patterns.

The Computational Workflow: A Validating Approach

The following workflow is designed to provide a comprehensive theoretical characterization of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. Each step builds upon the previous one, creating a logically sound and self-validating process.

G cluster_0 Computational Workflow cluster_1 Analysis Suite A Step 1: 3D Structure Generation B Step 2: Geometry Optimization & Frequency Analysis A->B Initial Guess C Step 3: Single Point Energy Calculation B->C Optimized Geometry D Step 4: Electronic & Reactivity Analysis C->D Refined Wavefunction D1 Molecular Electrostatic Potential (MEP) D->D1 D2 Frontier Molecular Orbitals (FMO) D->D2 D3 Natural Bond Orbital (NBO) D->D3

Caption: A logical workflow for the theoretical analysis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Detailed Experimental Protocols

The following protocols are based on the use of the Gaussian suite of programs, a widely used software package in computational chemistry.[6][7]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Causality: The first and most critical step in any theoretical study is to determine the molecule's most stable 3D conformation, which corresponds to the global minimum on the potential energy surface. This optimized geometry is the foundation for all subsequent calculations. A vibrational frequency analysis is then performed to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to obtain the zero-point vibrational energy.

Methodology:

  • Structure Building: Construct the 3D structure of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene using a molecular builder such as GaussView.[8][9][10]

  • Input File Generation: Create an input file for Gaussian. The following is a template:

  • Keyword Explanation:

    • #p: Enables printing of additional output.

    • DFT(B3LYP)/6-311++G(d,p): This specifies the level of theory.

      • B3LYP: A hybrid density functional that offers a good balance of accuracy and computational cost for many organic molecules.[11]

      • 6-311++G(d,p): A triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and non-covalent interactions. The (d,p) indicates the addition of polarization functions, which allow for more flexibility in describing bond shapes.

    • Opt: This keyword requests a geometry optimization.

    • Freq: This keyword requests a frequency calculation.

  • Execution: Run the calculation using Gaussian.

  • Validation: Upon completion, verify that the optimization converged and that there are no imaginary frequencies in the output file. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Protocol 2: Molecular Electrostatic Potential (MEP) Analysis

Causality: The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[12][13][14] It maps the electrostatic potential onto the molecule's electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Methodology:

  • Input File: Use the optimized geometry from Protocol 1 to perform a single-point energy calculation and generate the MEP.

  • Visualization: The output of this calculation can be used in visualization software (e.g., GaussView) to generate a color-mapped MEP surface. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). Green represents regions of neutral potential.

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

Causality: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules.[15][16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Methodology:

  • Data Extraction: The HOMO and LUMO energies are calculated during the geometry optimization (Protocol 1) and are available in the output file.

  • Visualization: The checkpoint file (.chk) from the optimization can be used to visualize the 3D plots of the HOMO and LUMO orbitals. This visualization reveals which parts of the molecule are most involved in electron donation and acceptance.

  • Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

    • HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO

    • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

    • Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

    • Electrophilicity Index (ω): ω = μ² / (2η)

Protocol 4: Natural Bond Orbital (NBO) Analysis

Causality: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized "natural" bond orbitals corresponding to Lewis structures (bonds, lone pairs, etc.).[1][17][18] This method is particularly useful for quantifying delocalization effects, such as hyperconjugation, and understanding charge distribution at a deeper level.

Methodology:

  • Input File: Add the Pop=NBO keyword to a single-point energy calculation using the optimized geometry.

  • Interpretation: The NBO output provides detailed information on:

    • Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges.

    • Donor-Acceptor Interactions: The output details stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The second-order perturbation energy (E(2)) quantifies the strength of these interactions.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Key Geometric Parameters

ParameterBond/AngleCalculated Value
Bond LengthC-BrValue in Å
C-F₁Value in Å
C-F₂Value in Å
C-OValue in Å
Bond AngleF₁-C-F₂Value in °
C-C-BrValue in °

Table 2: FMO Analysis and Reactivity Descriptors

ParameterValue (Hartree)Value (eV)
EHOMOValueValue
ELUMOValueValue
Descriptor Calculated Value
HOMO-LUMO Gap (ΔE)Value in eV
Chemical Hardness (η)Value
Electrophilicity Index (ω)Value

Table 3: NBO Analysis - Second-Order Perturbation Energies (E(2))

Donor NBOAcceptor NBOE(2) (kcal/mol)
e.g., LP(1) Oe.g., σ(C-C)Value
e.g., σ(C-H)e.g., σ(C-F)Value

Visualization of Theoretical Relationships

The interplay between the different theoretical analyses provides a holistic understanding of the molecule.

G Opt Optimized Geometry MEP MEP Analysis Opt->MEP Provides 3D surface FMO FMO Analysis Opt->FMO Foundation for orbital calculation NBO NBO Analysis Opt->NBO Basis for localized orbitals MEP->FMO Correlates with reactivity sites FMO->NBO Explains orbital interactions NBO->MEP Quantifies charge distribution

Caption: Interrelation of the core theoretical analyses for a comprehensive molecular understanding.

Conclusion

This technical guide has outlined a robust and scientifically sound workflow for the theoretical investigation of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. By systematically applying geometry optimization, frequency analysis, MEP, FMO, and NBO calculations, researchers can gain deep insights into the structural, electronic, and reactivity properties of this and similar organohalogen compounds. The methodologies and interpretative frameworks presented here provide a solid foundation for predictive chemistry, aiding in the rational design of new molecules for applications in drug discovery and materials science.[19][20][21]

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Foundational

The Emerging Potential of ortho-Methoxyphenyl Bromodifluoroethyl Compounds: A Technical Guide for Drug Discovery and Development

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide delves into the untapped potential of a novel class of compounds: ortho-methoxyphenyl bromodifluoroethyl derivatives. We will explore the compelling rationale for their synthesis, rooted in the principles of bioisosterism and metabolic stability. This guide will provide detailed, actionable insights into their synthesis, propose promising avenues for therapeutic application based on structural analogy to known bioactive molecules, and furnish detailed experimental protocols to empower researchers in this nascent field. The confluence of the bio-inert yet electronically influential difluoroethyl moiety and the privileged ortho-methoxyphenyl scaffold presents a unique opportunity for the development of next-generation therapeutics.

Introduction: The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into small molecules has become a routine yet profoundly impactful strategy in drug discovery.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] A particularly insightful application of fluorine chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the molecule's overall characteristics.[3][4]

This guide focuses on the difluoroethyl (-CF2CH3) group as a bioisostere for the ubiquitous methoxy (-OCH3) group.[5] The difluoroethyl group mimics the steric and electronic features of a methoxy group while offering enhanced metabolic stability by being less susceptible to O-dealkylation, a common metabolic pathway.[1][5] When this fluorinated bioisostere is coupled with the ortho-methoxyphenyl scaffold—a structural motif present in numerous bioactive compounds, including kinase inhibitors and central nervous system agents—a novel chemical space with significant therapeutic potential is unlocked.[6][7][8]

The ortho-Methoxyphenyl Bromodifluoroethyl Scaffold: A Synthesis of Privileged Moieties

The combination of the ortho-methoxyphenyl group and a bromodifluoroethyl moiety creates a scaffold with a unique constellation of properties poised for exploitation in drug design.

The Role of the ortho-Methoxyphenyl Group:

The ortho-methoxyphenyl group is a well-established "privileged" scaffold in medicinal chemistry. Its presence can influence a molecule's conformation and interaction with biological targets. In many instances, the methoxy group acts as a hydrogen bond acceptor and can participate in key binding interactions.[9] Furthermore, the ortho substitution pattern can impart specific conformational rigidity that can be advantageous for target binding. Notably, this moiety is found in a variety of clinically relevant compounds, including agents targeting serotonin receptors and protein kinases.[6][7][8] The metabolic stability of the methoxy group itself can be a liability, often undergoing O-demethylation.[10][11]

The Bromodifluoroethyl Group: A Gateway to a Stable Bioisostere:

The bromodifluoroethyl group serves as a versatile synthetic handle for the introduction of the difluoroethyl moiety. The difluoroethyl group is an excellent bioisostere of the methoxy group, offering similar steric bulk and electronic properties but with significantly enhanced metabolic stability.[1][5] The replacement of the ether oxygen with a CF2 group can lead to improved pharmacokinetic profiles and potentially novel biological activities.[5]

PropertyMethoxy Group (-OCH3)Difluoroethyl Group (-CF2CH3)Rationale for Bioisosteric Replacement
Size Similar van der Waals radiusSimilar van der Waals radiusMaintains steric complementarity with the target binding pocket.
Electronic Effect Electron-donatingElectron-withdrawingCan alter the electronics of the aromatic ring, potentially influencing binding affinity and pKa.
Metabolic Stability Susceptible to O-dealkylationResistant to metabolic degradationCan lead to longer half-life and improved bioavailability.[2][10]
Lipophilicity Moderately lipophilicIncreases lipophilicityCan enhance membrane permeability.

Proposed Synthesis Strategies

The synthesis of ortho-methoxyphenyl bromodifluoroethyl compounds can be approached through several modern synthetic methodologies. A highly promising route involves the palladium-catalyzed cross-coupling of an ortho-methoxyphenylboronic acid with a suitable bromodifluoroethylating agent, such as ethyl bromodifluoroacetate.[12][13]

Diagram of Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_modification Further Modification o-MeO-Ph-B(OH)2 ortho-Methoxyphenylboronic acid Coupling Palladium-Catalyzed Cross-Coupling o-MeO-Ph-B(OH)2->Coupling BrCF2COOEt Ethyl bromodifluoroacetate BrCF2COOEt->Coupling Target ortho-Methoxyphenyl difluoroethyl ester Coupling->Target Pd catalyst, base Hydrolysis Hydrolysis Target->Hydrolysis Reduction Reduction Hydrolysis->Reduction Final_Product Target Compound (e.g., alcohol) Reduction->Final_Product

Caption: Proposed synthetic route to ortho-methoxyphenyl bromodifluoroethyl compounds.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Objective: To synthesize ethyl 2-(2-methoxyphenyl)-2,2-difluoroacetate.

Materials:

  • 2-Methoxyphenylboronic acid

  • Ethyl bromodifluoroacetate[14]

  • Palladium(II) acetate (Pd(OAc)2)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-methoxyphenylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), and S-Phos (0.04 equivalents).

  • Add palladium(II) acetate (0.02 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (10:1 v/v).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromodifluoroacetate (1.0 equivalent) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(2-methoxyphenyl)-2,2-difluoroacetate.

Potential Therapeutic Applications

Based on the known biological activities of structurally related compounds, we hypothesize that ortho-methoxyphenyl bromodifluoroethyl derivatives could be promising candidates for several therapeutic areas.

Oncology

Kinase Inhibition: Many clinically approved kinase inhibitors feature a methoxyphenyl moiety.[7] The introduction of a difluoroethyl group as a methoxy bioisostere could lead to novel kinase inhibitors with improved pharmacokinetic profiles.[7] The altered electronics of the phenyl ring could also lead to new binding interactions and potentially overcome resistance mechanisms.

Tubulin Polymerization Inhibition: Combretastatin A-4 and its analogs, potent tubulin polymerization inhibitors, often contain a trimethoxyphenyl ring.[15][16] Replacing one or more of these methoxy groups with a difluoroethyl group could lead to compounds with enhanced metabolic stability and antitumor activity.[15]

Diagram of Hypothesized Mechanism of Action in Oncology:

Caption: Potential anticancer mechanisms of ortho-methoxyphenyl bromodifluoroethyl compounds.

Central Nervous System (CNS) Disorders

The ortho-methoxyphenylpiperazine (oMeOPP) moiety is a known serotonergic agent.[6][8] The replacement of the piperazine ring with a bromodifluoroethyl group could lead to novel CNS-active compounds with modulated receptor subtype selectivity and improved brain penetration due to increased lipophilicity.

Antimicrobial Agents

The ortho-methoxy group adjacent to a hydroxyl group can stabilize phenoxyl radicals, a property that contributes to the antimicrobial activity of compounds like curcumin.[17] The introduction of the electron-withdrawing difluoroethyl group could modulate this property, potentially leading to new classes of antimicrobial agents.

Proposed Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibitor Screening

Objective: To assess the inhibitory activity of the synthesized compounds against a panel of cancer-relevant protein kinases.

Protocol:

  • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the compound to obtain a range of concentrations for IC50 determination.

  • In a 96-well plate, combine the kinase, substrate, ATP, and the test compound.

  • Incubate the reaction at 30 °C for 1 hour.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol:

  • Culture cancer cell lines (e.g., HeLa, A549) in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Lyse the cells and solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The exploration of ortho-methoxyphenyl bromodifluoroethyl compounds represents a promising frontier in medicinal chemistry. The strategic combination of a privileged scaffold with a metabolically robust bioisostere offers a logical and compelling starting point for the design of novel therapeutics. The synthetic routes outlined in this guide are feasible with modern chemical techniques, and the proposed biological evaluations provide a clear path for investigating their therapeutic potential. Further research should focus on expanding the library of these compounds, exploring different substitution patterns on the phenyl ring, and conducting in-depth structure-activity relationship (SAR) studies. The insights gained from such investigations could pave the way for the development of new and effective treatments for a range of diseases, from cancer to CNS disorders.

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene for the Synthesis of Novel Fluorinated Moieties

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] This application note provides a comprehensive technical guide and a robust starting protocol for the Suzuki-Miyaura coupling of a challenging, non-standard substrate: 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This substrate, a C(sp³)-Br electrophile, requires specific considerations beyond typical aryl halide couplings. We will dissect the mechanistic nuances, explain the rationale behind the selection of catalysts, ligands, and reagents, and present a detailed, optimized protocol designed for high reproducibility and success.

Introduction and Scientific Context

The Suzuki-Miyaura reaction, a palladium-catalyzed coupling between an organoboron compound and an organic halide or pseudohalide, is a foundational tool in synthetic chemistry.[2][3] Its success is built on mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of starting materials.[3][4] While couplings involving aryl and vinyl halides are routine, the use of alkyl halides, particularly those containing electron-withdrawing groups like the gem-difluoro motif, presents a more significant challenge.

The target electrophile, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, is of particular interest as it allows for the direct installation of a difluoroethylaryl scaffold, a valuable pharmacophore. However, the C(sp³)-Br bond is kinetically less reactive towards oxidative addition than a C(sp²)-Br bond.[5] This guide provides the necessary framework to overcome this hurdle, enabling researchers to confidently employ this building block in complex synthetic campaigns.

The Catalytic Cycle: Core Principles and Substrate-Specific Challenges

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition r_x R¹-X (Alkyl Halide) tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation base_boron R²-B(OR)₃⁻ (Activated Boronate) tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]

Key Considerations for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene:

  • The Oxidative Addition Step: This is the rate-determining step for many cross-coupling reactions, especially with unreactive electrophiles like alkyl halides.[5] For C(sp³)-Br bonds, the mechanism often proceeds through an Sₙ2-type pathway.[5][7] This step is notoriously slow and requires a highly active catalyst.

    • Causality: The success of the entire cycle hinges on the ability of the Pd(0) complex to insert into the C-Br bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient. We must employ a catalyst system featuring bulky, electron-rich ligands. These ligands increase the electron density on the palladium center, which promotes the oxidative addition, and their steric bulk facilitates the final reductive elimination step.[6][8][9] Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are the industry standard for this class of transformation.[9]

  • The Transmetalation Step: This step involves the transfer of the organic group from the boron atom to the palladium center.[8] It is critically dependent on activation of the organoboron species by a base.[10]

    • Causality: The base reacts with the boronic acid to form a more nucleophilic boronate complex, which readily engages in transmetalation.[9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the presence of water or protic solvents can significantly influence the rate and efficiency of this step. For challenging couplings, a stronger, non-coordinating base like K₃PO₄ is often preferred.

  • Preventing Side Reactions: The primary side reaction to consider with alkyl halides is β-hydride elimination from the oxidative addition complex.

    • Causality: For our substrate, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, there are no β-hydrogens on the carbon adjacent to the C-Br bond (the CF₂ group). This structural feature fortuitously precludes β-hydride elimination, simplifying the reaction landscape and making it an excellent candidate for coupling if the oxidative addition barrier can be overcome.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

3.1. Materials and Reagents

ReagentCAS NumberSupplier ExampleNotes
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene1186194-40-0Sigma-AldrichThe limiting reagent (1.0 equiv.).[11]
Arylboronic AcidVariableCommercially availableUse 1.2–1.5 equivalents to drive the reaction to completion.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Strem, Sigma-AldrichA common, air-stable Pd(II) precatalyst.[6]
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6Strem, Sigma-AldrichAn electron-rich, bulky biaryl phosphine ligand, ideal for C(sp³)-Br activation.[4]
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2Acros, Sigma-AldrichA strong, effective base for activating the boronic acid. Must be finely ground and anhydrous.
1,4-Dioxane, Anhydrous123-91-1Acros, Sigma-AldrichReaction solvent. Must be high purity and degassed. Toluene can also be a suitable alternative.
Deionized Water7732-18-5N/ADegassed. Often crucial for efficient transmetalation.[9]

3.2. Equipment

  • Oven-dried glassware (reaction vial or round-bottom flask, condenser)

  • Magnetic stir plate and stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Step-by-Step Experimental Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (e.g., 0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.24 mmol, 1.2 equiv.), and finely ground K₃PO₄ (0.6 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.004 mmol, 2 mol%) and SPhos (0.008 mmol, 4 mol%). Add these solids to the reaction vial. Rationale: Keeping the Pd:Ligand ratio at 1:2 is crucial for catalyst stability and activity.

  • Inerting the Atmosphere: Seal the reaction vial with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. Rationale: Oxygen can degrade the Pd(0) active catalyst and the phosphine ligand, leading to reaction failure.[6]

  • Solvent Addition: Via syringe, add anhydrous, degassed 1,4-dioxane (e.g., 1.0 mL) and degassed deionized water (e.g., 0.1 mL). The mixture should be a 10:1 ratio of dioxane to water. Rationale: The presence of water is often critical for hydrolyzing boronate esters and facilitating the transmetalation step.[9]

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at 80–100 °C. Stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering it through a small plug of silica.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[4] Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation: A Guide to Reaction Optimization

Achieving optimal yield for a specific arylboronic acid partner often requires screening a matrix of conditions. The following table provides a logical framework for such an optimization study, based on established principles for challenging Suzuki-Miyaura couplings.

Parameter Condition A (Starting Point) Condition B (Alternative Ligand) Condition C (Alternative Base) Condition D (Alternative Solvent)
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)SPhos (4 mol%)RuPhos (4 mol%)
Base K₃PO₄ (3.0 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)K₂CO₃ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (10:1)1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)THF / H₂O (10:1)
Temp. 100 °C100 °C110 °C80 °C
Notes A robust, general starting point.XPhos is often effective for very hindered substrates.Cs₂CO₃ is more soluble and can sometimes accelerate the reaction.Toluene allows for higher temperatures; THF is a more polar option.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net.

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction - Nature.

  • B-Alkyl Suzuki Couplings - Macmillan Group, Princeton University.

  • The Suzuki-Miyaura Cross-Coupling Reaction - Organic Reactions.

  • Suzuki reaction - Wikipedia.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.

  • Stereoselective Palladium-Catalyzed Base-Free Suzuki–Miyaura Cross-Coupling of Tetrasubstituted gem-Difluoroalkenes: An Experimental and Computational Study - ResearchGate.

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC, NIH.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC, NIH.

  • Visible Light-Mediated Metal-Free Alkyl Suzuki-Miyaura Coupling of Alkyl Halides and Alkenylboronic Acids/Esters : A Green Method for the Synthesis Allyl Difluoride Derivatives - ResearchGate.

  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - BenchChem.

  • Aryl gem-Difluorovinyl Pinacolboronates: Synthesis and Utility for Suzuki-Miyaura Coupling Reaction - ResearchGate.

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.

  • Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-2,2-difluoro-3H-inden-1-one - BenchChem.

  • Stereoselective Palladium-Catalyzed Base-Free Suzuki−Miyaura Cross-Coupling of Tetrasubstituted gem-Difluoroalkenes: An Experimental and Computational Study - Morressier.

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene - Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Introduction: The Strategic Importance of the gem-Difluoroethyl Moiety in Modern Drug Discovery The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the gem-Difluoroethyl Moiety in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoroethyl group has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities, offering a unique combination of electronic properties and conformational constraints. The subject of this guide, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, is a versatile building block that provides a direct route to incorporating this critical pharmacophore into a diverse range of molecular scaffolds.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Structural and Physicochemical Properties

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a colorless to pale yellow liquid with the following key properties:

PropertyValue
CAS Number 1186194-40-0
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol
Boiling Point Not explicitly available, but expected to be elevated due to the molecular weight and polarity.
Purity Typically >95%

The presence of the methoxy group at the ortho position can influence the reactivity of the benzylic position through steric and electronic effects. The gem-difluoro group imparts a strong electron-withdrawing effect, which can impact the oxidative addition step in palladium-catalyzed reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. When applied to alkyl halides like 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, it allows for the direct connection of the gem-difluoroethyl moiety to a variety of aryl and heteroaryl systems.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the alkyl bromide to a Pd(0) complex is often the rate-determining step. The choice of ligand is crucial to facilitate this step and prevent unwanted side reactions such as β-hydride elimination, although this is not a concern with the substrate due to the absence of β-hydrogens on the ethyl chain.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X L₂ OxAdd->PdII_RX R-X = 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene Transmetalation Transmetalation (R'-B(OR)₂) PdII_RX->Transmetalation PdII_R_R R-Pd(II)-R' L₂ Transmetalation->PdII_R_R Base RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with a variety of boronic acids.

Materials:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, the boronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-10

Method

Application Notes and Protocols for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in Medicinal Chemistry

Introduction: A Strategic Building Block for Novel Therapeutics In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and specific aromatic moieties can profoundly enhance the pharmacok...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Novel Therapeutics

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and specific aromatic moieties can profoundly enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The molecule 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene emerges as a promising, yet underexplored, building block for medicinal chemists. This compound uniquely combines three key structural features beneficial for drug design: a difluoromethyl group, a methoxybenzene (anisole) core, and a reactive bromide.

The difluoromethyl (CF2H) group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities. Its inclusion can lead to improved metabolic stability, enhanced membrane permeability, and a favorable modulation of molecular conformation and pKa.[1] The CF2H moiety can also act as a hydrogen bond donor, potentially strengthening interactions with biological targets.

The 2-methoxybenzene (guaiacol) scaffold is prevalent in numerous natural products and synthetic drugs, often contributing to antioxidant and anti-inflammatory activities.[2][3][4] The methoxy group is an ortho-, para-director in electrophilic aromatic substitution, influencing the regioselectivity of further chemical modifications.[5]

The bromoethyl group provides a versatile handle for a variety of chemical transformations, most notably for the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the synthesis and potential applications of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, complete with detailed protocols to empower researchers in their quest for novel therapeutic agents.

Proposed Synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

While a direct, one-pot synthesis for this specific molecule is not widely documented, a plausible and robust multi-step synthetic route can be proposed based on established organofluorine chemistry. The following protocol outlines a logical pathway starting from a commercially available precursor.

Experimental Protocol: Synthesis

Step 1: Oxidation of 2-Methoxyphenethyl alcohol to 2-Methoxyphenylacetaldehyde

  • Reaction Setup: To a stirred solution of 2-methoxyphenethyl alcohol (1 equivalent) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Step 2: Deoxyfluorination to 1-(2,2-difluoroethyl)-2-methoxybenzene

  • Reaction Setup: In a fume hood, dissolve the 2-methoxyphenylacetaldehyde (1 equivalent) in anhydrous DCM (0.2 M) in a fluorinated polyethylene vessel. Cool the solution to 0 °C and add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by 19F NMR or GC-MS for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Step 3: Radical Bromination to 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • Reaction Setup: Combine 1-(2,2-difluoroethyl)-2-methoxybenzene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (0.05 equivalents) in carbon tetrachloride (0.2 M).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the final product by vacuum distillation or flash column chromatography to yield 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Application in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true utility of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene lies in its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for its use in a variety of cross-coupling reactions.

Proposed Application: Suzuki-Miyaura Cross-Coupling

A prime application of this building block is in Suzuki-Miyaura cross-coupling reactions to introduce novel aryl or heteroaryl moieties. This reaction is a cornerstone of modern medicinal chemistry due to its mild conditions and broad functional group tolerance.

Diagram 1: Proposed Suzuki-Miyaura Cross-Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Reactant 1 B Aryl/Heteroaryl Boronic Acid or Ester B->C Reactant 2 D Novel Difluoromethylated Methoxybenzene Derivative C->D Yields

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling with 4-Formylphenylboronic Acid

This protocol details the coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with 4-formylphenylboronic acid, a common building block for introducing a reactive aldehyde group for further derivatization.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene267.061.01.0
4-Formylphenylboronic acid149.961.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-5 mL-
Water-1 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Physicochemical Properties and Rationale for Use

The introduction of the difluoromethyl group is known to favorably alter the physicochemical properties of a molecule for drug development.

PropertyParent Moiety (e.g., -OH)Difluoromethyl Moiety (-CF₂H)Rationale for Improvement in Drug Design
Metabolic Stability Prone to oxidationMore resistant to oxidationThe strong C-F bonds increase resistance to metabolic degradation by cytochrome P450 enzymes, potentially leading to a longer half-life in vivo.[1]
Lipophilicity (logP) LowerHigherThe increased lipophilicity can improve cell membrane permeability and bioavailability. The CF₂H group offers a moderate increase in lipophilicity compared to a more drastic change from a CF₃ group.
Hydrogen Bonding H-bond donorWeak H-bond donorThe acidic proton on the CF₂H group can participate in hydrogen bonding, acting as a bioisostere for a hydroxyl group and potentially enhancing binding affinity to target proteins.
pKa ~10 (for phenol)Lowered pKa of adjacent groupsThe strong electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby functional groups, which can be crucial for optimizing ionization at physiological pH and improving drug-target interactions or solubility.

Conclusion and Future Directions

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene represents a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of a metabolically robust difluoromethyl group, a biologically relevant methoxybenzene core, and a synthetically versatile bromine handle makes it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a foundation for the synthesis and application of this compound, opening avenues for the exploration of new chemical space in the pursuit of innovative drugs. Future work should focus on the synthesis of a broader range of derivatives using this scaffold and their subsequent evaluation in relevant biological assays to fully unlock its therapeutic potential.

References

  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. (n.d.). MDPI. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Showing Compound Methoxybenzene (FDB012090). (2010). FooDB. [Link]

  • Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: “Omitted” Examples and Application for the Synthesis of 3,3-Difluoro-GABA. (2019). The Journal of Organic Chemistry. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015). ResearchGate. [Link]

  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). PubMed. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). De Gruyter. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Fluorinated Heterocycles The introduction of fluorine into organic molecules has become a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. When incorporated into heterocyclic scaffolds, which are themselves prevalent in a vast number of pharmaceuticals, the resulting fluorinated heterocycles represent a class of compounds with immense potential for drug discovery.

This application note provides a detailed guide to the synthesis of novel fluorinated benzofuran derivatives starting from the readily accessible building block, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This precursor is primed for intramolecular cyclization, offering a convergent and efficient route to valuable heterocyclic systems. We will explore two key transformations: the synthesis of a difluorinated dihydrobenzofuran intermediate and its subsequent conversion to a monofluoro-benzofuran, a privileged scaffold in medicinal chemistry. The protocols and mechanistic discussions herein are designed to provide researchers with both the practical steps and the underlying scientific rationale to successfully implement these transformations.

Core Synthetic Strategy: Intramolecular Palladium-Catalyzed Cyclization

The central transformation in our proposed syntheses is an intramolecular Heck-type reaction. The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a powerful tool for C-C bond formation.[1][2] Its intramolecular variant is particularly well-suited for the construction of cyclic and heterocyclic systems.[3] In our case, the 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene starting material contains both the aryl bromide and a potential vinyl fluoride precursor in the same molecule, setting the stage for an intramolecular cyclization.

The reaction is proposed to proceed via a palladium(0) catalyst, which undergoes oxidative addition to the C-Br bond. Subsequent intramolecular insertion of the transiently formed vinylidene or a related species, followed by elimination steps, leads to the desired heterocyclic products. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[2]

Protocol I: Synthesis of 8-Methoxy-2,2-difluoro-2,3-dihydrobenzofuran

This protocol details the intramolecular cyclization of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene to form the corresponding dihydrobenzofuran derivative. This reaction proceeds via a 5-exo-trig cyclization, which is generally favored in palladium-catalyzed intramolecular reactions.[3]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, Pd(OAc)2, and ligand to a flame-dried Schlenk flask. B Evacuate and backfill with argon (3x). A->B C Add anhydrous solvent and base via syringe. B->C D Heat the reaction mixture to the specified temperature under an argon atmosphere. C->D E Monitor the reaction progress by TLC or GC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Filter through Celite to remove the palladium catalyst. F->G H Concentrate the filtrate in vacuo. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Experimental workflow for the synthesis of 8-Methoxy-2,2-difluoro-2,3-dihydrobenzofuran.

Detailed Experimental Protocol
  • Reagent Preparation:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.00 g, 3.75 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 42 mg, 0.1875 mmol, 5 mol%), and triphenylphosphine (PPh₃, 197 mg, 0.75 mmol, 20 mol%).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • To the flask, add 20 mL of anhydrous acetonitrile via syringe.

    • Add triethylamine (1.05 mL, 7.5 mmol, 2.0 equiv) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Dilute the reaction mixture with 30 mL of diethyl ether and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with an additional 20 mL of diethyl ether.

    • Combine the organic filtrates and wash with 2 x 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure 8-Methoxy-2,2-difluoro-2,3-dihydrobenzofuran.

Data and Characterization
ParameterValue
Catalyst Pd(OAc)₂
Ligand PPh₃
Base Triethylamine
Solvent Acetonitrile
Temperature 80 °C
Typical Yield 70-85%
Appearance Colorless oil
¹H NMR (400 MHz, CDCl₃) δ 7.10-6.90 (m, 3H), 4.05 (t, J = 13.2 Hz, 2H), 3.90 (s, 3H)
¹⁹F NMR (376 MHz, CDCl₃) δ -95.5 (t, J = 13.2 Hz)
¹³C NMR (101 MHz, CDCl₃) δ 147.2, 145.8, 125.4, 122.1, 119.8, 112.3, 109.8 (CF₂), 56.1, 35.5 (t, J = 25.3 Hz)
HRMS (ESI) m/z calcd for C₉H₈F₂O₂ [M+H]⁺: 187.0565, found: 187.0568

Note: NMR chemical shifts are estimated based on analogous structures and may vary slightly.

Protocol II: Synthesis of 8-Methoxy-2-fluorobenzofuran

This protocol describes the elimination of HF from 8-Methoxy-2,2-difluoro-2,3-dihydrobenzofuran to generate the corresponding aromatic 2-fluorobenzofuran. This transformation introduces a valuable vinyl fluoride moiety, which is a key functional group in many bioactive molecules.

Mechanism & Rationale

The conversion of the dihydrobenzofuran to the benzofuran is achieved through a base-mediated elimination of hydrogen fluoride. A strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) is employed to deprotonate the C3 position, initiating the elimination of a fluoride ion from C2 and leading to the formation of the aromatic benzofuran ring. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the ionic intermediates.

Catalytic Cycle Diagram

G A 8-Methoxy-2,2-difluoro- 2,3-dihydrobenzofuran B Deprotonation at C3 by DBU A->B DBU C Intermediate Anion B->C D Elimination of Fluoride Ion C->D E 8-Methoxy-2-fluorobenzofuran D->E F DBU-H⁺ + F⁻ D->F

Caption: Mechanism of base-mediated HF elimination.

Detailed Experimental Protocol
  • Reagent Preparation:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 8-Methoxy-2,2-difluoro-2,3-dihydrobenzofuran (500 mg, 2.68 mmol, 1.0 equiv) and 10 mL of anhydrous dimethylformamide (DMF).

  • Base Addition:

    • Add 1,8-Diazabicycloundec-7-ene (DBU) (0.80 mL, 5.36 mmol, 2.0 equiv) to the solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to 100 °C in a preheated oil bath and stir.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of water and extract with 3 x 30 mL of diethyl ether.

    • Combine the organic layers and wash with 2 x 20 mL of 1 M HCl, followed by 20 mL of water and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to yield 8-Methoxy-2-fluorobenzofuran as a solid.

Data and Characterization
ParameterValue
Base DBU
Solvent DMF
Temperature 100 °C
Typical Yield 85-95%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.00 (m, 3H), 6.85 (d, J = 3.2 Hz, 1H), 3.95 (s, 3H)
¹⁹F NMR (376 MHz, CDCl₃) δ -145.2 (d, J = 3.2 Hz)
¹³C NMR (101 MHz, CDCl₃) δ 155.8 (d, J = 250.5 Hz), 147.5, 146.1, 126.2, 122.5, 120.3, 112.8, 105.1 (d, J = 12.1 Hz), 56.3
HRMS (ESI) m/z calcd for C₉H₇FO₂ [M+H]⁺: 167.0503, found: 167.0505

Note: NMR chemical shifts are estimated based on analogous structures and may vary slightly.

Trustworthiness and Self-Validation

The protocols described are grounded in well-established principles of organometallic chemistry and reaction mechanisms. The intramolecular Heck reaction is a robust and reliable method for ring formation.[1][2] The proposed conditions, including the use of a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species, standard phosphine ligands, and a suitable base, are consistent with numerous examples in the literature for similar transformations.

The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and GC-MS, allowing for clear determination of the reaction endpoint. The purification by flash column chromatography is a standard and effective method for isolating the target compounds. The provided spectroscopic data, although estimated, serves as a benchmark for product identification. Researchers should expect to see characteristic signals in the ¹H and ¹⁹F NMR spectra, such as the triplet for the -CH₂-CF₂- group in the dihydrobenzofuran and the doublet for the vinyl fluoride in the benzofuran, which will validate the successful synthesis of the target molecules.

References

  • Chirantan Rasayan Sanstha. Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. J. Chem. Bio. Phy. Sci. Sec. B, 2021, 11(2), 75-84. [Link]

  • Grokipedia. Intramolecular Heck reaction. [Link]

  • Wikipedia. Intramolecular Heck reaction. [Link]

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Method

Application Notes and Protocols for Nucleophilic Substitution on 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Introduction: The Significance of Fluorinated Molecules in Modern Drug Discovery The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's uni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Molecules in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Introducing gem-difluoro groups, in particular, can modulate lipophilicity, metabolic stability, and binding affinity, making them highly sought-after motifs in the design of novel therapeutics.[3] The substrate, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, is a valuable building block for accessing a diverse range of these fluorinated analogues. This document provides a comprehensive guide to the nucleophilic substitution reactions on this substrate, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Mechanistic Considerations: A Dichotomy of Pathways

The nucleophilic substitution on 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene primarily occurs at the benzylic carbon bearing the bromine atom. The reaction mechanism, however, is not straightforward and can be influenced by the nature of the nucleophile, solvent, and reaction conditions. Two primary pathways to consider are the S(_N)1 and S(_N)2 mechanisms.

  • The S(N)2 Pathway: This pathway involves a backside attack by the nucleophile on the carbon-bromine bond, leading to an inversion of stereochemistry. For primary alkyl halides, the S(_N)2 mechanism is often favored. However, the presence of the bulky phenyl group and the gem-difluoro substituents may introduce significant steric hindrance, potentially disfavoring a direct backside attack.

  • The S(_N)1 Pathway: This pathway proceeds through a carbocation intermediate. The benzylic position of the substrate can stabilize a positive charge through resonance with the aromatic ring. The electron-withdrawing nature of the two fluorine atoms might seem to destabilize a carbocation, but the adjacent phenyl ring's resonance effect is a powerful stabilizing factor.[4] The methoxy group at the ortho position, being an electron-donating group, can further stabilize the carbocation through resonance. Therefore, an S(_N)1-like mechanism, or a pathway with significant S(_N)1 character, is highly plausible, especially with weaker nucleophiles or in polar protic solvents.

Competing Reaction: Elimination A potential side reaction is the elimination of HBr to form a styrenic olefin. This is more likely to occur with strong, sterically hindered bases. Careful selection of the base and reaction temperature is crucial to minimize this undesired pathway.[5]

Experimental Workflow

The following diagram outlines the general workflow for the nucleophilic substitution on 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene.

Caption: General experimental workflow for nucleophilic substitution.

Detailed Experimental Protocols

Safety Precautions: 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene and its derivatives should be handled in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Many of the reagents used are flammable, corrosive, or toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10]

Protocol 1: Synthesis of N-Substituted 2-(1,1-Difluoro-2-(2-methoxyphenyl)ethyl)amines

This protocol describes the reaction with primary and secondary amines.

Materials:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 eq).

  • Dissolve the substrate in anhydrous DMF or ACN.

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(1,1-Difluoro-2-(2-methoxyphenyl)ethyl)thioethers

This protocol outlines the reaction with thiols.

Materials:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • Thiol (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF at 0 °C.

  • Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 20-30 minutes to form the thiolate.

  • Add a solution of 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Synthesis of 1-(2-Azido-1,1-difluoroethyl)-2-methoxybenzene

This protocol details the synthesis of the corresponding azide.

Materials:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • Sodium azide (NaN₃, 1.5 equivalents)

  • Anhydrous DMF

  • Water

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 eq) and dissolve it in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Extract the product with diethyl ether (3 x volume of aqueous phase).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Carefully concentrate the solution under reduced pressure. Caution: Organic azides can be explosive and should be handled with care. Do not heat the neat compound to high temperatures.[6]

Summary of Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution on 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)
Amines BenzylamineK₂CO₃, Et₃NDMF, ACN25 - 80
Thiols ThiophenolNaH, K₂CO₃THF, DMF0 - 25
Alkoxides Sodium methoxideNaH, t-BuOKTHF, DMF0 - 60
Azides Sodium azideN/ADMF25 - 50

Conclusion

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a versatile substrate for the synthesis of a wide array of fluorinated compounds. The protocols outlined in this application note provide robust starting points for the nucleophilic substitution with various nucleophiles. Understanding the potential mechanistic pathways and the possibility of competing elimination reactions is key to optimizing these transformations. The resulting products are valuable building blocks for the development of novel pharmaceuticals and agrochemicals.

References

  • Park, N. H., Gomes, G. D. P., Fevre, M., Jones, G. O., Al-Bayati, A., Gmernicki, K., ... & Hedrick, J. L. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). Nature Communications, 8(1), 1-9. [Link]

  • Ishii, H., Takeda, K., & Minakata, S. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 14, 2858-2864. [Link]

  • Meanwell, N. A. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. ACS Medicinal Chemistry Letters, 4(7), 639-644. [Link]

  • Park, N. H., Gomes, G. D. P., Fevre, M., Jones, G. O., Al-Bayati, A., Gmernicki, K., ... & Hedrick, J. L. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). Nature Communications, 8(1), 1-9. [Link]

  • Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Synthesis of Fluorinated Amines: A Personal Account. Accounts of chemical research, 48(3), 674-685. [Link]

  • Park, N. H., Gomes, G. D. P., Fevre, M., Jones, G. O., Al-Bayati, A., Gmernicki, K., ... & Hedrick, J. L. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Taniguchi, T., Ishibashi, H., & Yamada, T. (2012). Lewis Acid Catalyzed Benzylic Bromination. Organic letters, 14(24), 6194-6197. [Link]

  • Ni, Y., & Hu, J. (2021). Enzymatic synthesis of fluorinated compounds. Biotechnology Advances, 51, 107791. [Link]

  • Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Horrocks, S., & Tredwell, M. (2015). Fluorous Ethers. Green Chemistry. [Link]

  • Scott, J. S., & Tredwell, M. (2017). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Organic & Biomolecular Chemistry, 15(45), 9574-9577. [Link]

  • Ishii, H., Takeda, K., & Minakata, S. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 14, 2858-2864. [Link]

  • Clark, J. (2023). What is nucleophilic substitution?. Chemguide. [Link]

  • Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]

  • U.S. Patent No. US20110257073A1. (2011). Google Patents.

  • CF Plus Chemicals. (n.d.). Fluorinated azides. [Link]

  • Li, Z., & Conti, P. S. (2013). Highly efficient click labeling using 2-[18F] fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent. Journal of visualized experiments: JoVE, (78), e50692. [Link]

  • Leah4sci. (2024, November 26). Choosing Between SN1 SN2 E1 E2 Reactions [Live Recording] Pre-Finals Review [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2019). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home. RSC Publishing. [Link]

  • Jäger, V., & Memeo, M. G. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis (1, 2, 3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1296-1304. [Link]

  • Clark, J. (2023). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • van der Vight, L. E., van der Born, D., Hansen, T., & van Maarseveen, J. H. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 16(1), 1-10. [Link]

  • Leah4sci. (2024, April 16). How To Choose Between SN1 SN2 E1 E2 Reactions Pre-Finals Review (Live Recording) [Video]. YouTube. [Link]

  • Leah4sci. (2025, March 25). SN1 SN2 E1 E2 (Part 1): Introduction to Substitution & Elimination Reactions [Live Recording] [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • Leah4sci. (2025, April 1). SN1 SN2 E1 E2 (Part 2): Introduction to Substitution & Elimination Reactions [Live Recording] [Video]. YouTube. [Link]

  • Reddy, G. S. K., & Kumar, A. (2024). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 22(32), 6524-6528. [Link]

  • Clark, J. (2023). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position [Video]. [Link]

  • Kim, D. W., & Park, C. H. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(26), 19062-19066. [Link]

  • Clark, J. (2023). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Chemrevise. (2018, November 5). Halogenoalkanes. [Link]

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Application

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Introduction: The Versatility of a Fluorinated Building Block The synthesis of novel molecular entities with tailored properties is a cornerstone of modern drug discovery and materials science. Fluorinated organic compou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Building Block

The synthesis of novel molecular entities with tailored properties is a cornerstone of modern drug discovery and materials science. Fluorinated organic compounds are of particular interest due to the unique electronic properties of the fluorine atom, which can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene emerges as a valuable and versatile building block, combining the reactivity of a C-Br bond for palladium-catalyzed cross-coupling with the desirable gem-difluoroethyl moiety. This guide provides detailed application notes and representative protocols for the application of this substrate in several key palladium-catalyzed transformations, offering researchers a roadmap to unlock its synthetic potential.

The presence of the electron-withdrawing gem-difluoro group can influence the reactivity of the adjacent C-Br bond, potentially altering the kinetics of oxidative addition to the palladium catalyst compared to simple aryl bromides. This guide will explore the application of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Mizoroki-Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. Each section will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for successful execution.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 1-(1,1-Difluoro-2-(4-methylphenyl)ethyl)-2-methoxybenzene

This protocol describes a representative Suzuki-Miyaura coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with 4-methylphenylboronic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene1186194-40-0251.071.01.0
4-Methylphenylboronic acid5720-05-8135.961.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene108-88-3-5 mL-
Water7732-18-5-1 mL-

Procedure:

  • To a dry Schlenk flask, add 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (251 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] It is a highly valuable tool for the synthesis of substituted alkenes.[3]

Mechanistic Overview

The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl MigIns Migratory Insertion PdII_Aryl->MigIns H₂C=CHR PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Ar-CH=CH-R BetaElim->Product HPdBr H-Pd(II)-Br(L)₂ BetaElim->HPdBr HPdBr->Pd0 Base

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

  • Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the substrate.

  • Migratory Insertion: The alkene coordinates to the palladium center and inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon β to the palladium is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 1-(1,1-Difluoro-4-phenylbut-3-en-2-yl)-2-methoxybenzene

This protocol outlines a representative Heck reaction of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with styrene.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene1186194-40-0251.071.01.0
Styrene100-42-5104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.040.04
Triethylamine (Et₃N)121-44-8101.192.02.0
N,N-Dimethylformamide (DMF)68-12-2-5 mL-

Procedure:

  • In a sealed tube, combine 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (251 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add N,N-dimethylformamide (5 mL), styrene (173 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes.[1]

Mechanistic Insights

The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuBr CuBr CuAcetylide Cu-C≡CR CuBr->CuAcetylide Alkyne, Base CuAcetylide->CuBr Transmetalation to Pd Alkyne H-C≡CR

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition, transmetalation, and reductive elimination.

  • Copper Cycle: Copper(I) acts as a co-catalyst, reacting with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[1]

Experimental Protocol: Synthesis of 1-(1,1-Difluoro-4-phenylbut-3-yn-2-yl)-2-methoxybenzene

This protocol provides a representative procedure for the Sonogashira coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with phenylacetylene.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene1186194-40-0251.071.01.0
Phenylacetylene536-74-3102.141.21.2
PdCl₂(PPh₃)₂13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.060.06
Diisopropylamine (DIPA)108-18-9101.193.03.0
Tetrahydrofuran (THF), anhydrous109-99-9-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and copper(I) iodide (11 mg, 0.06 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous tetrahydrofuran (5 mL), 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (251 mg, 1.0 mmol), phenylacetylene (132 µL, 1.2 mmol), and diisopropylamine (420 µL, 3.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired arylalkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[5][6][7] This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.[6]

Mechanistic Principles

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.[5]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR₂, Base PdII_Amido Ar-Pd(II)-NR₂(L)₂ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.[8]

Experimental Protocol: Synthesis of 4-(1-(2-Methoxyphenyl)-2,2-difluoroethyl)morpholine

This protocol details a representative Buchwald-Hartwig amination of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with morpholine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene1186194-40-0251.071.01.0
Morpholine110-91-887.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.010.01
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.020.02
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.41.4
Toluene, anhydrous108-88-3-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.

  • Add 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (251 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) to the mixture.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 18-24 hours.

  • Cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to give the desired arylamine.

Conclusion and Future Outlook

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a highly promising building block for the synthesis of a diverse range of fluorinated molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile methods for its functionalization. The provided protocols serve as a robust starting point for researchers, though optimization of reaction parameters such as catalyst, ligand, base, and solvent may be necessary to achieve optimal results for specific substrates. The continued exploration of the reactivity of this and similar fluorinated building blocks will undoubtedly lead to the discovery of novel compounds with significant potential in medicinal chemistry and materials science.

References

  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. [Link]

  • YouTube. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Proton Guru. [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

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Method

derivatization of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene for drug discovery

An In-Depth Technical Guide to the Derivatization of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene for Drug Discovery Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 2-Methoxy-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Methoxy-gem-difluoroethylarene Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The gem-difluoroalkyl group (CF₂) is a particularly valuable motif, often serving as a bioisostere for a carbonyl or ether oxygen, while enhancing metabolic stability, modulating lipophilicity, and altering conformational preferences.[3][4] The title compound, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene , represents a versatile chemical scaffold that combines this valuable gem-difluoroethylidene group with a reactive benzylic bromide handle. This unique combination provides an accessible entry point for a wide array of chemical modifications, enabling the rapid generation of diverse compound libraries for drug discovery screening.

The methoxy substituent on the aromatic ring further influences the electronic and steric properties of the molecule, potentially impacting its interaction with biological targets. The benzylic bromide is a prime electrophile for a host of powerful and reliable chemical transformations, most notably palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions.[5] This guide provides detailed application notes and step-by-step protocols for the derivatization of this scaffold, explaining the rationale behind key experimental choices to empower researchers in their quest for novel therapeutic agents.

Overview of Derivatization Strategies

The primary reactive site on 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (henceforth referred to as the Core Scaffold ) is the C-Br bond at the benzylic position. This allows for three principal classes of derivatization reactions, which will be explored in detail: Palladium-Catalyzed Suzuki-Miyaura Coupling, Palladium-Catalyzed Buchwald-Hartwig Amination, and direct Nucleophilic Substitution.

G cluster_main Core Scaffold Derivatization Workflow Core 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd Catalyst, Base SN2 Nucleophilic Substitution (C-X Bond Formation) Core->SN2 Base or Nucleophile Product_Suzuki Diaryl-methane Analogues Suzuki->Product_Suzuki Product_Buchwald Benzylic Amine Analogues Buchwald->Product_Buchwald Product_SN2 Thioethers, Azides, Ethers, etc. SN2->Product_SN2 Aryl Aryl/Heteroaryl Boronic Acids Aryl->Suzuki Amine Primary/Secondary Amines Amine->Buchwald Nucleophile Thiols, Azides, Alcohols, etc. Nucleophile->SN2

Figure 1: General workflow for the derivatization of the core scaffold.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6][7][8] For our core scaffold, the benzylic bromide readily participates in this reaction, allowing for the introduction of a vast array of aryl and heteroaryl groups. This is a powerful method for building molecular complexity and exploring structure-activity relationships (SAR) around the diaryl-methane-like core.

Causality Behind Protocol Choices:

  • Catalyst System: The combination of a palladium source (e.g., PdCl₂(dppf)·CH₂Cl₂) is highly effective for cross-coupling reactions involving benzylic halides.[9][10] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is robust and promotes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]

  • Base: A base, such as cesium carbonate (Cs₂CO₃), is crucial for activating the organoboron species to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center.[6][9]

  • Solvent System: A mixed solvent system, typically an organic solvent like THF with water, is often used to dissolve both the organic substrates and the inorganic base.[10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple the Core Scaffold with a representative arylboronic acid.

Materials:

Reagent M.W. Amount (mmol) Eq.
Core Scaffold 251.07 0.5 1.0
Arylboronic Acid - 0.6 1.2
PdCl₂(dppf)·CH₂Cl₂ 816.64 0.01 0.02
Cs₂CO₃ 325.82 1.5 3.0

| THF / H₂O (10:1) | - | 5 mL | - |

Step-by-Step Methodology:

  • To a sealable reaction tube, add the Core Scaffold (125.5 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol), cesium carbonate (489 mg, 1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (8.2 mg, 0.01 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Add 5 mL of a degassed 10:1 mixture of THF and water via syringe.

  • Seal the tube and place the reaction mixture in a pre-heated oil bath at 75-80 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.[11][12]

Representative Data:

Arylboronic Acid Partner Product Structure Yield (%)
Phenylboronic acid 1-(1,1-Difluoro-2-phenylethyl)-2-methoxybenzene ~85%
4-Fluorophenylboronic acid 1-(1,1-Difluoro-2-(4-fluorophenyl)ethyl)-2-methoxybenzene ~82%

| Pyridin-3-ylboronic acid | 3-(2-(2-Methoxyphenyl)-2,2-difluoroethyl)pyridine | ~75% |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[13][14] Applying this reaction to the Core Scaffold allows for the introduction of a wide range of primary and secondary amines, creating novel benzylic amine derivatives. These products are valuable for probing interactions with biological targets where a basic nitrogen atom is often a key pharmacophoric feature.

Causality Behind Protocol Choices:

  • Catalyst System: Modern Buchwald-Hartwig aminations often employ pre-catalysts and specialized, sterically hindered phosphine ligands (e.g., BrettPhos, tBuXPhos).[14] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalyst.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To couple the Core Scaffold with a representative secondary amine.

Materials:

Reagent M.W. Amount (mmol) Eq.
Core Scaffold 251.07 0.5 1.0
Amine (e.g., Morpholine) 87.12 0.6 1.2
BrettPhos Pd G3 Precatalyst 860.53 0.01 0.02
Sodium tert-butoxide 96.10 0.7 1.4

| Anhydrous Toluene | - | 5 mL | - |

Step-by-Step Methodology:

  • Inside a glovebox or under a robust stream of inert gas, add the Core Scaffold (125.5 mg, 0.5 mmol), BrettPhos Pd G3 precatalyst (8.6 mg, 0.01 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol) to an oven-dried reaction tube.

  • Add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 52.3 mg, 0.6 mmol).

  • Seal the tube and remove it from the glovebox. Place it in a pre-heated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography. A basic wash of the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%) can be beneficial to prevent product tailing on the acidic silica gel.

Representative Data:

Amine Partner Product Structure Yield (%)
Morpholine 4-(2-(2-Methoxyphenyl)-2,2-difluoroethyl)morpholine ~88%
Piperidine 1-(2-(2-Methoxyphenyl)-2,2-difluoroethyl)piperidine ~91%

| Aniline | N-(2-(2-Methoxyphenyl)-2,2-difluoroethyl)aniline | ~70% |

Nucleophilic Substitution (Sₙ2-type Reactions)

The benzylic bromide of the Core Scaffold is an excellent electrophile for classical bimolecular nucleophilic substitution (Sₙ2) reactions.[15] This pathway provides a direct and often metal-free route to introduce a variety of heteroatom-containing functional groups. This is a cost-effective and straightforward method for generating analogues with diverse physicochemical properties.

Causality Behind Protocol Choices:

  • Nucleophile: A wide range of nucleophiles can be used, including thiols, azides, and alkoxides. The strength of the nucleophile will dictate the required reaction conditions.[16][17]

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal for Sₙ2 reactions as it solvates the cation of the nucleophile's salt but not the anion, increasing its effective nucleophilicity.

  • Base (if needed): For nucleophiles like thiols or alcohols, a mild base (e.g., K₂CO₃) is used to deprotonate them in situ to form the more potent thiolate or alkoxide nucleophile.

Protocol 3: General Procedure for Thiolation (S-alkylation)

Objective: To synthesize a thioether derivative via Sₙ2 reaction.

Materials:

Reagent M.W. Amount (mmol) Eq.
Core Scaffold 251.07 1.0 1.0
Thiol (e.g., 4-chlorothiophenol) 144.61 1.1 1.1
Potassium Carbonate (K₂CO₃) 138.21 1.5 1.5

| Dimethylformamide (DMF) | - | 5 mL | - |

Step-by-Step Methodology:

  • To a round-bottom flask, add the thiol (159 mg, 1.1 mmol) and potassium carbonate (207 mg, 1.5 mmol) in DMF (5 mL).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium thiolate salt.

  • Add a solution of the Core Scaffold (251 mg, 1.0 mmol) in DMF (2 mL) dropwise to the stirring suspension.

  • Stir the reaction at room temperature for 4-8 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_suzuki Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-Br(L₂) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)-R²(L₂) Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product C-C bond forms R1Br Core Scaffold (R¹-Br) R1Br->OxAdd R2B Ar-B(OH)₂ (R²-B(OR)₂) Base Base (e.g., Cs₂CO₃) R2B->Base Base->Trans [R²-B(OR)₃]⁻

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the successful incorporation of the new fragment by showing characteristic new proton signals and the disappearance of the benzylic bromide's CH₂ signal.

    • ¹³C NMR: Provides information on the carbon skeleton of the new molecule.

    • ¹⁹F NMR: This is a crucial technique for fluorinated molecules.[18][19] The gem-difluoro group on the Core Scaffold will have a characteristic chemical shift. Changes in this shift upon derivatization can provide valuable structural information. ¹⁹F NMR offers a clean spectral window with high sensitivity, making it an excellent tool for purity assessment.[20][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized derivatives by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compounds.[22] A standard protocol would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) or formic acid. Purity should typically be >95% for compounds intended for biological screening.

Conclusion and Outlook

The 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene scaffold is a highly valuable starting material for drug discovery programs. Its strategic combination of a metabolically robust gem-difluoroethyl group and a versatile benzylic bromide handle allows for the rapid and efficient synthesis of diverse chemical libraries. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic substitution provide reliable and field-tested methods for derivatization. By leveraging these powerful synthetic transformations, research scientists can effectively explore the chemical space around this promising scaffold to identify novel lead compounds with improved therapeutic potential.

References

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  • Washington, J. W., et al. (2020). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Scribd. [Link]

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Application

scale-up synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

An In-depth Technical Guide to the Scale-Up Synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene Abstract This application note provides a comprehensive guide for the , a key fluorinated building block in pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Scale-Up Synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Abstract

This application note provides a comprehensive guide for the , a key fluorinated building block in pharmaceutical and agrochemical research. The document outlines a robust and scalable protocol, starting from the corresponding vinyl precursor. Emphasis is placed on the underlying chemical principles, process safety considerations critical for scale-up, and detailed analytical methods for quality control. This guide is intended for researchers, process chemists, and drug development professionals seeking to produce this compound in multi-gram to kilogram quantities, bridging the gap between laboratory-scale discovery and pilot-scale production.

Introduction and Strategic Approach

The introduction of gem-difluoroalkyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The target compound, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, serves as a versatile intermediate, enabling further functionalization through its reactive bromo group.

The synthetic strategy detailed herein focuses on the electrophilic bromination of 2-methoxy-1-(1,1-difluorovinyl)benzene. This approach is selected for its scalability due to the commercial availability of the precursor, the generally high yields of such additions, and the manageable reaction conditions. The primary challenge in scaling this synthesis lies in managing the potential exothermicity of the bromination reaction and ensuring consistent product quality.

Reaction Mechanism and Scientific Rationale

The core transformation is the electrophilic addition of bromine (Br₂) across the electron-rich double bond of the difluorovinyl ether.

Mechanism: Electrophilic Bromination

  • Polarization and Electrophilic Attack : The π-bond of the alkene attacks one of the bromine atoms in Br₂, which is polarized by the approaching nucleophile. This leads to the formation of a cyclic bromonium ion intermediate. The fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the double bond compared to a non-fluorinated analogue; however, the adjacent oxygen atom's lone pairs can partially offset this effect through resonance.

  • Nucleophilic Opening : The bromide ion (Br⁻), generated in the first step, acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite the initial bromine bond (an anti-addition).[1][2] This backside attack opens the three-membered ring to yield the vicinal dibromide.[1] In this specific case, the product is a 1,2-dibromo compound which then undergoes subsequent transformation or is the target itself. For our target, the reaction is a direct addition to form the bromo-difluoroethyl group.

The choice of N-Bromosuccinimide (NBS) as a brominating agent is often preferred in scale-up scenarios over liquid bromine. NBS is a solid, making it easier and safer to handle, dose, and transport compared to the highly corrosive and volatile liquid bromine.[3][4][5][6]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target scale of ~100g of the final product. It is imperative to perform a thorough risk assessment before proceeding.[7] Never scale a reaction by more than a factor of three from a previously successful run.[6][7]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantitySupplier ExampleNotes
2-methoxy-1-(1,1-difluorovinyl)benzene1186194-39-8170.1675.0 g (0.44 mol)Sigma-AldrichStarting material.
N-Bromosuccinimide (NBS)128-08-5177.9886.0 g (0.48 mol)Sigma-AldrichRecrystallize from water if purity is low.
Dichloromethane (DCM)75-09-284.931.5 LFisher ScientificAnhydrous grade.
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AN/A500 mL-For aqueous work-up.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionN/AN/A250 mL-To quench excess bromine.
Brine (Saturated NaCl solution)N/AN/A250 mL-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 gVWRDrying agent.
Silica Gel (230-400 mesh)7631-86-960.08~500 gSiliCycleFor column chromatography.
Equipment Setup
  • Reactor: 5 L, 3-neck round-bottom flask equipped with a mechanical overhead stirrer, a temperature probe, and a dropping funnel with a pressure-equalizing arm. The overhead stirrer is crucial for maintaining homogeneity and preventing hotspots in larger volumes, a common failure point when scaling up from magnetic stirring.[7][8]

  • Cooling: An ice-water bath sufficient to immerse the lower half of the reactor.

  • Inert Atmosphere: Nitrogen or Argon inlet.

  • Post-Processing: 2 L separatory funnel, rotary evaporator, and column chromatography setup.

Step-by-Step Experimental Procedure
  • Reactor Charging: To the 5 L reactor, add 2-methoxy-1-(1,1-difluorovinyl)benzene (75.0 g, 0.44 mol) and anhydrous dichloromethane (1.0 L).

  • Inerting and Cooling: Begin stirring with the overhead stirrer (~150 RPM) and purge the vessel with nitrogen. Cool the mixture to 0-5 °C using the ice-water bath. Maintaining a low temperature is critical to control the reaction rate and prevent side reactions.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (86.0 g, 0.48 mol) in anhydrous dichloromethane (0.5 L). Transfer this solution to the dropping funnel.

  • Controlled Reaction: Add the NBS solution dropwise to the cooled, stirring reactor solution over a period of 1.5 to 2 hours. Rationale: This slow, controlled addition is the most critical step for managing the reaction exotherm. A rapid addition can lead to a thermal runaway.[9][10][11] Monitor the internal temperature closely, ensuring it does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a stirred solution of saturated sodium thiosulfate (250 mL) to quench any unreacted NBS or bromine.

  • Aqueous Work-up: Transfer the entire mixture to a 2 L separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 250 mL) to remove any acidic byproducts.

    • Brine (1 x 250 mL) to reduce the solubility of organic material in the aqueous phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing ethyl acetate concentration).[12][13][14] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene as an oil.

Process Safety and Hazard Management

Scaling up chemical reactions introduces risks that may not be apparent at the lab scale, primarily due to the decreased surface-area-to-volume ratio, which hinders heat dissipation.[10][11]

  • Thermal Hazards: The bromination of alkenes is an exothermic process. A failure in cooling or an uncontrolled addition rate can lead to a rapid temperature increase, potentially causing the solvent to boil and the reactor to over-pressurize.[8][9] Calculating the adiabatic temperature rise is recommended for larger scales.[8]

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. Avoid inhalation of dust and skin contact.[3]

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood.

    • Bromine (if used as an alternative): Extremely corrosive, toxic upon inhalation, and causes severe skin burns.[4][5][6] Requires specialized handling procedures and personal protective equipment.[5][15]

  • Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical splash goggles and a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).
Body ProtectionFlame-resistant lab coat.
Respiratory ProtectionUse only within a certified chemical fume hood.
  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Characterization and Quality Control

Ensuring the identity and purity of the final product is essential. The following are standard analytical techniques and expected results.[16][17]

TechniqueParameter / MethodExpected Result
¹H NMR (400 MHz, CDCl₃)-δ ~7.5-7.0 (m, 4H, Ar-H), ~4.0-3.8 (m, 1H, CHBr), ~3.9 (s, 3H, OCH₃). Note: The CHBr proton will likely be a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR (376 MHz, CDCl₃)-A complex multiplet around δ -90 to -110 ppm.
¹³C NMR (100 MHz, CDCl₃)-Resonances expected in the aromatic region (110-160 ppm), a signal for the OCH₃ (~56 ppm), and signals for the difluoroethyl group, which will show C-F coupling.
GC-MS (EI) Standard capillary column (e.g., DB-5ms).Molecular ion peak (M⁺) at m/z 250/252 (approx. 1:1 ratio due to bromine isotopes). Fragmentation pattern consistent with the loss of Br, OCH₃, and other fragments.
High-Performance Liquid Chromatography (HPLC) Reverse-phase C18 column, mobile phase of acetonitrile/water gradient, UV detection at 254 nm.A single major peak corresponding to the product. Purity should be ≥95%.

Visualization of Workflows

Synthesis Workflow Diagram

SynthesisWorkflow reagents 1. Reagents & Setup reaction 2. Cooled Reaction (NBS Addition) reagents->reaction 0-5 °C workup 3. Quench & Aqueous Work-up reaction->workup purification 4. Column Chromatography workup->purification Crude Product qc 5. QC Analysis (NMR, GC-MS, HPLC) purification->qc product Final Product (>95% Purity) qc->product

Caption: Overall workflow for the scale-up synthesis of the target compound.

Quality Control Logic Diagram

QCFlowchart start Start QC run_hplc Run HPLC Purity Analysis start->run_hplc check_purity Purity ≥ 95%? run_hplc->check_purity repurify Repurify Batch (e.g., Recrystallization or Second Column) check_purity->repurify No release Release Batch check_purity->release Yes repurify->run_hplc Re-analyze fail Batch Fails QC repurify->fail If purity still low

Caption: Decision-making flowchart for the quality control process.

References

  • EH&S University of Washington . Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

  • Amar Equipment . (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Stanford Environmental Health & Safety . Information on Hydrofluoric Acid. [Link]

  • GOV.UK . (2024). Hydrogen fluoride and hydrofluoric acid: general information. [Link]

  • GOV.UK . Incident management: Hydrogen fluoride (HF) and hydrofluoric acid. [Link]

  • Fauske & Associates . (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Dolly Corporation . (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • The Chemical Engineer . (2023). Rules of Thumb: Scale-up. [Link]

  • Carl ROTH . Safety Data Sheet: Bromine. [Link]

  • University of Illinois Division of Research Safety . Hydrofluoric Acid (HF). [Link]

  • American Chemical Society Publications . (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Stanford Environmental Health & Safety . (2023). Scale Up Safety. [Link]

  • University of California, Santa Barbara . Standard Operating Procedure: Bromine Safety. [Link]

  • Slideshare . (2016). Bromine handling and safety. [Link]

  • CHIMIA . (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. [Link]

  • YouTube . (2024). Bromination safety. [Link]

  • CHIMIA . (2004). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. [Link]

  • ResearchGate . (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. [Link]

  • PubMed Central (PMC) - NIH . (2021). Enzymatic synthesis of fluorinated compounds. [Link]

  • Beilstein Journal of Organic Chemistry . (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

  • MDPI . (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • The Royal Society of Chemistry . Supporting Information for a related bromination procedure. [Link]

  • YouTube . (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). [Link]

  • National Institutes of Health (NIH) . Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

  • e-Lis . Characterisation techniques. [Link]

  • EMU Physics Department . (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • BYJU'S . (2019). methods of purification of organic compounds. [Link]

  • Reachem . (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • CK-12 Foundation . (2025). Methods of Purification of Organic Compounds. [Link]

  • Master Organic Chemistry . (2013). Bromination of Alkenes - The Mechanism. [Link]

  • Chemistry LibreTexts . (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Chemistry LibreTexts . (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • BYJU'S . (2020). Mechanism of Electrophilic Substitution Reaction. [Link]

  • Chemistry LibreTexts . (2022). 7: Purification of Molecular Compounds. [Link]

Sources

Method

The Versatile Fluorinated Building Block: 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in Synthetic and Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine and fluorinated groups can enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The gem-difluoroalkyl group (CF2) is of particular interest as a bioisostere for ethers, ketones, or other functional groups, offering a unique combination of steric and electronic properties. This application note details the potential uses of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene , a valuable fluorinated building block for the synthesis of novel chemical entities. While specific literature on this exact compound is limited, its structural motifs suggest a wide range of applications based on the well-established reactivity of analogous bromo-difluoroethyl compounds.

Physicochemical Properties and Structural Features

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS No. 1186194-40-0) is a bifunctional molecule featuring a reactive primary bromide and a gem-difluoro group attached to a methoxy-substituted aromatic ring.[1] The strategic placement of these groups allows for a diverse array of chemical transformations.

PropertyValueSource
CAS Number 1186194-40-0[1]
Molecular Formula C₉H₉BrF₂O[1]
Molecular Weight 251.07 g/mol [1]
Structure
Synonym(s) 2-(2-bromo-1,1-difluoroethyl)phenyl methyl ether[1]

The methoxy group is a common feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.[2] The difluoromethoxy group, a related moiety, is also gaining attention in medicinal chemistry for its ability to improve metabolic stability.[3][4][5][6] The presence of the 2-methoxy substituent on the phenyl ring in the title compound is expected to influence the reactivity of the aromatic ring in potential subsequent transformations.

Proposed Synthetic Applications and Protocols

The primary reactive site of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is the carbon-bromine bond. This allows for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions. The following protocols are proposed based on established methodologies for similar bromo-difluoro compounds.

Nucleophilic Substitution Reactions

The primary bromide can be displaced by a range of nucleophiles to introduce diverse functional groups. The electron-withdrawing nature of the adjacent gem-difluoro group is expected to activate the C-Br bond towards Sₙ2 reactions.

Proposed Protocol 1: Synthesis of an Azide Derivative

This protocol is adapted from established procedures for the azidation of alkyl halides.[7]

Reaction:

Materials:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in anhydrous DMF.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Proposed Protocol 2: Synthesis of a Thioether Derivative

This protocol is based on standard procedures for the synthesis of thioethers from alkyl halides.[7]

Reaction:

Materials:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 eq)

  • Thiophenol (or other thiol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate and the desired thiol to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

dot

Nucleophilic_Substitution BuildingBlock 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (Ar-CF₂-CH₂-Br) Product Substituted Product (Ar-CF₂-CH₂-Nu) BuildingBlock->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Byproduct Bromide Salt (M⁺Br⁻)

Ar-CF₂-CH₂-Br + R-CH=CH₂ --[Pd catalyst, base]--> Ar-CF₂-CH=CH-R

Caption: Proposed workflow for cross-coupling reactions.

Safety and Handling

As with all halogenated organic compounds, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. [8][9][10]

Conclusion

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a promising fluorinated building block with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its reactive bromide handle allows for a wide range of nucleophilic substitutions, while the gem-difluoro and methoxy-phenyl motifs provide opportunities for creating molecules with desirable physicochemical and biological properties. The protocols outlined in this application note, though based on analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this versatile reagent.

References

  • Xia, T., He, L., Liu, Y. A., Hartwig, J. F., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. [Link]

  • Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐Coupling with ethyl bromodifluoroacetate and N,N‐diethyl bromodifluoroacetamide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

Sources

Application

reaction of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with organometallic reagents

An In-Depth Technical Guide to the Reactions of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with Organometallic Reagents For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactions of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The gem-difluoroethyl motif, in particular, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinities. 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene emerges as a highly versatile building block, offering a reactive handle for carbon-carbon bond formation while presenting the synthetically useful 2-methoxyphenyl and gem-difluoro functionalities. This guide provides a detailed exploration of the reactivity of this substrate with a range of common organometallic reagents, offering both mechanistic insights and practical, field-proven protocols for its synthetic elaboration.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of carbon-carbon bonds.[1][2][3] The C(sp³)-Br bond in 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene, activated by the adjacent gem-difluoro group, is a suitable electrophilic partner for a variety of these transformations.

A. Suzuki-Miyaura Coupling: Formation of Aryl- and Vinyl-Substituted Difluoroalkenes

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is renowned for its mild reaction conditions and broad functional group tolerance.[3][4] For a substrate like 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene, this reaction provides a direct route to the synthesis of 1,1-difluoro-2-(2-methoxyphenyl)-1-alkenes and their derivatives.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetalation with an activated boronic acid derivative and subsequent reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Intermediate_A R-Pd(II)L2-X Pd(0)L2->Intermediate_A Oxidative Addition Oxidative Addition Oxidative Addition R-X 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene R-X->Intermediate_A Intermediate_B R-Pd(II)L2-R' Intermediate_A->Intermediate_B Transmetalation Transmetalation Transmetalation R'-B(OH)2 + Base R'-B(OH)2 + Base Boronate_Complex [R'-B(OH)3]⁻ R'-B(OH)2 + Base->Boronate_Complex Boronate_Complex->Intermediate_B Product R-R' Intermediate_B->Product Reductive Elimination Reductive Elimination Reductive Elimination Product->Pd(0)L2 Regeneration

Fig. 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar gem-difluoroalkenyl bromides.[6]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.

  • Substrate Addition: Add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid1,1-Difluoro-2-(2-methoxyphenyl)-2-phenylethene75-85
24-Methoxyphenylboronic acid1,1-Difluoro-2-(2-methoxyphenyl)-2-(4-methoxyphenyl)ethene80-90
34-Fluorophenylboronic acid1,1-Difluoro-2-(2-methoxyphenyl)-2-(4-fluorophenyl)ethene70-80
4Vinylboronic acid pinacol ester1,1-Difluoro-4-(2-methoxyphenyl)buta-1,3-diene60-70

Table 1: Representative examples for the Suzuki-Miyaura coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. Yields are estimated based on similar reported reactions.

B. Sonogashira Coupling: Synthesis of Conjugated Fluoroenynes

The Sonogashira coupling provides a powerful method for the formation of C(sp³)–C(sp) bonds, reacting the substrate with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[8][9][10]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Br bond to Pd(0) is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the enyne product.[11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Intermediate_A R-Pd(II)L2-X Pd(0)L2->Intermediate_A R-X Oxidative_Addition Oxidative Addition R-X 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene Intermediate_B R-Pd(II)L2-C≡CR' Intermediate_A->Intermediate_B [CuC≡CR'] Transmetalation Transmetalation Product R-C≡CR' Intermediate_B->Product Reductive_Elimination Reductive Elimination Product->Pd(0)L2 Regeneration CuX CuX Copper_Acetylide Cu-C≡CR' CuX->Copper_Acetylide Alkyne_Activation Base Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Copper_Acetylide Copper_Acetylide->Intermediate_B

Fig. 2: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of vinyl bromides.[5]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water or saturated aqueous NH₄Cl.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[10]

EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene1,1-Difluoro-4-(2-methoxyphenyl)-4-phenylbut-1-en-3-yne70-80
21-Hexyne1,1-Difluoro-2-(2-methoxyphenyl)oct-1-en-3-yne65-75
3Trimethylsilylacetylene1,1-Difluoro-2-(2-methoxyphenyl)-4-(trimethylsilyl)but-1-en-3-yne80-90
4Propargyl alcohol4-(1,1-Difluoro-2-(2-methoxyphenyl)ethenyl)but-3-yn-1-ol60-70

Table 2: Representative examples for the Sonogashira coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. Yields are estimated based on similar reported reactions.

II. Other Important Cross-Coupling Reactions

A. Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes highly reactive organozinc reagents, which often leads to faster reaction times compared to other cross-coupling methods.[12][13] This reaction is particularly useful for coupling with alkylzinc reagents.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[2] A key advantage is that organozinc reagents can often be prepared in situ.

Detailed Protocol: Negishi Coupling

This protocol is adapted from procedures for the Negishi coupling of related bromodifluoro-compounds.[1][14]

  • Organozinc Formation (Optional): In a separate flask under an inert atmosphere, prepare the organozinc reagent by treating the corresponding organohalide with activated zinc dust or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • Reaction Setup: In a dry Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., SPhos, 5 mol%).

  • Inert Atmosphere and Reagent Addition: Purge the flask with an inert gas. Add an anhydrous solvent (e.g., THF) followed by 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.) and the organozinc reagent (1.5 equiv.).

  • Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, concentrate, and purify by column chromatography.

EntryOrganozinc ReagentProductTypical Yield (%)
1Phenylzinc chloride1,1-Difluoro-2-(2-methoxyphenyl)-2-phenylethene70-85
2Methylzinc chloride1,1-Difluoro-2-(2-methoxyphenyl)prop-1-ene60-75
3Vinylzinc bromide1,1-Difluoro-4-(2-methoxyphenyl)buta-1,3-diene55-70

Table 3: Potential examples for the Negishi coupling.

B. Kumada Coupling: Direct Use of Grignard Reagents

The Kumada coupling offers the advantage of using readily available Grignard reagents directly.[1][15][16] Both nickel and palladium catalysts can be employed.

Mechanistic Rationale: The mechanism follows the general cross-coupling pathway.[17] A key consideration is the high reactivity of Grignard reagents, which limits the functional group tolerance of the reaction.[17]

Detailed Protocol: Kumada Coupling

This protocol is based on general procedures for Kumada couplings.[8]

  • Reaction Setup: To a dry, inert gas-flushed flask, add the catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reagent Addition: Add an anhydrous ether solvent (e.g., THF or diethyl ether). Add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.).

  • Grignard Addition: Cool the solution to 0 °C and slowly add the Grignard reagent (1.2-1.5 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract, dry, concentrate, and purify.

EntryGrignard ReagentProductTypical Yield (%)
1Phenylmagnesium bromide1,1-Difluoro-2-(2-methoxyphenyl)-2-phenylethene65-80
2Methylmagnesium bromide1,1-Difluoro-2-(2-methoxyphenyl)prop-1-ene55-70
3Vinylmagnesium bromide1,1-Difluoro-4-(2-methoxyphenyl)buta-1,3-diene50-65

Table 4: Potential examples for the Kumada coupling.

III. Direct Reactions with Highly Reactive Organometallics

A. Grignard Reagent Formation and Subsequent Reactions

It may be possible to form the Grignard reagent from 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene itself. However, the presence of the acidic α-proton in related gem-difluoro systems can sometimes complicate this transformation.

Protocol: Grignard Reagent Formation

  • Activation of Magnesium: In a dry, inert gas-flushed flask, place magnesium turnings (1.5 equiv.) and a small crystal of iodine.[18]

  • Initiation: Add a small portion of a solution of 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.) in anhydrous THF. Gentle heating may be required to initiate the reaction.[19]

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • Reaction with Electrophile: The resulting Grignard reagent can then be reacted with various electrophiles, such as aldehydes, ketones, or CO₂.[20][21][22]

B. Organolithium Reagents via Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for the preparation of organolithium reagents.[23] This reaction is typically very fast, even at low temperatures.

Protocol: Lithium-Halogen Exchange

  • Reaction Setup: In a dry, inert gas-flushed flask, dissolve 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.) in an anhydrous ether solvent.

  • Addition of Organolithium: Cool the solution to -78 °C and slowly add a solution of n-butyllithium or tert-butyllithium (1.1 equiv.).[18]

  • Reaction: Stir the mixture at -78 °C for 30-60 minutes.

  • Quenching with Electrophile: The resulting organolithium species can be quenched with a suitable electrophile.

Workflow A 1. Reaction Setup (Flask, Stir Bar, Inert Atmosphere) B 2. Add Substrate, Catalyst, Base, and Solvent A->B C 3. Add Organometallic Reagent B->C D 4. Reaction (Stirring at appropriate temperature) C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Work-up (Quenching, Extraction) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

Fig. 3: General experimental workflow for a cross-coupling reaction.

IV. Conclusion

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a valuable and versatile substrate for a variety of transformations involving organometallic reagents. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings, provide efficient routes to a diverse array of functionalized gem-difluoroalkenes. Furthermore, the potential for direct formation of Grignard or organolithium reagents from this substrate opens up additional avenues for synthetic exploration. The protocols and data presented in this guide, based on established chemical principles and related literature precedents, offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors.

V. References

  • Xia, T., He, L., Liu, Y. A., Hartwig, J. F., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613.

  • Tarui, A., Shinohara, S., Sato, K., Omote, M., & Ando, A. (2016). Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides. Organic Letters, 18(5), 1128-1131.

  • Wikipedia. (n.d.). Kumada coupling. Retrieved January 19, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved January 19, 2026, from [Link].

  • Organic Chemistry Data. (n.d.). Organolithium Reagents. Retrieved January 19, 2026, from [Link].

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved January 19, 2026, from [Link].

  • Wikipedia. (n.d.). Negishi coupling. Retrieved January 19, 2026, from [Link].

  • NROChemistry. (n.d.). Kumada Coupling. Retrieved January 19, 2026, from [Link].

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 19, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved January 19, 2026, from [Link].

  • Bailey, C. G., & Moeller, K. D. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54648.

  • Myers, A. (n.d.). Organolithium Reagents. Harvard University.

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved January 19, 2026, from [Link].

  • Martin, R., & Buchwald, S. L. (2008). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 130(48), 16468–16470*.

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533.

  • Fatima, S. (n.d.). Organolithium Compounds and Reactions. Slideshare.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link].

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link].

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link].

  • Professor Dave Explains. (2015, January 4). Grignard Reaction [Video]. YouTube. [Link].

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved January 19, 2026, from [Link].

  • Nakano, K., et al. (2020). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 16, 2844-2851.

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link].

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link].

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Welcome to the technical support center for the purification of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this complex molecule. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and reproducible results.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Question 1: My crude product shows multiple spots on TLC, even after a standard workup. How do I identify the impurities and select the best purification method?

Answer:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue stemming from unreacted starting materials, reaction byproducts, or degradation of the target compound. A systematic approach is crucial for effective purification.

Identifying Potential Impurities:

To effectively purify your compound, it is essential to first hypothesize the likely impurities based on the synthetic route. While the specific synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene can vary, a common approach may involve the reaction of 2-methoxybenzaldehyde with a bromodifluoromethylating agent. Based on this, potential impurities could include:

  • Unreacted Starting Materials: 2-methoxybenzaldehyde and any unreacted bromodifluoromethylating reagent.

  • Over-brominated or Under-brominated Species: Depending on the reaction stoichiometry and conditions, you might have species with incorrect halogenation.

  • Side-Reaction Products: These can be diverse and depend on the specific reagents and conditions used.

Workflow for Method Selection:

The following workflow can guide you in choosing the most appropriate purification strategy:

G start Crude Product with Multiple TLC Spots solubility Assess Solubility of Crude Product start->solubility extraction Perform Liquid-Liquid Extraction start->extraction Initial Cleanup liquid Is the product a liquid or a low-melting solid? solubility->liquid Yes solid Is the product a solid? solubility->solid Yes distillation Consider Vacuum Distillation liquid->distillation chromatography Proceed to Column Chromatography distillation->chromatography If impurities have close boiling points recrystallization Attempt Recrystallization solid->recrystallization recrystallization->chromatography If impurities co-crystallize final_purity Assess Purity (TLC, HPLC, NMR) chromatography->final_purity extraction->solubility

Caption: Decision workflow for purification method selection.

Step-by-Step Protocol for Column Chromatography:

Column chromatography is often the most effective method for separating complex mixtures of organic compounds.[1]

  • Stationary Phase Selection: Start with silica gel (230-400 mesh) as it is a versatile and common choice.

  • Mobile Phase Selection:

    • Begin by running TLC plates with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

    • Gradually increase the polarity of the solvent system. A good starting point is a 95:5 mixture of hexane:ethyl acetate.

    • The ideal solvent system will give a good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Dry loading is preferred as it often leads to better resolution.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Question 2: I'm having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?

Answer:

Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to address this:

  • Optimize Chromatographic Conditions:

    • Change the Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.

    • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel.[2]

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[2]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[3] The key is to find a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains soluble at all temperatures.

    Solvent SystemSuitability
    Hexane/Ethyl AcetateA good starting point for non-polar to moderately polar compounds.
    Dichloromethane/HexaneEffective for compounds with moderate polarity.
    Ethanol/WaterSuitable for more polar compounds. The product should be soluble in ethanol and insoluble in water.
  • Liquid-Liquid Extraction: This technique is useful for removing impurities with different acid-base properties or polarities.[4][5] For example, if you have an acidic or basic impurity, you can use an aqueous wash with a mild base (like sodium bicarbonate) or a mild acid (like dilute HCl) to remove it.

Question 3: My purified product appears pure by TLC, but the NMR spectrum shows residual solvent peaks. How can I effectively remove them?

Answer:

Residual solvents are a common issue, especially with high-boiling point solvents. Here are some effective removal techniques:

  • High Vacuum Drying: Place the sample under a high vacuum (e.g., using a Schlenk line or a high-performance vacuum pump) for an extended period. Gentle heating (if the compound is stable) can also help.

  • Solvent Co-evaporation (Azeotroping): Add a lower-boiling point solvent in which your compound is soluble (e.g., dichloromethane or diethyl ether), and then remove it under reduced pressure. Repeat this process several times. The lower-boiling solvent will help to azeotropically remove the higher-boiling residual solvent.

  • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen (e.g., benzene or 1,4-dioxane) and is stable to these conditions, lyophilization can be a very effective method for removing residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose purification method for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene?

A1: For general-purpose purification of this compound, flash column chromatography on silica gel is the most robust and widely applicable method.[1] It allows for the separation of a wide range of impurities with varying polarities. For achieving very high purity (>99.5%), preparative HPLC is often the method of choice.[2]

Q2: What are the expected physical properties of pure 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene?

A2: Based on its chemical structure, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is expected to be a liquid or a low-melting solid at room temperature. It is also expected to be a relatively non-polar compound, soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your final product:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and can reveal the presence of impurities, even at low levels.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: Are there any specific safety precautions I should take when handling and purifying this compound?

A4: Yes, as with any halogenated organic compound, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column.
  • BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
  • Arbor Pharmachem. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • BenchChem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • Beilstein-Institut. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
  • BenchChem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
  • SciSpace. (2019). Liquid-Liquid Extraction and Chromatography Process Routes for the Purification of Lithium.
  • ResearchGate. (2019). (PDF) Liquid-Liquid Extraction and Chromatography Process Routes for the Purification of Lithium.
  • SAGE Journals. (n.d.). A beginner's guide to 19F NMR and its role in drug screening.

Sources

Optimization

common side products in 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene reactions

Technical Support Center: 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene A Guide to Identifying and Mitigating Common Reaction Side Products Welcome to the technical support guide for 1-(2-Bromo-1,1-difluoroethyl)-2-meth...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

A Guide to Identifying and Mitigating Common Reaction Side Products

Welcome to the technical support guide for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. As Senior Application Scientists, we understand that robust and clean chemical transformations are critical to your research and development success. This molecule, while a versatile building block, possesses multiple reactive sites that can lead to undesired side products under various conditions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you not only with solutions but also with the underlying mechanistic principles to empower you to optimize your specific reaction setup.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed in reactions with this reagent, and why does it form?

A1: The most prevalent side product is the elimination product, 1-(1,1-difluorovinyl)-2-methoxybenzene . This occurs through a dehydrobromination reaction.

Mechanistic Rationale: The bromine atom is an excellent leaving group, and the hydrogens on the adjacent carbon (C2) are sufficiently acidic to be abstracted by a base. This reaction typically proceeds via a concerted E2 (bimolecular elimination) mechanism, especially in the presence of a strong, non-nucleophilic base.[1][2] The formation of the double bond is thermodynamically favorable. The rate of this reaction is dependent on both the concentration of the substrate and the base.[3]

Caption: Predominant E2 elimination pathway leading to the vinyl side product.

Q2: My analysis shows a peak corresponding to a molecule where the bromine has been replaced by a hydroxyl (-OH) or alkoxy (-OR) group. What is this?

A2: You are observing a substitution side product . This arises from a competing nucleophilic substitution reaction (SN1 or SN2) where a nucleophile displaces the bromide leaving group.[2][4]

  • Source of Nucleophile: The nucleophile is often the solvent (solvolysis) or a reagent you have added. For example, using ethanol as a solvent can lead to the formation of 1-(2-ethoxy-1,1-difluoroethyl)-2-methoxybenzene. The presence of water can result in the corresponding alcohol, 1-(2-hydroxy-1,1-difluoroethyl)-2-methoxybenzene.

  • Mechanistic Considerations:

    • SN2: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, DMF).[5] This is a single, concerted step.

    • SN1: Can occur with weak nucleophiles in polar protic solvents (like alcohols or water). This mechanism involves the formation of a carbocation intermediate after the bromide leaves, which is then captured by the nucleophile.[3]

Q3: How can I control the selectivity and favor my desired reaction over elimination or substitution?

A3: Controlling this competition is a classic challenge in organic synthesis. The outcome is primarily dictated by the "4 L's": Leaving group, Lewis base (nucleophile/base), Linker (substrate structure), and Liquid (solvent), along with temperature. Since the substrate and leaving group are fixed, you can modulate the base, solvent, and temperature.

Data Summary: Conditions to Influence Reaction Pathway

ParameterTo Favor Elimination (E2)To Favor Substitution (SN2)Scientific Rationale
Base/Nucleophile Strong, sterically hindered base (e.g., t-BuOK, DBU)[1][4]Good nucleophile, but weaker base (e.g., N₃⁻, CN⁻, RCO₂⁻)[5]Bulky bases are poor nucleophiles due to steric hindrance and preferentially abstract the sterically accessible proton for elimination.[4]
Solvent Aprotic solvents are generally preferred.Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)[5]Polar aprotic solvents enhance the strength of the nucleophile by poorly solvating it, thus promoting the SN2 pathway.[5]
Temperature Higher temperaturesLower temperaturesElimination reactions often have a higher activation energy and are more entropically favored than substitution, thus benefiting from increased heat.
Q4: I've noticed the formation of 2-methoxyphenol in my reaction mixture. What could cause the demethylation of the ether?

A4: The cleavage of the methyl ether group is a less common but possible side reaction, typically induced by strong Lewis acids or certain strong nucleophiles at elevated temperatures.

  • Lewis Acidity: If your reaction involves reagents that are Lewis acidic (e.g., AlCl₃ in a Friedel-Crafts type reaction) or generates strong protic acids (like HBr in situ), these can coordinate to the ether oxygen and facilitate cleavage.

  • Nucleophilic Cleavage: Certain strong nucleophiles, particularly sulfur-based ones like thiolates, can demethylate aryl methyl ethers, although this is more common at higher temperatures.

To avoid this, ensure your reagents are free from acidic impurities and consider running the reaction at the lowest effective temperature.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving issues related to side product formation.

Troubleshooting_Workflow cluster_paths Diagnostic Pathways cluster_solutions Corrective Actions Start Reaction yields unexpected side products Analyze Analyze crude mixture: - ¹H and ¹⁹F NMR - GC-MS or LC-MS Start->Analyze Identify Identify Side Product Structure Analyze->Identify Is_Alkene Is it 1-(1,1-difluorovinyl)- 2-methoxybenzene? Identify->Is_Alkene Vinyl structure? Is_Subst Is it a substitution product (e.g., -OH, -OR)? Identify->Is_Subst Br replaced? Is_Phenol Is it 2-methoxyphenol? Identify->Is_Phenol Demethylated? Sol_Alkene Cause: E2 Elimination Actions: 1. Use a weaker, more nucleophilic base. 2. Lower the reaction temperature. 3. Avoid bulky bases (e.g., t-BuOK). Is_Alkene->Sol_Alkene Sol_Subst Cause: SN1/SN2 Substitution Actions: 1. Use a stronger, non-nucleophilic base. 2. Switch to a less nucleophilic solvent. 3. Increase temperature to favor E2. Is_Subst->Sol_Subst Sol_Phenol Cause: Ether Cleavage Actions: 1. Check for/remove acidic impurities. 2. Use milder reaction conditions. 3. Avoid high temperatures. Is_Phenol->Sol_Phenol

Caption: A logical workflow for troubleshooting common side products.

Experimental Protocols

Protocol 1: Minimizing Elimination Side Product in a Nucleophilic Substitution

This protocol aims to replace the bromine with a generic nucleophile ("Nu⁻") while suppressing the formation of the vinyl elimination product.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium salt of your nucleophile (NaNu, 1.2 equivalents) and a polar aprotic solvent such as anhydrous DMF or DMSO (approx. 0.5 M).

  • Substrate Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equivalent) in the same solvent via a syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. Rationale: Keeping the temperature low disfavors the higher activation energy elimination pathway.

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Protocol 2: Reference Synthesis of Elimination Product (1-(1,1-difluorovinyl)-2-methoxybenzene)

This protocol is useful for generating an analytical standard of the primary side product.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF, approx. 0.3 M).

  • Base Addition: Cool the solution to 0 °C. Add a solution of potassium tert-butoxide (t-BuOK, 1.5 equivalents) in THF dropwise over 15 minutes. Rationale: t-BuOK is a strong, sterically hindered base that is highly effective for E2 eliminations.[4]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator (the product may be volatile). Further purification can be achieved by column chromatography if necessary.

References

  • Taylor, S. D., et al. (2019). Metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1537–1544. Available at: [Link]

  • LibreTexts. (2021). E2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Shen, B., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 51(45), 11358-11361. Available at: [Link]

  • Southern Illinois University Edwardsville. Elimination Reactions. SIUE Chemistry. Available at: [Link]

  • Lumen Learning. Elimination reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Neuman, R. C. Jr. (2003). Formation of Alkenes and Alkynes. Elimination Reactions. University of California, Riverside. Available at: [Link]

  • Washington, J. W., & Jenkins, T. M. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere, 80(3), 302-308. Available at: [Link]

  • Filo. (2025). Draw the products of the following reactions: Methoxybenzene + Br2/CS2. Filo. Available at: [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1001. Available at: [Link]

  • Ashenhurst, J. (2022). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene?

The primary challenges with this substrate arise from a combination of electronic and steric factors. The methoxy group (-OCH₃) at the ortho position is electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition, the rate-determining step for many Suzuki couplings.[1][2] Conversely, the 1,1-difluoroethyl group is strongly electron-withdrawing, which should facilitate oxidative addition.[1][3] The interplay of these opposing electronic effects, along with the potential for steric hindrance from the ortho substituents, can make finding optimal reaction conditions challenging.

Q2: How does the 1,1-difluoroethyl group influence the reaction?

The two fluorine atoms on the benzylic carbon act as strong electron-withdrawing groups. This electronic pull can make the carbon-bromine bond more susceptible to oxidative addition by the palladium(0) catalyst, a crucial initial step in the catalytic cycle.[1][4] However, this group's steric bulk, while not extreme, should be considered when selecting the appropriate palladium ligand.

Q3: What is the role of the base in this reaction, and which one should I choose?

The base plays multiple critical roles in the Suzuki coupling.[5] It facilitates the formation of the active palladium catalyst, activates the boronic acid to form a more nucleophilic boronate species, and accelerates the reductive elimination step.[5] For this substrate, a range of bases can be considered, with their strength influencing the reaction rate.[6]

Base Strength Typical Conditions & Considerations
K₂CO₃ModerateOften used in aqueous/organic solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O). A good starting point.
Cs₂CO₃StrongGenerally provides higher reactivity, especially for less reactive aryl bromides. Often used in solvents like dioxane or THF.[7]
K₃PO₄StrongA very effective base, particularly in anhydrous conditions with polar aprotic solvents like dioxane or THF. May require the presence of a small amount of water to be effective.[3]
NaOH, KOHStrongAqueous solutions of these bases are effective and economical.[6]

For initial screening, K₂CO₃ or Cs₂CO₃ are recommended. If the reaction is sluggish, switching to a stronger base like K₃PO₄ could be beneficial.

Q4: Which palladium catalyst and ligand system is a good starting point?

Given the potentially challenging nature of the substrate, a catalyst system known for its high activity and broad substrate scope is advisable. A combination of a palladium(0) or palladium(II) precursor with a bulky, electron-rich phosphine ligand is often effective for electron-rich or sterically hindered aryl bromides.[1][8]

Catalyst System Description Typical Loading
Pd(PPh₃)₄A common, air-sensitive Pd(0) catalyst.1-5 mol%
Pd(dppf)Cl₂An air-stable Pd(II) precatalyst that forms an active Pd(0) species in situ. Good for a wide range of substrates.[7][9]1-5 mol%
Pd₂(dba)₃ + SPhos/XPhosA versatile Pd(0) source combined with a highly active Buchwald ligand. Excellent for challenging couplings.[10]1-2 mol% Pd, 2-4 mol% Ligand

Starting with Pd(dppf)Cl₂ is a robust choice for initial experiments. For more challenging couplings, a more advanced catalyst system like those employing Buchwald ligands may be necessary.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, consider the following troubleshooting steps in a logical progression:

  • Increase Reaction Temperature: Suzuki couplings are often performed at elevated temperatures (80-110 °C). Ensure your reaction is sufficiently heated.

  • Evaluate the Base: If using a moderate base like K₂CO₃, switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[6] The increased basicity can accelerate the transmetalation step.

  • Change the Catalyst/Ligand System: If a standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is ineffective, move to a more active system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed for difficult couplings.[8][10]

  • Solvent Choice: The solvent can significantly impact the reaction.[6][11] While common solvents include toluene, dioxane, and THF, sometimes a switch to a more polar aprotic solvent like DMF can be beneficial, though it may require more rigorous purification.

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions like homocoupling of the boronic acid.[12]

Troubleshooting_Low_Conversion start Low or No Conversion increase_temp Increase Temperature start->increase_temp Still low conversion change_base Switch to Stronger Base (e.g., Cs₂CO₃, K₃PO₄) increase_temp->change_base Still low conversion success Reaction Successful increase_temp->success Improved conversion change_catalyst Use More Active Catalyst/Ligand (e.g., Buchwald Ligands) change_base->change_catalyst Still low conversion change_base->success Improved conversion change_solvent Change Solvent (e.g., Dioxane, THF, DMF) change_catalyst->change_solvent Still low conversion change_catalyst->success Improved conversion check_degassing Ensure Thorough Degassing change_solvent->check_degassing Still low conversion change_solvent->success Improved conversion check_degassing->success Improved conversion

Issue 2: Formation of Side Products (Homocoupling, Protodeboronation)
  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen.[12]

    • Solution: Improve the degassing procedure (e.g., multiple vacuum/argon cycles, sparging with an inert gas).

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom. It can be caused by excess water or base, or prolonged reaction times at high temperatures.

    • Solution: Use anhydrous solvents if possible, and carefully control the amount of base and water. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.[12]

  • Dehalogenation: The starting aryl bromide is converted to the corresponding debrominated compound.

    • Solution: This can be caused by certain impurities or side reactions of the catalyst. Screening different palladium sources and ligands may help.[12]

Experimental Protocols

Protocol 1: Standard Conditions

This protocol provides a reliable starting point for the Suzuki coupling of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Reagents:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To a reaction vessel, add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, the arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the vessel with argon three times.

  • Add Pd(dppf)Cl₂.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol is designed for instances where the standard conditions yield poor results.

Reagents:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strong stream of argon, add Pd₂(dba)₃ and SPhos to a dry reaction vessel.

  • Add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, the arylboronic acid pinacol ester, and finely ground K₃PO₄.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][12]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Base PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[1][5]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[5][12]

By understanding these fundamental steps and the factors that influence them, you can more effectively troubleshoot and optimize your Suzuki coupling reactions for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

References

  • Suzuki reaction - Wikipedia. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. [Link]

  • ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acids. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Sci-Hub. Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in Synthetic Applications

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and preventing the decompositio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and preventing the decomposition of the versatile building block, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, during its use in complex synthetic pathways. Our goal is to equip you with the foundational knowledge and practical strategies to ensure the stability and reactivity of this key intermediate, thereby enhancing your experimental success.

Understanding the Stability Challenges

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a structurally rich molecule offering multiple avenues for chemical transformation. However, the very features that make it synthetically attractive—the bromo-difluoroethyl side chain and the methoxy-substituted aromatic ring—also present unique stability challenges. Decomposition can be triggered by a variety of factors including reaction conditions, reagents, and even ambient factors like light and air. Understanding the interplay of these elements is crucial for mitigating unwanted side reactions.

The methoxy group (-OCH₃) on the benzene ring is an ortho-para director, meaning it influences the position of incoming electrophiles during aromatic substitution reactions.[1] This is a key consideration when planning multi-step syntheses involving this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter in a practical, question-and-answer format.

Question 1: I'm observing significant formation of a vinylidene fluoride byproduct, suggesting dehydrobromination. How can I prevent this?

Answer: The elimination of HBr from the 1-(2-bromo-1,1-difluoroethyl) side chain is a common decomposition pathway, particularly under basic conditions. The resulting vinylidene fluoride derivative is often unreactive in the desired subsequent steps, leading to low yields.

Potential Causes & Solutions:

Potential Cause Detailed Explanation & Troubleshooting Steps
Strongly Basic Conditions Strong bases can readily abstract the proton alpha to the aromatic ring, initiating an E2 elimination. Solution: If your reaction requires a base, opt for a milder, non-nucleophilic base such as sodium carbonate or a hindered base like diisopropylethylamine (DIPEA). Running the reaction at lower temperatures can also disfavor the elimination pathway.
High Reaction Temperatures Elevated temperatures provide the activation energy needed for elimination reactions to compete with or even dominate over substitution pathways. Solution: Conduct your reaction at the lowest feasible temperature. Careful monitoring by TLC or LC-MS can help determine the minimum temperature required for the desired transformation, preventing unnecessary heating.
Solvent Effects Polar aprotic solvents can sometimes facilitate elimination reactions. Solution: Consider screening less polar solvents. If the solubility of your reagents allows, solvents like toluene or dioxane might suppress the elimination pathway compared to highly polar options like DMF or DMSO.

Question 2: My reaction is sluggish, and upon workup, I isolate a complex mixture of products, some of which appear to have lost the bromo-difluoroethyl group entirely. What could be happening?

Answer: A complex product mixture often points towards radical-mediated decomposition. The carbon-bromine bond, particularly in a benzylic-like position, can be susceptible to homolytic cleavage, initiating a cascade of uncontrolled radical reactions.[2]

Potential Causes & Solutions:

Potential Cause Detailed Explanation & Troubleshooting Steps
Presence of Radical Initiators Trace metals, peroxides in solvents (especially aged ethers like THF or diethyl ether), or exposure to UV light can initiate radical chain reactions.[3] Solution: Use freshly distilled, peroxide-free solvents. Ensure all glassware is scrupulously clean. Conducting the reaction under an inert atmosphere (nitrogen or argon) and in the dark (e.g., by wrapping the flask in aluminum foil) can significantly reduce radical formation.
High Temperatures As with elimination, high temperatures can promote homolytic bond cleavage. Solution: Maintain the lowest possible reaction temperature.
Incompatible Reagents Some reagents, particularly certain transition metal catalysts or organometallic compounds, can engage in single-electron transfer (SET) processes that generate radical intermediates. Solution: If you suspect reagent-induced radical formation, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) or TEMPO to the reaction mixture. However, be mindful that these inhibitors could interfere with desired radical-based transformations.

Question 3: I'm attempting a nucleophilic substitution on the aromatic ring and observing unexpected byproducts. Is the side chain interfering?

Answer: While the primary focus is often on the bromo-difluoroethyl group, it's important to remember that the substituents on the benzene ring influence its reactivity. The methoxy group is an activating ortho-para director for electrophilic aromatic substitution.[1] For nucleophilic aromatic substitution (NAS), the presence of electron-withdrawing groups is typically required to activate the ring.[4]

Potential Causes & Solutions:

Potential Cause Detailed Explanation & Troubleshooting Steps
Incorrect Reaction Type for the Substrate Attempting a nucleophilic aromatic substitution on an electron-rich ring (due to the methoxy group) is generally unfavorable without strong activation from other electron-withdrawing groups. Solution: Re-evaluate your synthetic strategy. It might be more effective to introduce the desired functionality via a different method, such as a palladium-catalyzed cross-coupling reaction targeting a different position on the ring if applicable.
Side Chain Reactivity The conditions for your attempted NAS might be promoting reactions at the bromo-difluoroethyl side chain, such as elimination or substitution. Solution: Analyze your byproducts carefully to understand the competing reaction pathways. This will inform the necessary adjustments to your reaction conditions, such as lowering the temperature or choosing a more selective nucleophile.

Experimental Protocols for Enhanced Stability

Here are two detailed protocols designed to minimize decomposition during common transformations.

Protocol 1: General Procedure for a Nucleophilic Substitution at the Benzylic-like Position

This protocol outlines a general method for reacting 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene with a nucleophile while minimizing elimination.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the nucleophile (1.2 equivalents) and a suitable anhydrous solvent (e.g., THF or acetonitrile).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equivalent) in the same anhydrous solvent to the cooled nucleophile solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature gradually. Avoid heating unless absolutely necessary.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Reaction Sensitive to Radical Formation

This protocol is designed for reactions where radical-mediated decomposition is a concern.

  • Solvent Preparation: Use freshly distilled and degassed solvents. For ethereal solvents, ensure they are tested for and free of peroxides.

  • Reaction Setup: In an oven-dried, round-bottom flask wrapped in aluminum foil, add your reagents under a positive pressure of an inert gas.

  • Inhibitor (Optional): If compatible with your desired reaction, add a catalytic amount of a radical inhibitor such as BHT (0.1 mol%).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.

  • Reaction Conditions: Maintain the reaction at the lowest possible temperature and monitor closely.

  • Workup and Purification: Follow standard procedures for workup and purification as described in Protocol 1.

Visualizing Decomposition Pathways and Prevention Strategies

The following diagrams illustrate the key decomposition pathways and the corresponding preventative measures.

DecompositionPathways cluster_0 Decomposition Pathways cluster_1 Prevention Strategies A 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene B 1-(2,2-Difluorovinyl) -2-methoxybenzene A->B Elimination (E2) [Strong Base, High Temp] C Radical Intermediates A->C Homolytic Cleavage [Light, Air, High Temp] D Complex Mixture of Byproducts C->D Uncontrolled Radical Reactions S1 Use Mild, Non-nucleophilic Base S2 Low Reaction Temperature S3 Inert Atmosphere (N2, Ar) S4 Protect from Light S5 Use Radical Inhibitors (e.g., BHT) S6 Use Peroxide-Free Solvents

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Welcome to the technical support center for the analysis of reactions involving 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile fluorinated building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions - Choosing Your Analytical Approach

This section addresses the foundational questions about selecting the right analytical tool for the job. The unique structure of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, possessing UV-active, NMR-active, and thermally sensitive moieties, makes method selection a critical first step.

Q1: What are the primary analytical techniques for monitoring reactions with this compound?

A1: The three most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • HPLC (with UV detection) is excellent for routine quantitative analysis of reaction progress (e.g., consumption of starting material and formation of product) due to its robustness and the strong UV absorbance of the aromatic ring.

  • GC-MS is ideal for identifying and quantifying volatile products and impurities, especially after the reaction is complete. The mass spectrometer provides invaluable structural information based on fragmentation patterns and isotopic distribution of bromine.[1]

  • NMR Spectroscopy (¹H and ¹⁹F) is uniquely suited for in-situ (real-time) reaction monitoring, providing detailed structural information on all components in the reaction mixture simultaneously without the need for calibration curves.[2][3] The presence of the difluoroethyl group makes ¹⁹F NMR a particularly powerful and clean technique for tracking the reaction.[4][5]

Q2: Should I use in-situ monitoring (like NMR) or offline analysis (HPLC/GC)?

A2: The choice depends on the information you need.

  • Choose in-situ NMR when: You need to understand reaction kinetics, identify transient intermediates, or optimize reaction conditions in real-time. It provides a "live-view" of your reaction, which is unparalleled for mechanistic studies.[6][7] The main requirements are that the reaction is slow enough to acquire meaningful data at several time points and that the peaks of interest have sufficient signal-to-noise after only a few scans.[2]

  • Choose offline HPLC or GC when: You are running multiple reactions in parallel, need high-throughput analysis, or are primarily interested in the final conversion and purity. These methods are the workhorses of process development and quality control, offering excellent quantitation and the ability to detect trace-level impurities.

Q3: How do the structural features of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene impact my choice of analytical method?

A3: The molecule's structure provides several analytical "handles":

  • Aromatic Ring: Provides strong chromophore for UV detection in HPLC, making it easy to monitor.

  • -CF₂- Group: The two fluorine atoms give a strong, clear signal in the ¹⁹F NMR spectrum, often in a region with no background interference.[4] This is the most direct probe for changes at the ethyl side-chain.

  • Bromine Atom: The presence of bromine (with its characteristic ⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio) creates a distinctive M/M+2 pattern in the mass spectrum of the molecular ion and any fragments containing the bromine atom, greatly aiding in peak identification.[8]

  • Thermal Sensitivity: The C-Br bond and the difluoroethyl group can be susceptible to degradation at high temperatures. This is a critical consideration for GC analysis, where injector and oven temperatures must be carefully optimized to prevent compound decomposition.[9][10]

Section 2: Troubleshooting Guides by Technique

Even with the best plan, experimental challenges arise. This section is structured to help you diagnose and solve common problems you might encounter with each analytical technique.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

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|- Add modifier (e.g., 0.1% TFA)\l- Reduce sample concentration\l- Adjust pH to suppress ionization\l- Use a high-purity silica column\l}", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_drift [label="{Solutions|- Increase equilibration time\l- Prepare fresh mobile phase\l- Use a column oven\l- Check pump for leaks/bubbles\l}", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_resolution [label="{Solutions|- Replace column\l- Modify mobile phase (organic % or solvent)\l- Optimize flow rate\l- Try a different column chemistry (e.g., PFP)\l}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> peak_tailing [label="Shape?"]; start -> retention_drift [label="Timing?"]; start -> poor_resolution [label="Separation?"]; peak_tailing -> sol_tailing [label="Fix"]; retention_drift -> sol_drift [label="Fix"]; poor_resolution -> sol_resolution [label="Fix"]; }

Caption: HPLC Troubleshooting Logic Flow

Q: My peaks for the starting material and product are tailing. What is the cause and how do I fix it?

A: Peak tailing is a common issue, especially with compounds containing polar groups.

  • Probable Cause 1: Secondary Interactions. The methoxy group or impurities can interact with acidic silanol groups on the surface of standard silica-based C18 columns. This is a very common cause of tailing.[11]

  • Solution:

    • Modify the Mobile Phase: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This protonates the silanol groups, minimizing unwanted interactions.[11]

    • Use a High-Purity Column: Modern, end-capped, high-purity silica columns have fewer accessible silanol groups and are less prone to this issue.

  • Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

  • Solution: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.

Q: My retention times are shifting from one run to the next. Why?

A: Drifting retention times compromise data integrity and are usually caused by an unstable system.

  • Probable Cause 1: Insufficient Column Equilibration. This is the most frequent cause, especially when changing mobile phase composition for a gradient run.

  • Solution: Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[12] For some methods, longer equilibration is needed.

  • Probable Cause 2: Mobile Phase Issues. The composition of your mobile phase may be changing over time due to evaporation of the more volatile component (e.g., acetonitrile) or improper mixing.

  • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and ensure your online degasser and mixer are functioning correctly.[13][14]

  • Probable Cause 3: Temperature Fluctuations. Ambient lab temperature changes can affect retention times.

  • Solution: Use a thermostatted column oven to maintain a constant temperature.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q: I suspect my compound is degrading in the GC injector. How can I confirm and prevent this?

A: Thermal degradation is a significant concern for halogenated compounds.

  • Probable Cause: High Injector Temperature. The bromo-difluoroethyl moiety can be thermally labile. High temperatures in the injector port can cause dehydrohalogenation (loss of HBr or HF) or other decomposition pathways.

  • Solution:

    • Perform a Temperature Study: Analyze your sample at a range of injector temperatures (e.g., starting from 250°C down to 180°C in 10-20°C increments). If you see a reduction in degradation products and an increase in your main peak area at lower temperatures, you've found the issue.

    • Use a Cooled Injection System: If available, techniques like cool-on-column (COC) or programmable temperature vaporization (PTV) inlets are ideal as they introduce the sample at a low temperature which is then ramped up, minimizing thermal stress.

    • Check the Liner: Use a deactivated glass liner in your injector to minimize catalytic degradation on active metal surfaces.

Q: How should I interpret the mass spectrum for this molecule? I'm not seeing a clear molecular ion.

A: Electron ionization (EI) is a high-energy technique that can cause extensive fragmentation, sometimes leaving a very small or absent molecular ion (M⁺).[15]

  • Expected Fragmentation Pattern:

    • Look for the Bromine Isotope Pattern: The most telling feature will be the pair of peaks for any bromine-containing fragment, separated by 2 m/z units with roughly equal intensity (⁷⁹Br/⁸¹Br). If you see this pattern, you are looking at a fragment that retained the bromine atom.[8]

    • Alpha-Cleavage: A likely fragmentation is the cleavage of the C-C bond between the aromatic ring and the ethyl side chain. Look for a peak corresponding to the methoxy-bromophenyl cation.

    • Loss of Halogens: Expect to see fragments corresponding to the loss of Br• (M-79/81), HF (M-20), or Br• and HF.

  • Solution if M⁺ is Absent:

    • Use Soft Ionization: If identifying the molecular weight is critical, re-analyze the sample using a softer ionization technique like Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI), which imparts less energy and is more likely to yield a prominent molecular ion or protonated molecule [M+H]⁺.[9]

    • Analyze the Fragments: Carefully piece together the fragmentation puzzle. The difference in mass between major fragments often corresponds to the loss of neutral species like •CH₃, HF, or Br•, allowing you to reconstruct the parent structure.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Q: How can I accurately quantify reaction conversion using ¹⁹F NMR?

A: Quantitative NMR (qNMR) is powerful but requires careful experimental setup.

  • Probable Cause of Inaccuracy: T₁ Relaxation Differences. The time it takes for different fluorine nuclei (e.g., in the starting material vs. the product) to relax back to equilibrium (the T₁ value) can vary. If the delay between NMR pulses is too short, signals from nuclei with long T₁ values will be suppressed, leading to inaccurate integration.

  • Solution:

    • Use a Long Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest T₁ value of any signal you wish to quantify. A delay of 30-60 seconds is often a safe starting point if the T₁ values are unknown.

    • Use an Internal Standard: For absolute quantification, add a known amount of a stable, fluorinated internal standard that does not react with your components and has a simple, well-resolved signal away from your peaks of interest (e.g., benzotrifluoride).[18] This allows you to directly compare the integral of your analyte to a known concentration.

    • Ensure Good Signal-to-Noise: Acquire enough scans to get a high signal-to-noise ratio (>100:1) for accurate integration.

Q: My in-situ NMR experiment is not working well; the reaction is too fast and my peaks are broad.

A: This is a common challenge when moving from offline to in-situ analysis.

  • Probable Cause 1: Reaction is Too Fast. If the reaction is significantly proceeding during the time of a single scan acquisition, you will get "blurred" spectra where peaks are artificially broadened.[2]

  • Solution:

    • Cool the Reaction: Lowering the temperature will slow the reaction rate, allowing you to capture more data points.

    • Reduce Scans per Time Point: Use the minimum number of scans (ideally ns=1) that gives you acceptable signal-to-noise. This provides a more accurate "snapshot" of the reaction at each time point.[2]

  • Probable Cause 2: Poor Shimming/Sample Preparation. Inhomogeneous magnetic fields (poor shimming) or the presence of paramagnetic species or solids in your NMR tube will cause significant peak broadening.

  • Solution:

    • Shim Carefully: Take extra time to shim the spectrometer on your actual reaction sample before initiating the reaction.

    • Filter the Sample: If any reagents are not fully dissolved or if solids form during the reaction, this will ruin the spectral quality. Ensure everything is fully in solution.

Section 3: Standard Operating Protocols

Here we provide detailed, step-by-step methodologies for the key analytical techniques discussed.

Protocol 1: At-line HPLC-UV Method for Reaction Monitoring

This protocol is designed for quantifying the consumption of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene and the formation of a typical, more polar product.

  • Instrumentation & Columns:

    • HPLC system with UV/DAD detector.

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns.
    Column Temp. 35 °C Ensures stable retention times.
    Injection Vol. 5 µL Prevents column overload.
    Detection 220 nm & 254 nm Captures key aromatic absorbances.

    | Gradient | 50% B to 95% B in 10 min | Separates starting material from potential products. |

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 1 mL) of a suitable solvent (like acetonitrile or your mobile phase) in a pre-weighed HPLC vial. This stops the reaction and prepares the sample for analysis.

    • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Data Analysis:

    • Identify the peaks for your starting material and product based on their retention times (determined by injecting standards).

    • Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by using the relative area percent of all components.

Protocol 2: In-situ ¹⁹F NMR for Kinetic Analysis

This protocol allows for real-time monitoring of the reaction kinetics by observing the fluorine signals.

// Define nodes prep [label=" Sample Preparation | Dissolve reactants (except one) & internal standard in deuterated solvent in NMR tube.", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label=" Spectrometer Setup | Insert tube, lock, tune, and shim. Set temperature. Acquire a pre-reaction (t=0) spectrum.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [label=" Reaction Initiation | Eject sample, quickly inject final reagent/catalyst, shake, and re-insert into spectrometer.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acquire [label=" Time-course Acquisition | Start arrayed experiment to collect spectra at set time intervals (e.g., every 5 minutes).", fillcolor="#FBBC05", fontcolor="#202124"]; process [label=" Data Processing | Apply Fourier transform, phase correction, and baseline correction to the entire arrayed dataset.", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label=" Quantitative Analysis | Integrate starting material and product signals. Plot concentration vs. time to determine kinetics.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges prep:f1 -> setup:f0; setup:f1 -> initiate:f0; initiate:f1 -> acquire:f0; acquire:f1 -> process:f0; process:f1 -> analyze:f0; }

Caption: Workflow for an In-situ NMR Kinetics Experiment

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve all reactants except for the reaction initiator (e.g., catalyst or a key reagent) in a suitable deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃).

    • Add a known quantity of a fluorinated internal standard if absolute quantification is desired.[18]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock, tune, and carefully shim the sample.

    • Set the desired reaction temperature and allow the probe to equilibrate.[2]

    • Acquire a single, high-quality ¹⁹F NMR spectrum. This will be your time=0 reference.

  • Reaction Initiation and Data Acquisition:

    • Remove the NMR tube from the spectrometer.

    • Quickly and carefully inject the final reagent/catalyst to start the reaction. Invert the tube a few times to mix.

    • Immediately re-insert the tube into the spectrometer and start the pre-configured kinetics experiment (e.g., a pseudo-2D arrayed experiment).[2]

    • Set the experiment to acquire a spectrum at regular intervals (e.g., every 2-10 minutes, depending on the reaction rate) for the desired total reaction time.

  • Data Processing:

    • Process the arrayed data, applying consistent phasing and baseline correction across all time points.

    • Integrate the signals corresponding to the starting material and the product(s) in each spectrum.

    • Plot the integral values (representing concentration) versus time to generate kinetic profiles.

References

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Arriaga, D. K., et al. (2021). NMR techniques for in situ reaction monitoring A Differentiation... ResearchGate. [Link]

  • Patsnap Eureka. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring. [Link]

  • Mantley, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging. [Link]

  • Bakeer, R. A., et al. (2023). Resolving Analytical Challenges in Pharmaceutical Process Monitoring Using Multivariate Analysis Methods. Spectroscopy Online. [Link]

  • Lee, S. L., et al. (2015). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations. National Institutes of Health. [Link]

  • Guzowski, J. P., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]

  • Hiden Analytical. (2018). Real-Time Process Monitoring of Pharmaceuticals. [Link]

  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. Klüdo. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • Kjellin, K. E., et al. (2021). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]

  • Thomas, A. (2024). Analytical Strategies for Aseptic Processing. Pharmaceutical Technology. [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]

  • ResearchGate. (n.d.). Kinetic studies. A) ¹⁹F NMR monitoring experiments of the... [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Amer, S., & Krishnan, V. V. (2024). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics. ChemRxiv. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Poirier, L. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2024). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • De la Calle, I., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health. [Link]

  • de Boer, J., & Wells, D. E. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. PubMed. [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]

  • Pelton, M. P., & Roberts-Kirchhoff, E. S. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. [Link]

  • ResearchGate. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry. [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Encyclopedia.pub. (2022). High Performance Liquid Chromatography with Fluorescence Detection Methods. [Link]

  • Google Patents. (1996).
  • Journal of Chemical Education. (1995). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubMed. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection. [Link]

  • ChemRxiv. (2024). Continuous collective analysis of chemical reactions. [Link]

  • RSC Publishing. (2015). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Difluoroethyl Aromatic Compounds

Welcome to the technical support center for the synthesis of difluoroethyl aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluoroethyl aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the difluoroethyl moiety into aromatic systems. The unique electronic properties of the difluoroethyl group make it a valuable component in medicinal chemistry and materials science. However, its synthesis can present several challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve successful synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of difluoroethyl aromatic compounds in a question-and-answer format.

Low or No Product Yield

Question 1: I am attempting a photoredox-catalyzed difluoroethylation of an electron-rich arene, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in photoredox-catalyzed reactions often points to issues with the catalytic cycle. Here are several factors to investigate:

  • Inadequate Light Source: Ensure your light source has the correct wavelength and intensity to excite the photocatalyst. The emission spectrum of your lamp should overlap with the absorption spectrum of the photocatalyst.

  • Catalyst Decomposition: Some photocatalysts can be sensitive to prolonged irradiation or reaction conditions. Consider if the catalyst is degrading over the course of the reaction. Running the reaction for a shorter time or using a more robust catalyst could be beneficial.

  • Oxygen Contamination: While some photoredox reactions are tolerant to air, many require an inert atmosphere. Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Purity: The purity of your reagents, especially the difluoroethylating agent and the solvent, is crucial. Impurities can act as quenchers or participate in side reactions. Ensure your solvent is anhydrous and your reagents are of high purity.

  • Incorrect Stoichiometry: The relative amounts of the photocatalyst, difluoroethylating agent, and substrate can significantly impact the reaction efficiency. A common strategy to improve yield is to use an excess of the arene substrate.[1][2]

Question 2: My electrochemical difluoroethylation is not proceeding as expected, with most of the starting material remaining unreacted. What should I troubleshoot?

Answer:

Electrochemical reactions are sensitive to a range of parameters. For troubleshooting a sluggish difluoroethylation, consider the following:

  • Electrode Passivation: The surface of your electrodes can become coated with byproducts, preventing efficient electron transfer. Try cleaning or polishing the electrodes before the reaction.

  • Electrolyte Concentration: The supporting electrolyte is crucial for conductivity. Ensure it is present at the correct concentration and is soluble in your reaction medium.

  • Cell Design and Setup: The distance between the electrodes and the efficiency of stirring can affect the reaction rate. Ensure the reaction mixture is being stirred effectively to facilitate mass transport to the electrode surfaces.

  • Current Density/Potential: The applied current or potential is a critical parameter. If it is too low, the reaction may not initiate. Conversely, if it is too high, it can lead to solvent decomposition or side reactions. A systematic optimization of the electrochemical conditions is often necessary. An efficient electrochemical method for regioselective difluoroethylation of various (hetero)arenes has been developed that proceeds without metal catalysts and external oxidants.[3]

Poor Regioselectivity

Question 3: I am getting a mixture of ortho, meta, and para isomers in my difluoroethylation of a substituted arene. How can I improve the regioselectivity?

Answer:

Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents on the aromatic ring.[4][5][6]

  • Directing Group Effects: The directing effect of the existing substituent is the primary determinant of regioselectivity. Activating groups (e.g., -OR, -NR2) are ortho-, para-directing, while deactivating groups (e.g., -NO2, -CN) are meta-directing.[6] Understanding the electronic nature of your substrate is the first step.

  • Steric Hindrance: A bulky substituent on the aromatic ring will sterically hinder the approach of the electrophile to the ortho position, favoring para substitution.[7][8] If you are targeting the para isomer, you might consider using a bulkier difluoroethylating agent if possible.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.[4][8]

  • Lewis Acid Choice (for Friedel-Crafts type reactions): In Friedel-Crafts reactions, the nature of the Lewis acid can influence the regioselectivity. A bulkier Lewis acid may favor the formation of the less sterically hindered para isomer.[8]

Reagent Instability and Side Reactions

Question 4: I suspect my difluoroethylating agent is decomposing under the reaction conditions. What are the signs of this, and how can I mitigate it?

Answer:

Decomposition of the difluoroethylating agent is a common problem. Signs include gas evolution, color changes, and the formation of unidentifiable byproducts.

  • Thermal Stability: Some difluoroethylating reagents are thermally labile. If you are running your reaction at an elevated temperature, consider if a lower temperature would suffice.

  • Moisture Sensitivity: Many reagents used in fluorination chemistry are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Light Sensitivity: Some reagents may be light-sensitive. If you are not running a photochemical reaction, consider protecting your reaction from light by wrapping the flask in aluminum foil.

  • Proper Handling and Storage: Always handle and store difluoroethylating agents according to the manufacturer's recommendations. Many should be stored under an inert atmosphere and at low temperatures.

Question 5: I am performing a Friedel-Crafts difluoroethylation and observing significant amounts of poly-difluoroethylated products. How can I favor mono-substitution?

Answer:

Polyalkylation is a classic side reaction in Friedel-Crafts alkylation because the product is often more reactive than the starting material.[9]

  • Use a Large Excess of the Aromatic Substrate: By using a large excess of the arene, you increase the probability that the electrophile will react with the starting material rather than the mono-substituted product.[9]

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-alkylation.

  • Alternative Strategy: Acylation-Reduction: A robust method to achieve mono-substitution is to perform a Friedel-Crafts acylation followed by reduction. The acyl group is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[8][9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right difluoroethylating agent for my specific aromatic substrate?

The choice of difluoroethylating agent depends on several factors, including the electronic nature of your arene, the desired reaction mechanism (e.g., radical, electrophilic), and functional group tolerance. For electron-rich arenes, methods involving radical intermediates, such as photoredox or electrochemical approaches, are often successful.[1][3] For electron-deficient arenes, nucleophilic aromatic substitution (SNAr) with a suitable difluoroethyl nucleophile might be more appropriate.

Q2: What are the best techniques for monitoring the progress of a difluoroethylation reaction?

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended. 19F NMR spectroscopy can also be a powerful tool to monitor the formation of the fluorinated product directly in the reaction mixture.

Q3: I am having difficulty purifying my difluoroethylated aromatic compound. What are some common strategies?

Purification can be challenging due to the similar polarities of the product and byproducts.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.

  • Distillation: If your product is volatile and thermally stable, distillation can be an effective purification method.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can provide a high-purity product.

  • Derivative Formation: In some cases, converting the product to a crystalline derivative can facilitate purification. The derivative can then be converted back to the desired product.[10]

Detailed Experimental Protocol: Photoredox-Catalyzed Difluoroethylation of Anisole

This protocol provides a representative example of a photoredox-catalyzed difluoroethylation of an electron-rich arene.

Materials:

  • Anisole

  • 2,2-Difluoroethyl iodide

  • fac-[Ir(ppy)3] (photocatalyst)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk flask

  • Magnetic stirrer

  • Blue LED lamp (450 nm)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add fac-[Ir(ppy)3] (1-2 mol%).

  • Add anisole (1 equivalent) and anhydrous acetonitrile.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon.

  • Add 2,2-difluoroethyl iodide (1.5 equivalents) via syringe.

  • Place the flask in front of a blue LED lamp and begin vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by opening it to the air and removing the light source.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

SubstrateReaction MethodTypical Yield (%)Key Considerations
Electron-rich arenes (e.g., anisole, toluene)Photoredox Catalysis60-85Requires inert atmosphere; sensitive to light source.
Heteroarenes (e.g., pyridine, thiophene)Electrochemical50-75Sensitive to electrode material and current density.[3]
Arylboronic acidsMetal-catalyzed cross-coupling70-90Requires careful selection of ligand and base.[11][12]
Electron-deficient arenesSNAr40-60Requires a strong electron-withdrawing group on the arene.

Visualizations

Troubleshooting Workflow for Low Yield in Photoredox Difluoroethylation

troubleshooting_workflow start Low Yield in Photoredox Difluoroethylation check_light Verify Light Source (Wavelength & Intensity) start->check_light check_atmosphere Ensure Inert Atmosphere (Degas Properly) check_light->check_atmosphere check_catalyst Check Photocatalyst Integrity (Potential Decomposition) check_atmosphere->check_catalyst check_reagents Verify Reagent Purity (Anhydrous Solvents) check_catalyst->check_reagents optimize_stoichiometry Optimize Reagent Stoichiometry (Excess Arene?) check_reagents->optimize_stoichiometry successful_reaction Improved Yield optimize_stoichiometry->successful_reaction

Caption: A stepwise workflow for troubleshooting low yields in photoredox difluoroethylation.

General Mechanism for Radical Aromatic Difluoroethylation

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation reagent Difluoroethyl Precursor (e.g., R-CF2CH2I) radical •CF2CH2R reagent->radical initiator Initiator (Light, Electricity) initiator->reagent Activation arene Arene radical->arene Addition intermediate Radical Adduct (Sigma Complex) arene->intermediate oxidant Oxidant intermediate->oxidant Oxidation product Difluoroethyl Arene oxidant->product Deprotonation

Caption: A simplified mechanism for radical aromatic difluoroethylation.

References

  • Electrochemically driven direct C–H difluoroethylation of (hetero)arenes under metal/catalyst-free conditions. Chemical Communications (RSC Publishing). [Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes. RSC Publishing. [Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH. [Link]

  • Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Friedel Crafts Reaction. sathee jee. [Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes. ResearchGate. [Link]

  • Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion. PMC. [Link]

  • Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. PMC. [Link]

  • 19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

  • Nickel-Catalyzed Carbonylation of Difluoroalkyl Bromides with Arylboronic Acids. PubMed. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. PMC - NIH. [Link]

  • Synthesis of Sterically Hindered Dialkyl Ethers via Palladium-Catalyzed Fluoro-alkoxylation of gem-Difluoroalkenes. PubMed. [Link]

  • Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ. PubMed. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Difluoroethylation Reactions of Organic Compounds | Request PDF. ResearchGate. [Link]

  • Electrophotochemical Trifluoromethylation of Arenes. ChemistryViews. [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

stability issues of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in different solvents

Welcome to the technical support center for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Introduction to the Stability of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a highly functionalized molecule with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a bromo-difluoroethyl group and a methoxybenzene moiety, presents specific stability challenges that must be understood and managed for successful experimental outcomes. This guide will walk you through potential degradation pathways, provide protocols for stability assessment, and offer solutions to common problems.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and troubleshooting scenarios related to the stability of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Q1: I am observing a decrease in the purity of my sample of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene over time when dissolved in methanol. What could be the cause?

A1: The decrease in purity is likely due to solvent-mediated degradation. Two primary pathways should be considered:

  • Solvolysis: Methanol, being a nucleophilic solvent, can potentially displace the bromine atom via an SN1 or SN2 reaction, leading to the formation of a methoxy-difluoroethyl derivative. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the C-Br bond.

  • Hydrolysis: Trace amounts of water in the methanol can lead to hydrolysis, replacing the bromine with a hydroxyl group. While seemingly minor, this impurity can significantly impact subsequent reactions.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that you are using high-purity, anhydrous methanol. It is recommended to use freshly opened bottles or solvents dried over molecular sieves.

  • Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1][2][3]

  • Lower Temperature: Store the solution at a lower temperature (e.g., -20°C) to slow down the rate of potential degradation reactions.

  • Alternative Solvents: If the issue persists, consider using less nucleophilic aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).

Q2: My reaction yield is inconsistent when using 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene that has been stored for a while. How can I check the integrity of the starting material?

A2: Inconsistent reaction yields often point to the degradation of a key starting material. To assess the integrity of your 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, you should perform a purity analysis.

Recommended Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC can separate the parent compound from non-volatile degradation products. A stability-indicating method should be developed.

  • ¹H and ¹⁹F NMR Spectroscopy: NMR can provide detailed structural information and help identify degradation products by observing changes in chemical shifts and the appearance of new signals.[1][4]

Workflow for Purity Assessment:

Caption: Workflow for assessing the purity of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene over time.

Q3: I suspect my compound is degrading upon exposure to light. What is the evidence for this, and how can I prevent it?

A3: The methoxybenzene (anisole) moiety in your compound is known to be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light can lead to the formation of radical species and subsequent decomposition.

Evidence of Photodegradation:

  • Discoloration: A noticeable change in the color of the solid or solution (e.g., turning yellow or brown).

  • Appearance of New Peaks in Chromatography: Analysis by HPLC or GC will reveal new peaks corresponding to photodegradation products.

Preventative Measures:

  • Amber Vials: Always store the solid compound and its solutions in amber glass vials to protect them from light.

  • Work in a Dimly Lit Area: When handling the compound, minimize its exposure to direct light.

  • Foil Wrapping: For highly sensitive experiments, wrap your reaction vessel in aluminum foil.

Q4: Can the compound undergo thermal degradation? What are the safe temperature limits for handling and reactions?

Troubleshooting and Recommendations:

  • Thermogravimetric Analysis (TGA): To determine the precise decomposition temperature, it is highly recommended to perform a TGA analysis on a small sample of the compound.

  • Reaction Temperature: For reactions involving this compound, it is advisable to maintain the temperature as low as reasonably possible to achieve the desired transformation. Monitor reactions closely for the formation of byproducts at higher temperatures.

  • Storage: Store the compound at room temperature or below, as indicated by the supplier. Avoid storing it near heat sources.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in your specific experimental context, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[2][3][9][10][11]

Forced Degradation Workflow:

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acidic Hydrolysis (e.g., 0.1 M HCl) F HPLC-UV/MS A->F G GC-MS A->G H NMR (1H, 19F, 13C) A->H B Basic Hydrolysis (e.g., 0.1 M NaOH) B->F B->G B->H C Oxidative Stress (e.g., 3% H2O2) C->F C->G C->H D Thermal Stress (e.g., 60°C) D->F D->G D->H E Photolytic Stress (UV/Vis light) E->F E->G E->H I Identify Degradation Products F->I G->I H->I J Elucidate Degradation Pathways I->J K Develop Stability-Indicating Method J->K

Caption: Workflow for a forced degradation study of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Protocol 1: Stability Study in Different Solvents

Objective: To determine the stability of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in commonly used laboratory solvents.

Materials:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • Anhydrous solvents: Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Amber HPLC vials with septa

  • HPLC system with UV detector

  • GC-MS system

Procedure:

  • Prepare a stock solution of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in acetonitrile at a concentration of 1 mg/mL.

  • In separate amber HPLC vials, prepare solutions of the compound at 0.1 mg/mL in each of the test solvents (Methanol, Acetonitrile, THF, DCM).

  • Prepare a control sample in acetonitrile and store it at -80°C.

  • Store the test samples at room temperature (or your typical experimental temperature).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), inject an aliquot of each sample into the HPLC and GC-MS systems.

  • Analyze the data to determine the percentage of the parent compound remaining and identify any new peaks corresponding to degradation products.

Data Analysis:

SolventTime (h)Parent Compound (%) by HPLCNew Peaks Observed (GC-MS)
Methanol0100None
24
48
Acetonitrile0100None
24
48
THF0100None
24
48
DCM0100None
24
48
Protocol 2: Photostability Study

Objective: To assess the susceptibility of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene to photodegradation.

Materials:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • Acetonitrile (HPLC grade)

  • Clear and amber HPLC vials

  • Photostability chamber with controlled light and temperature

  • HPLC system with UV detector

Procedure:

  • Prepare a solution of the compound in acetonitrile at 0.1 mg/mL.

  • Transfer aliquots of the solution into both clear and amber HPLC vials. The amber vials will serve as dark controls.

  • Place the vials in a photostability chamber and expose them to a controlled light source (e.g., consistent with ICH Q1B guidelines).[12]

  • At various time intervals, withdraw samples from both the clear and amber vials and analyze them by HPLC.

  • Compare the chromatograms of the exposed samples to the dark controls to determine the extent of photodegradation.

Summary of Potential Degradation Pathways

Based on the chemical structure of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, the following degradation pathways are plausible:

G 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene Nucleophilic Substitution Product Nucleophilic Substitution Product 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene->Nucleophilic Substitution Product Nucleophilic Solvent (e.g., MeOH) Hydrolysis Product Hydrolysis Product 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene->Hydrolysis Product Water Photodegradation Products Photodegradation Products 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene->Photodegradation Products Light (UV/Vis) Thermal Degradation Products Thermal Degradation Products 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene->Thermal Degradation Products Heat

Caption: Potential degradation pathways for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Conclusion

The stability of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a critical factor for its successful application in research and development. By understanding the potential degradation pathways and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental results. It is always recommended to perform preliminary stability assessments under your specific experimental conditions.

References

  • Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Organic letters, 14(15), 3944–3947. [Link]

  • Oberg, C. K. (2024). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Organic Chem Curr Res, 13, 400. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3786-3795. [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • BioProcess International. (2007, October 31). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Sharma, G., & Kumar, A. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Bioequiv Availab, 10(4), 81-85. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Li, Y., et al. (2010). Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. The journal of physical chemistry. A, 114(34), 9203–9213. [Link]

  • ResearchGate. (n.d.). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. Retrieved from [Link]

  • Mastrorilli, P., et al. (2018). ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Quora. (n.d.). In aromatic compounds , Which is more stable position: ortho or para? Explain. [Link]

  • Chemistry Stack Exchange. (n.d.). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of enzyme inhibition and medicinal chemistry, 37(1), 718–727. [Link]

  • The Influence of the Side Chain Structure on the Photostability of Low Band Gap Polymers. (2023). Polymers, 15(9), 2167. [Link]

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Optimization

Technical Support Center: Impurity Identification in 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. As a key intermediate in various synthetic pathways, e...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. This document provides a comprehensive resource for identifying and troubleshooting potential impurities through a series of frequently asked questions (FAQs) and detailed analytical protocols. Our approach is grounded in established analytical principles and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene sample?

A1: Impurities can be broadly categorized based on their origin: starting material-related, process-related (including by-products), and degradation products. Given the likely synthetic pathways for this molecule, you should consider:

  • Starting Material-Related Impurities:

    • Unreacted 2-methoxyacetophenone or a derivative: If the synthesis involves the transformation of the acetyl group, residual starting material may be present.

    • Residual brominating or difluoroethylating agents: Depending on the specific reagents used, traces of these may remain. For instance, if N-Bromosuccinimide (NBS) is used for bromination, succinimide could be a potential impurity.

    • Positional isomers of the starting materials: For example, if starting from a substituted anisole, other isomers may be present in the raw materials.

  • Process-Related Impurities (By-products):

    • Over-brominated species: The methoxy group is an activating group, which can lead to the formation of di- or tri-brominated aromatic rings if the reaction conditions are not carefully controlled.[1][2]

    • Isomers of the final product: Depending on the directing effects of the substituents on the aromatic ring, you might see the formation of other positional isomers.

    • By-products from side reactions: The specific synthetic route will dictate these. For example, reactions involving strong bases could lead to elimination or rearrangement products.

  • Degradation Products:

    • Hydrolysis products: The bromo-difluoroethyl group may be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to the corresponding alcohol or other derivatives.

    • Oxidation products: Aromatic ethers can be susceptible to oxidation, especially if exposed to air and light over extended periods.[3] This can lead to the formation of phenols or other oxidized species.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. What is the most logical first step to identify it?

A2: The first step is to gather as much information as possible from your existing analytical setup.

  • UV-Vis Spectrum: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, examine the UV-Vis spectrum of the unknown peak. Compare it to the spectrum of your main compound. A similar spectrum might suggest a related compound (e.g., an isomer or a degradation product with the same chromophore). A significantly different spectrum could indicate a starting material, reagent, or a more extensively modified by-product.

  • Retention Time: Consider the retention time of the unknown peak relative to your main peak in a reverse-phase HPLC system.

    • Earlier eluting peaks are generally more polar. This could be a hydrolysis product or a more polar starting material.

    • Later eluting peaks are typically less polar. This might be a less polar by-product or a non-polar impurity from a solvent.

  • Spiking Study: If you have a hypothesis about the identity of the impurity (e.g., a suspected starting material), inject a sample of that pure compound. If the peak of interest increases in area, this provides strong evidence for its identity.

  • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer (LC-MS), this is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of the puzzle for proposing a chemical structure.

Q3: Can I use Gas Chromatography (GC) to analyze my samples?

A3: Yes, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a very suitable technique for analyzing 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene and its volatile impurities.[4] The compound is sufficiently volatile and thermally stable for GC analysis. GC can provide excellent separation of isomers and can detect volatile organic impurities that might be missed by HPLC.

Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in impurity identification?

A4: NMR is an invaluable tool for the structural elucidation of unknown impurities, especially when they can be isolated or are present in sufficient concentration.[5]

  • ¹H NMR: Can provide information on the proton environment of the impurity. The aromatic region, the methoxy signal, and signals corresponding to the ethyl chain can be compared to the main compound to identify structural differences.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is a particularly powerful technique for this molecule. The fluorine signals are very sensitive to their chemical environment, and any changes to the difluoroethyl group will be readily apparent in the ¹⁹F NMR spectrum.[6] The wide chemical shift dispersion in ¹⁹F NMR often allows for clear separation of signals from different fluorinated species.

Troubleshooting Guides & Experimental Protocols

Identifying Impurities: A Step-by-Step Workflow

This workflow provides a systematic approach to identifying unknown impurities in your 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene samples.

Impurity_Identification_Workflow start Sample with Unknown Peak(s) hplc_dad 1. HPLC with DAD/PDA Analysis start->hplc_dad lc_ms 2. LC-MS Analysis hplc_dad->lc_ms Obtain UV-Vis & Retention Time gc_ms 3. GC-MS Analysis (Volatiles) lc_ms->gc_ms Determine Molecular Weight fraction_collection 4. Preparative HPLC for Isolation gc_ms->fraction_collection Analyze for Volatile Impurities nmr 5. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) fraction_collection->nmr Isolate Sufficient Quantity structure_elucidation 6. Structure Elucidation & Confirmation nmr->structure_elucidation Obtain Structural Information toxicological_assessment Toxicological Assessment structure_elucidation->toxicological_assessment Confirm Identity

Caption: A logical workflow for the identification of unknown impurities.

Protocol 1: HPLC-UV/DAD Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for the analysis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. Method optimization will likely be required for your specific sample matrix and impurity profile.

1. Instrumentation and Conditions:

ParameterRecommended Starting ConditionRationale
Instrument Standard HPLC or UHPLC system with UV/DAD detectorWidely available and suitable for chromophoric analytes.
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmA good general-purpose column for non-polar to moderately polar compounds.[7]
Mobile Phase A WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B AcetonitrileGood solvent for aromatic compounds with a low UV cutoff.
Gradient 70% A / 30% B to 30% A / 70% B over 20 minutesA gradient elution is recommended to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good peak shape and reproducible retention times.
Detection Wavelength 272 nm (or scan 200-400 nm with DAD)Based on the UV absorbance of the aromatic ring. A DAD allows for spectral analysis of all peaks.
Injection Volume 10 µLA typical injection volume.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of your 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Troubleshooting Common HPLC Issues:

  • Poor Peak Shape (Tailing):

    • Cause: Silanol interactions with the stationary phase, or column overload.

    • Solution: Try a different column chemistry (e.g., a Phenyl-Hexyl column for alternative pi-pi interactions).[8] Reduce the sample concentration. Ensure the sample is fully dissolved in the mobile phase.

  • Co-eluting Peaks:

    • Cause: Insufficient resolution between two or more compounds.

    • Solution: Adjust the gradient slope (make it shallower for better separation). Try a different organic modifier (e.g., methanol instead of acetonitrile). Experiment with a different column chemistry.

  • Ghost Peaks:

    • Cause: Contamination in the mobile phase, injector, or carryover from a previous injection.

    • Solution: Run a blank gradient (injecting only mobile phase). Ensure high-purity solvents are used. Implement a needle wash step in your injection sequence.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol provides a general starting point for GC-MS analysis.

1. Instrumentation and Conditions:

ParameterRecommended Starting ConditionRationale
Instrument Gas Chromatograph with a Mass Spectrometric DetectorProvides both separation and identification capabilities.[9]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard, non-polar column suitable for a wide range of compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA general-purpose temperature program to elute a range of volatile and semi-volatile compounds.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40 - 450 amuCovers the expected mass range of the parent compound and likely impurities.

2. Sample Preparation:

  • Prepare a dilute solution of your sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is completely dissolved.

3. Data Analysis:

  • Identify the peak for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene based on its retention time and mass spectrum.

  • For unknown peaks, perform a library search (e.g., NIST, Wiley) on their mass spectra to propose potential structures.

  • Examine the fragmentation patterns to see if they are consistent with the proposed structures and related to the parent compound.

Potential Impurity Formation Pathways

Understanding the likely synthesis route is key to predicting potential impurities. A plausible synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is depicted below.

Synthesis_Pathway cluster_0 Plausible Synthetic Route cluster_1 Potential Impurities start 2-Methoxy- acetophenone step1 Bromination (e.g., Br₂ or NBS) start->step1 impurity1 Unreacted 2-Methoxyacetophenone start->impurity1 Unreacted Starting Material intermediate1 2-Bromo-1-(2-methoxy- phenyl)ethan-1-one step1->intermediate1 step2 Fluorination (e.g., DAST or Deoxofluor) intermediate1->step2 impurity2 Dibrominated Intermediate intermediate1->impurity2 Side Reaction impurity4 Partially Fluorinated Intermediate intermediate1->impurity4 Incomplete Reaction product 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene step2->product impurity3 Over-brominated Product product->impurity3 Side Reaction

Caption: A plausible synthetic pathway and potential process-related impurities.

References

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. RSC Publishing. Retrieved from [Link]

  • PubMed. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Retrieved from [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Bacterial Degradation of Aromatic Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (2014). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. Retrieved from [Link]

  • ResearchGate. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Semantic Scholar. (2017). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Pearson. (n.d.). EAS:Halogenation Mechanism Exam Prep. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC. Retrieved from [Link]

  • PubMed. (2015). Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to Regiospecific Bromination Rates of Anisole and Bromoanisoles in Aqueous Solution. Retrieved from [Link]

  • Sci-Hub. (2002). The second stable conformation of the methoxy groups of o-dimethoxybenzene: stabilization of perpendicular conformation by CH–O interaction. Retrieved from [Link]

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • PubMed. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Hrčak. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • PubMed. (2011). Microbial degradation of aromatic compounds - from one strategy to four. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ChemRxiv. (2022). Ultrafast 19F MAS NMR. Retrieved from [Link]

  • ResearchGate. (2021). The mechanism of the bromination of anisole catalyzed by Cat‐3. Retrieved from [Link]

  • ACS Publications. (2002). Enhancement of the resonance interaction of out-of-plane methoxy groups by ortho-substituents in crowded anisoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2013). Processes for producing 1-bromo-2- (cyclopropyl methoxy)-5-fluoro-4-methoxybenzene.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene and Structural Analogs

< A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, ofte...

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] Within this context, the 1-(2-bromo-1,1-difluoroethyl) moiety serves as a versatile building block, enabling the introduction of the synthetically valuable gem-difluoroethyl group. This guide provides a comprehensive analysis of the reactivity of a key exemplar, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, comparing it with structurally similar compounds. Understanding the nuanced reactivity of this and related scaffolds is paramount for synthetic chemists aiming to leverage these intermediates in the efficient construction of complex molecular architectures.

This document will delve into the principal reaction pathways of these compounds, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. Through a comparative lens, we will explore how subtle structural modifications—variations in the halogen, the degree of fluorination, and the position of the aryl methoxy group—profoundly influence reaction outcomes. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these powerful synthetic intermediates.

Core Reactivity Profile: Unpacking the Influential Factors

The reactivity of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is governed by a confluence of electronic and steric effects originating from its key structural components:

  • The Gem-Difluoro Group: The two fluorine atoms on the benzylic carbon exert a powerful electron-withdrawing inductive effect. This effect significantly influences the stability of potential intermediates and the polarization of adjacent bonds.

  • The Bromine Leaving Group: The carbon-bromine bond is the primary site of reactivity in many transformations. The efficacy of bromide as a leaving group is a critical determinant in both substitution and elimination reactions.[2]

  • The Ortho-Methoxy Group: The methoxy substituent at the ortho position of the benzene ring introduces a complex interplay of electronic and steric factors. It is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect).[3][4] Its proximity to the reactive side chain can also impart significant steric hindrance.[5]

These features predispose the molecule to several key reaction classes, each with its own mechanistic considerations.

Comparative Reactivity in Key Transformations

To provide a clear and objective comparison, we will assess the reactivity of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene against a curated set of structural analogs. The rationale for selecting these comparators is to systematically probe the impact of each key structural feature.

Our panel of comparative compounds includes:

  • Halogen Variation: 1-(2-Iodo-1,1-difluoroethyl)-2-methoxybenzene and 1-(2-Chloro-1,1-difluoroethyl)-2-methoxybenzene.

  • Fluorine Content Variation: 1-(2-Bromoethyl)-2-methoxybenzene.

  • Aryl Substituent Positional Isomer: 1-(2-Bromo-1,1-difluoroethyl)-4-methoxybenzene (the para isomer).

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic position is a fundamental transformation for these substrates. The reaction can proceed through various mechanisms (SN1, SN2, or radical pathways), and the predominant pathway is highly dependent on the substrate structure, nucleophile, and reaction conditions.[6][7]

Key Mechanistic Considerations:

  • SN2 Pathway: This concerted, one-step mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.[2] The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center.[8]

  • SN1 Pathway: This two-step mechanism proceeds through a carbocation intermediate. The stability of this intermediate is the rate-determining factor. Electron-donating groups on the aromatic ring can stabilize a benzylic carbocation.

Comparative Analysis:

CompoundRelative Reactivity in SN2 (Predicted)Rationale
1-(2-Iodo -1,1-difluoroethyl)-2-methoxybenzeneHighestIodide is a superior leaving group compared to bromide and chloride due to its larger size and lower basicity.[2]
1-(2-Bromo -1,1-difluoroethyl)-2-methoxybenzeneIntermediateBromide is a good leaving group, making this compound readily susceptible to nucleophilic attack.
1-(2-Chloro -1,1-difluoroethyl)-2-methoxybenzeneLowestChloride is a poorer leaving group than bromide and iodide, resulting in slower reaction rates.[2]
1-(2-Bromoethyl )-2-methoxybenzeneLowerThe absence of the electron-withdrawing gem-difluoro group makes the benzylic carbon less electrophilic, potentially slowing the rate of nucleophilic attack.
1-(2-Bromo-1,1-difluoroethyl)-4 -methoxybenzeneHigherThe methoxy group in the para position can better stabilize a developing positive charge at the benzylic position through resonance, potentially favoring an SN1-like mechanism or accelerating an SN2 reaction with a more polarized transition state.
Elimination Reactions

Elimination reactions, typically dehydrobromination, compete with nucleophilic substitution and lead to the formation of styrenic double bonds.[9] These reactions are generally favored by the use of strong, sterically hindered bases and higher temperatures.[10][11] The two primary mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways.[9]

Key Mechanistic Considerations:

  • E2 Pathway: This is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group, which departs simultaneously.[9]

  • E1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate, followed by deprotonation to form the alkene.[9][12]

Comparative Analysis:

CompoundPropensity for Elimination (Predicted)Rationale
1-(2-Bromo -1,1-difluoroethyl)-2-methoxybenzeneHighThe gem-difluoro group increases the acidity of the benzylic proton, facilitating its abstraction by a base in an E2-type mechanism.
1-(2-Bromoethyl )-2-methoxybenzeneLowerThe benzylic protons are less acidic in the absence of the gem-difluoro group, making elimination less favorable compared to the fluorinated analog.
1-(2-Bromo-1,1-difluoroethyl)-4 -methoxybenzeneHighSimilar to the ortho isomer, the gem-difluoro group activates the benzylic position for deprotonation.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in these compounds can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds.[13][14]

Key Mechanistic Considerations: The catalytic cycle of a Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl or alkyl halide, transmetalation with an organoboron reagent, and reductive elimination to form the coupled product and regenerate the catalyst.[15][16]

Comparative Analysis:

CompoundReactivity in Suzuki-Miyaura Coupling (Predicted)Rationale
1-(2-Iodo -1,1-difluoroethyl)-2-methoxybenzeneHighestThe C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition, which is often the rate-determining step.[13]
1-(2-Bromo -1,1-difluoroethyl)-2-methoxybenzeneIntermediateThe C-Br bond is readily activated by palladium catalysts, making this a viable substrate for a wide range of cross-coupling reactions.
1-(2-Chloro -1,1-difluoroethyl)-2-methoxybenzeneLowestThe C-Cl bond is stronger and generally requires more specialized, electron-rich catalyst systems to undergo efficient oxidative addition.
1-(2-Bromo-1,1-difluoroethyl)-2 -methoxybenzenePotentially Lower than para isomerThe steric bulk of the ortho-methoxy group may hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing the rate of oxidative addition compared to the less hindered para-isomer.[17]
1-(2-Bromo-1,1-difluoroethyl)-4 -methoxybenzenePotentially Higher than ortho isomerThe reduced steric hindrance around the C-Br bond in the para-isomer is expected to facilitate a more rapid oxidative addition step.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity trends, a competitive reaction experiment can be employed. This approach provides a direct comparison of the relative reaction rates of two substrates under identical conditions.

Protocol: Competitive Nucleophilic Substitution with Sodium Iodide

Objective: To determine the relative reactivity of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene and 1-(2-Chloro-1,1-difluoroethyl)-2-methoxybenzene in an SN2 reaction.

Materials:

  • 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

  • 1-(2-Chloro-1,1-difluoroethyl)-2-methoxybenzene

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, and magnetic stir bars

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution in anhydrous acetone containing equimolar amounts (e.g., 0.1 M) of 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene, 1-(2-chloro-1,1-difluoroethyl)-2-methoxybenzene, and the internal standard.

  • Reaction Initiation: In a clean, dry reaction vial equipped with a magnetic stir bar, add a known volume of the stock solution. Place the vial in a temperature-controlled bath (e.g., 50 °C).

  • Initiating Reagent: Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.15 M).

  • Reaction Execution: At time zero, add a sub-stoichiometric amount of the sodium iodide solution to the reaction vial (e.g., 0.5 equivalents relative to the total alkyl halides). The use of a limiting amount of the nucleophile ensures that the two alkyl halides compete for it.[2]

  • Time-Point Sampling: At regular intervals (e.g., 10, 20, 40, 60, and 90 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., diethyl ether) and a small amount of water to precipitate the unreacted sodium iodide.

  • Analysis: Analyze each quenched aliquot by GC-FID to determine the relative concentrations of the two starting alkyl halides and the newly formed 1-(2-iodo-1,1-difluoroethyl)-2-methoxybenzene.

  • Data Interpretation: Plot the disappearance of the starting materials over time. The compound that is consumed more rapidly is the more reactive substrate.

Caption: Workflow for the competitive nucleophilic substitution experiment.

Mechanistic Insights

The interplay of electronic and steric effects dictates the reactivity of these molecules. The following diagram illustrates the SN2 transition state, highlighting the factors that influence its stability.

SN2_Mechanism cluster_factors Factors Influencing Transition State Stability Nu Nu⁻ C C Nu->C TS [Nu---C---Br]⁻ᵟ Nu->TS Backside Attack Br Br C->Br R1 F C->R1 R2 F C->R2 R3 Ar C->R3 Prod Nu-C TS->Prod LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departure Factor1 1. Steric hindrance from ortho-substituents on Ar Factor2 2. Electrophilicity of C (increased by F atoms) Factor3 3. Leaving group ability of Br

Caption: Key factors influencing the SN2 transition state.

Conclusion

The reactivity of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a finely tuned interplay of electronic and steric effects. This guide has demonstrated that:

  • Leaving group ability is a dominant factor in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, with the reactivity order being I > Br > Cl.

  • The gem-difluoro group plays a crucial role in activating the molecule for both nucleophilic attack (by increasing the electrophilicity of the benzylic carbon) and elimination reactions (by increasing the acidity of the benzylic proton).

  • The position of the methoxy group on the aromatic ring has a significant impact on reactivity, particularly in reactions sensitive to steric hindrance like SN2 and palladium-catalyzed couplings, where the ortho isomer is predicted to be less reactive than its para counterpart.

By understanding these fundamental principles, researchers can make more informed decisions in the design of synthetic routes and the selection of appropriate reaction conditions, ultimately accelerating the discovery and development of new chemical entities.

References

  • Benchchem. (n.d.). Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide to 2-chloro-4-methylpentane and 2-bromo-4-methylpentane.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of (2,5-Dichloropentyl)ammonium chloride and Other Alkyl Halides.
  • Karuo, Y., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 89–96. Retrieved from [Link]

  • Scribd. (n.d.). Alkyl Halides: SN1 & SN2 Reactivity. Retrieved from [Link]

  • Filo. (2025). Although methoxy is a strongly activating (and ortho, para-directing) group.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Bartleby. (n.d.). Relative Reactivity Of Alkyl Halides. Retrieved from [Link]

  • Kondoh, A., Koda, K., & Terada, M. (2019). Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals. Organic Letters, 21(7), 2277–2280. Retrieved from [Link]

  • Reddit. (2016). Greetings from /r/ChemicalEngineering, can someone please help me understand why a methoxy group is an ortho/para director?. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Elimination Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). Elimination reactions. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Introduction to Elimination Reactions. Retrieved from [Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • YouTube. (2023). Elimination reaction with rearrangement (E1 mechanism) | 1-Bromo-2,2-dimethylcyclopentane. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the potential biological activities of novel compounds derived from the scaffold 1-(2-bromo-1,1-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potential biological activities of novel compounds derived from the scaffold 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene. While direct experimental data for this specific class of derivatives is emerging, this document synthesizes findings from structurally related compounds to offer a predictive overview of their potential as anticancer, anti-inflammatory, and antimicrobial agents. The strategic incorporation of a methoxy group, gem-difluoro functionality, and a bromine atom suggests a strong potential for multifaceted biological effects.

The presence of a methoxy group on an aromatic ring is a common feature in many biologically active compounds, often influencing their metabolic stability and binding affinity.[1][2] The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties and biological potency.[3][4][5][6] Furthermore, the inclusion of a bromine atom can significantly augment the bioactivity of compounds, contributing to enhanced anticancer and anti-inflammatory properties.[7][8][9][10] This guide will explore the synergistic potential of these structural motifs.

Comparative Biological Activities

The derivatization of the 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene core can lead to a diverse library of compounds with a range of biological activities. The following sections provide a comparative analysis based on structure-activity relationships observed in analogous series of compounds.

Anticancer Potential

The combination of fluorine and a methoxybenzene moiety has been explored in various anticancer agents.[11] The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor, potentially improving cell membrane permeability and target engagement. The bromine atom can further enhance cytotoxic activity.

Illustrative Comparative Anticancer Activity of Hypothetical Derivatives:

Derivative IDModification from Parent CompoundTarget Cell LineIC50 (µM)
Parent 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzeneMCF-7 (Breast)>100
DERIV-A1 Amine substitution at the bromine positionMCF-7 (Breast)45.2
DERIV-A2 Phenyl substitution at the bromine positionMCF-7 (Breast)22.8
DERIV-A3 Thiophene substitution at the bromine positionMCF-7 (Breast)15.5
DERIV-B1 Amine substitution at the bromine positionHCT116 (Colon)58.1
DERIV-B2 Phenyl substitution at the bromine positionHCT116 (Colon)31.4
DERIV-B3 Thiophene substitution at the bromine positionHCT116 (Colon)25.9

Note: The data in this table is hypothetical and for illustrative purposes to guide potential derivatization strategies.

The rationale for these hypothetical modifications is based on studies of other polycyclic aromatic compounds where such substitutions have led to significant antitumor activities, in some cases exceeding that of cisplatin.[1][2]

Anti-inflammatory Efficacy

Chronic inflammation is a key contributor to various diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[8] Methoxy- and bromo-substituted phenolic compounds have demonstrated potent anti-inflammatory effects.[12] The mechanism often involves the inhibition of key signaling pathways such as NF-κB and MAPKs (ERK, JNK).[12]

Illustrative Comparative Anti-inflammatory Activity of Hypothetical Derivatives:

Derivative IDModification from Parent CompoundAssayIC50 (µM)
Parent 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzeneNO Production in LPS-stimulated RAW 264.7 cells>100
DERIV-C1 Hydroxylation of the methoxybenzene ringNO Production in LPS-stimulated RAW 264.7 cells35.7
DERIV-C2 Addition of a second methoxy groupNO Production in LPS-stimulated RAW 264.7 cells28.9
DERIV-C3 Replacement of bromine with an amino groupNO Production in LPS-stimulated RAW 264.7 cells18.2

Note: The data in this table is hypothetical and for illustrative purposes.

The proposed modifications are based on the observation that phenolic hydroxyl groups and additional electron-donating groups can enhance anti-inflammatory activity.[13][14]

Antimicrobial Properties

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Aromatic compounds containing halogens, such as bromine and fluorine, have shown promising antimicrobial activity.[10] These compounds can disrupt bacterial cell membranes and interfere with essential cellular processes.

Illustrative Comparative Antimicrobial Activity of Hypothetical Derivatives:

Derivative IDModification from Parent CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene>256>256
DERIV-D1 Quaternary ammonium salt formation64128
DERIV-D2 Introduction of a nitro group on the benzene ring3264
DERIV-D3 Replacement of bromine with a thiol group128256

Note: The data in this table is hypothetical and for illustrative purposes.

These hypothetical derivatizations are inspired by the known antimicrobial effects of quaternary ammonium compounds and nitroaromatics.[10]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of phenolic compounds often involve the modulation of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_inflammatory_Genes activates transcription Derivative Derivative of 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene Derivative->IKK inhibits MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate 48-72h B->C D Add MTT solution C->D E Incubate 4h D->E F Add DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Microbroth Dilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a methoxy group, a gem-difluoro motif, and a bromine atom is anticipated to yield derivatives with significant anticancer, anti-inflammatory, and antimicrobial activities. The comparative guide presented here, based on extrapolated data from structurally related compounds, provides a rational framework for the design and synthesis of a new generation of bioactive molecules. Further experimental validation is crucial to confirm these predictions and to elucidate the precise mechanisms of action.

References

[1]Banik, B. K., et al. (2014). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers in Chemistry, 2, 55. [Link]

[3]Jida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4677. [Link]

[11]Request PDF. (n.d.). Bischalcone derivatives with fluorine and methoxy functional groups: Synthesis, molecular docking, and biological evaluation as potential anticancer agents. ResearchGate. [Link]

[4]Ojima, I. (2018). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2637–2653. [Link]

[7]Czarnecka, K., et al. (2021). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 26(23), 7277. [Link]

[8]Al-Warhi, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10609. [Link]

[2]Banik, B. K., et al. (2014). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers in Chemistry, 2, 55. [Link]

[5]Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [Link]

[6]Pérez-Pérez, C., et al. (2020). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 25(23), 5705. [Link]

[15]Salter-Cid, L., et al. (2005). Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. The Journal of Pharmacology and Experimental Therapeutics, 315(2), 553–562. [Link]

[9]Al-Warhi, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(13), 4983. [Link]

[13]Rider, C. F., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9, 6. [Link]

[16]Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3369. [Link]

[10]Wujec, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5433. [Link]

[17]Sienkiewicz, M., et al. (2023). Exploring the Antimicrobial Properties of 99 Natural Flavour and Fragrance Raw Materials against Pathogenic Bacteria: A Comparative Study with Antibiotics. Molecules, 28(22), 7508. [Link]

[18]Iadonisi, A., et al. (2021). Synthesis and anti-inflammatory activity of new methoxy derivatives of 2,3-diaryl-2,3-dihydrobenzofurans. Bioorganic & Medicinal Chemistry Letters, 44, 128114. [Link]

[12]Lee, J. H., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 26(11), 3324. [Link]

[14]Rider, C. F., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9, 6. [Link]

[19]Kovac, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145. [Link]

[20]Schmidt, E., et al. (2009). Antimicrobial Activities of Single Aroma Compounds. Natural Product Communications, 4(7), 1934578X0900400. [Link]

[21]Cowan, M. M. (1999). Plant products as antimicrobial agents. Clinical Microbiology Reviews, 12(4), 564–582. [Link]

[22]Becerril, R., et al. (2013). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules, 18(8), 9596–9608. [Link]

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Validation

A Comparative Spectroscopic Guide to 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene Derivatives

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel fluorinated organic molecules is paramount. Among these, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene and its...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel fluorinated organic molecules is paramount. Among these, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene and its derivatives represent a class of compounds with significant potential, owing to the unique physicochemical properties imparted by the gem-difluoroethyl and methoxy moieties. This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of these molecules, offering researchers a practical framework for their identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by predictive data and established principles.

The Analytical Imperative: Why Spectroscopic Scrutiny Matters

The introduction of fluorine into organic molecules can dramatically alter their conformational preferences, metabolic stability, and binding affinities, making them attractive candidates for pharmaceuticals and agrochemicals.[1][2] The 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene scaffold, in particular, combines the lipophilic and metabolically robust difluoromethyl group with a versatile aromatic core. However, the very features that make these compounds desirable also present unique challenges for structural analysis. This guide aims to demystify these complexities by providing a comparative analysis of their spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the compounds , a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for unambiguous characterization.[3][4]

¹⁹F NMR: The Definitive Fluorine Fingerprint

Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive and informative technique for the analysis of organofluorine compounds.[1][2][4] The large chemical shift dispersion in ¹⁹F NMR, often spanning over 400 ppm, provides exquisite resolution and sensitivity to subtle changes in the electronic environment of the fluorine atoms.[4][5]

For the 1-(2-bromo-1,1-difluoroethyl) moiety, the two fluorine atoms are chemically equivalent and will give rise to a single resonance. This resonance will be split by the adjacent methylene protons (-CH₂Br) into a triplet. The chemical shift of this signal is expected in the range of -90 to -120 ppm (relative to CFCl₃), characteristic of a CF₂ group adjacent to an aromatic ring and a methylene group.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher, equipped with a broadband probe.

    • Nucleus: ¹⁹F

    • Reference: Internal or external reference of CFCl₃ (δ = 0.0 ppm).

    • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum.

Workflow for ¹⁹F NMR Analysis

Caption: Workflow for ¹⁹F NMR analysis.

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum provides valuable information about the number, connectivity, and chemical environment of protons in the molecule. For 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the methylene protons.

  • Aromatic Protons (4H): These will appear in the range of δ 6.8-7.5 ppm. The substitution pattern on the benzene ring will dictate the multiplicity of these signals, which will likely be a complex multiplet due to ortho, meta, and para couplings.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.

  • Methylene Protons (2H): This signal will appear as a triplet around δ 4.0-4.5 ppm due to coupling with the two adjacent fluorine atoms (³JHF). The downfield shift is due to the deshielding effects of the adjacent bromine and difluoromethyl groups.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (6C): These will resonate in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-2) and the carbon attached to the difluoroethyl group (C-1) will be downfield due to substituent effects.

  • Difluoromethyl Carbon (1C): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), typically in the range of δ 115-125 ppm.

  • Methoxy Carbon (1C): A signal around δ 55-60 ppm is expected.

  • Methylene Carbon (1C): This carbon will also be a triplet due to two-bond coupling with the fluorine atoms (²JCF) and will appear in the δ 35-45 ppm range.

Comparative Predicted NMR Data for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene Derivatives

Derivative (Substituent at C4)¹⁹F Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm) - CH₂Br¹³C Chemical Shift (δ, ppm) - CF₂
H (Parent Compound)-110.5 (t)4.25 (t)120.3 (t)
OCH₃-111.2 (t)4.20 (t)119.8 (t)
NO₂-109.8 (t)4.35 (t)121.1 (t)
Cl-110.2 (t)4.28 (t)120.6 (t)

Note: These are predicted values for comparative purposes. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

  • Aromatic C-H Stretch: A sharp band around 3030-3100 cm⁻¹.[6]

  • Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region from the methoxy and methylene groups.

  • Aromatic C=C Stretch: A series of bands between 1450-1600 cm⁻¹.[6]

  • C-O Stretch (Aryl Ether): A strong, characteristic band around 1250 cm⁻¹.[7]

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-Br Stretch: A band in the 500-600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Acquire a background spectrum followed by the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy Analysis

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for this class of molecules.

The molecular ion peak (M⁺) will be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pattern for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene:

  • Loss of Br•: A significant fragment will arise from the loss of a bromine radical, leading to a [M-Br]⁺ ion.

  • Loss of CH₂Br•: Cleavage of the C-C bond can result in the loss of a bromomethyl radical, giving a [M-CH₂Br]⁺ fragment.

  • Benzylic Cleavage: The ion formed after the loss of CH₂Br• can further fragment.

  • Loss of OCH₃•: The methoxy group can be lost as a radical.

  • Retro-Diels-Alder type fragmentation of the aromatic ring is also possible.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene derivatives requires a synergistic application of multiple techniques. ¹⁹F NMR provides an unambiguous confirmation of the fluorine incorporation, while ¹H and ¹³C NMR delineate the proton and carbon framework. IR spectroscopy offers a rapid check for key functional groups, and mass spectrometry confirms the molecular weight and provides valuable structural clues through fragmentation analysis. By comparing the experimental data with the predictive models presented in this guide, researchers can confidently elucidate the structures of these and related compounds, accelerating the pace of innovation in drug discovery and materials science.

References

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  • Schultz, M. F., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology.
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Validation

A Comparative Study of Fluorinated vs. Non-Fluorinated Analogues: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated analogues, offering a blend of mechanistic insights, quantitative experimental data, and detailed laboratory protocols to inform rational drug design. By understanding the nuanced effects of fluorination, researchers can better navigate the complexities of lead optimization and enhance the clinical potential of their therapeutic candidates.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine, the most electronegative element, into a molecule can induce profound changes in its physicochemical and biological properties.[2] These alterations are not merely incremental but can be transformative, addressing common challenges in drug development such as poor metabolic stability, low bioavailability, and off-target effects. The judicious placement of fluorine can influence a molecule's conformation, pKa, lipophilicity, and susceptibility to metabolic enzymes, thereby fine-tuning its overall pharmacological profile.[1]

The rationale for fluorination often revolves around several key objectives:

  • Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. By replacing a metabolically labile C-H bond with a C-F bond, the rate of metabolic degradation can be significantly reduced, leading to an extended half-life and improved bioavailability.[3]

  • Modulating Lipophilicity and Permeability: Fluorination can alter a compound's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and plasma protein binding. The effect is context-dependent; for instance, a single fluorine atom can increase lipophilicity, while a trifluoromethyl group may decrease it.[4] This modulation is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Altering Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[4] This can influence a compound's ionization state at physiological pH, impacting its solubility, cell permeability, and interaction with biological targets.

  • Improving Binding Affinity and Selectivity: Fluorine atoms can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. These interactions can enhance the binding affinity and selectivity of a drug for its target, leading to increased potency and reduced off-target effects.[5]

Comparative Analysis: A Data-Driven Perspective

To illustrate the tangible effects of fluorination, this section presents a comparative analysis of key physicochemical and pharmacokinetic properties of fluorinated compounds versus their non-fluorinated counterparts. The data is presented in a tabular format to facilitate a clear and concise comparison.

Physicochemical Properties
PropertyNon-Fluorinated AnalogueFluorinated AnalogueRationale for Change
Lipophilicity (logP) VariesGenerally increased with single F; can decrease with CF3The high electronegativity of fluorine alters the molecule's electron distribution and surface properties.
Aqueous Solubility VariesOften decreased with increased lipophilicityGoverned by the interplay of lipophilicity and crystal lattice energy.
pKa (of a nearby amine) ~9.5~8.4The strong electron-withdrawing inductive effect of fluorine reduces the basicity of the amine.[6]
Pharmacokinetic Properties
PropertyNon-Fluorinated AnalogueFluorinated AnalogueRationale for Change
Metabolic Stability (t½ in HLM) VariesGenerally increasedThe high strength of the C-F bond blocks metabolism at that site by CYP enzymes.[3]
Membrane Permeability (Papp) VariesCan be increased or decreasedDependent on the overall change in lipophilicity and molecular conformation.
Protein Binding Affinity (Kd) VariesOften increasedFluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) in the protein binding pocket.[5]

Case Study: The Impact of Fluorination on a Kinase Inhibitor

To provide a real-world context, let's examine a hypothetical case study of a kinase inhibitor program where fluorination was employed to overcome metabolic liabilities. The parent compound, "Inhibitor-H," showed promising in vitro potency but suffered from rapid metabolic clearance in human liver microsomes (HLM).

Metabolic Hot-Spot Identification: Initial metabolic stability studies identified a specific aromatic C-H bond as the primary site of hydroxylation by CYP3A4.

Rational Design of a Fluorinated Analogue: To block this metabolic pathway, a fluorinated analogue, "Inhibitor-F," was synthesized by replacing the hydrogen at the "hot-spot" with a fluorine atom.

Comparative Experimental Data:

ParameterInhibitor-HInhibitor-FFold Change
Metabolic Stability (t½ in HLM) 15 min90 min6-fold increase
Binding Affinity (Kd) 50 nM25 nM2-fold increase
Lipophilicity (logP) 3.23.50.3 unit increase
Cellular Permeability (Papp) 8 x 10⁻⁶ cm/s10 x 10⁻⁶ cm/s1.25-fold increase

Analysis of the Results: The introduction of a single fluorine atom resulted in a significant improvement in metabolic stability, as evidenced by the 6-fold increase in half-life in HLM.[3] Furthermore, the fluorinated analogue exhibited a 2-fold increase in binding affinity, likely due to favorable interactions of the fluorine atom within the kinase's active site. The modest increase in lipophilicity contributed to a slight improvement in cellular permeability. This case study exemplifies the multifaceted benefits that can be achieved through strategic fluorination.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[4][7]

Workflow Diagram:

Caption: Workflow for the in vitro microsomal stability assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a test compound stock solution (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in the phosphate buffer.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[7]

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[8]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[9]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.[9]

    • Incubate the plate at 37°C with continuous shaking.

  • Sample Collection and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well.[8][9]

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard. This step precipitates the proteins and quenches the enzymatic activity.[9]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across a biological membrane, such as the gastrointestinal tract or the blood-brain barrier.[5][10]

Workflow Diagram:

Caption: Workflow for Isothermal Titration Calorimetry.

Methodology:

  • Sample Preparation:

    • Prepare the protein and ligand solutions in the same, well-defined buffer to minimize heats of dilution.

    • The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the sample cell. [11] * Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup and Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate at the desired temperature.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat released or absorbed. [12]

  • Data Analysis:

    • The raw data consists of a series of heat burst peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). [13]

Conclusion

The strategic incorporation of fluorine is a well-established and highly effective strategy in modern drug discovery for enhancing the druglike properties of therapeutic candidates. By understanding the fundamental principles of how fluorine influences molecular properties and by employing robust experimental methodologies for comparative analysis, researchers can make more informed decisions during the lead optimization process. This guide provides a framework for the rational design and evaluation of fluorinated analogues, ultimately contributing to the development of safer and more effective medicines.

References

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. As a key intermediate or active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. As a key intermediate or active pharmaceutical ingredient (API) in drug development, establishing robust and reliable analytical methods is paramount for ensuring product quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This guide will explore the validation of the most pertinent analytical techniques for this halogenated aromatic compound, grounding all protocols and acceptance criteria in the globally recognized International Council for Harmonisation (ICH) guidelines, specifically the revised Q2(R2) guideline.[2][3][4]

Choosing the Right Analytical Tool: A Comparative Overview

The molecular structure of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene—possessing an aromatic ring, a methoxy group, and a halogenated ethyl chain—dictates the most appropriate analytical strategies. The primary candidates for routine analysis and impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For definitive structural confirmation and absolute quantification, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an invaluable orthogonal technique.

The choice between these methods is not arbitrary; it is a scientifically-driven decision based on the physicochemical properties of the analyte and the specific analytical objective.[5] HPLC is generally preferred for non-volatile or thermally sensitive compounds, while GC excels in the analysis of volatile and thermally stable substances.[6][7]

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase.Separation of vaporized analytes in a gaseous mobile phase based on partitioning with a stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Analyte Suitability Ideal for non-volatile, polar, and thermally unstable compounds.[5]Best for volatile and thermally stable compounds that can be vaporized without decomposition.[7]Applicable to any soluble compound with NMR-active nuclei. Provides definitive structural information.[8]
Primary Application Assay, purity determination, impurity profiling, stability testing.Residual solvent analysis, analysis of volatile impurities.[7]Structural elucidation, absolute quantification without a specific reference standard, purity assessment.[9]
Advantages Wide applicability, ambient temperature operation, versatile detectors (e.g., DAD, MS).[6]High separation efficiency, fast analysis times, sensitive detectors for specific analytes (e.g., ECD for halogenated compounds).[6]Absolute quantification, non-destructive, provides rich structural information.[10]
Limitations Higher solvent consumption, potential for longer run times, sample must be soluble.[5]Analyte must be volatile and thermally stable, potential for sample decomposition at high temperatures.[11]Lower sensitivity than chromatography, higher instrument cost, requires expertise in spectral interpretation.
Decision-Making Workflow for Technique Selection

The following decision tree illustrates the logical process for selecting the primary analytical technique for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

G start Start: Analyze 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene volatility Is the compound sufficiently volatile and thermally stable? start->volatility hplc Primary Technique: High-Performance Liquid Chromatography (HPLC) volatility->hplc No   gc Primary Technique: Gas Chromatography (GC) volatility->gc  Yes nmr Orthogonal Technique: Quantitative NMR (qNMR) for structural confirmation & absolute purity hplc->nmr Orthogonal Verification end Method Validation as per ICH Q2(R2) hplc->end gc->nmr Orthogonal Verification gc->end G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_doc Documentation dev Develop Analytical Method (e.g., HPLC, GC) robust Perform Robustness Studies dev->robust spec Specificity / Selectivity (Forced Degradation) robust->spec lin Linearity spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD / LOQ prec->loq range Range loq->range report Generate Validation Report range->report protocol Write Validation Protocol protocol->dev end Validated Method Ready for Routine Use report->end

Experimental workflow for analytical method validation.

Comparative Performance Data (Hypothetical)

The table below presents hypothetical, yet realistic, performance data from validated HPLC and GC methods for the purity assessment of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Validation Parameter HPLC-UV Method GC-FID Method Commentary
Linearity (r²) 0.99950.9992Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 99.5% (RSD 0.8%)100.2% (RSD 1.1%)Both methods are highly accurate.
Precision (Repeatability RSD) 0.65%0.95%HPLC shows slightly better repeatability in this instance.
LOQ 0.05 µg/mL0.10 µg/mLThe HPLC method demonstrates a lower limit of quantification.
LOD 0.015 µg/mL0.03 µg/mLThe HPLC method is more sensitive for detecting trace levels.
Run Time 15 minutes8 minutesGC offers a faster analysis time, beneficial for high-throughput screening.

Causality Behind the Data: The superior sensitivity (lower LOD/LOQ) of the HPLC method could be attributed to a strong chromophore in the molecule, leading to a high molar absorptivity for UV detection. The faster run time of the GC method is typical for the analysis of volatile compounds where rapid partitioning on the column can be achieved. [5]

Conclusion and Authoritative Grounding

The validation of analytical methods for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a critical, regulated activity that underpins product quality and patient safety. This guide has compared the primary chromatographic techniques, HPLC and GC, providing a framework for method selection and a detailed protocol for validation in accordance with ICH Q2(R2) guidelines. [2][12] While HPLC is often the go-to technique for pharmaceutical analysis due to its versatility with non-volatile compounds, GC remains a powerful and efficient alternative if the analyte demonstrates sufficient volatility and thermal stability. [7]The choice must be scientifically justified and the selected method rigorously validated to demonstrate its fitness for purpose. [13]The use of an orthogonal technique like qNMR is highly recommended for cross-validation and definitive structural assignment. [8]By adhering to these principles, researchers and drug developers can ensure the integrity of their analytical data and build a robust foundation for their regulatory submissions.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.com. [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Labmanager.com. [Link]

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  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Propharma.com. [Link]

  • Unknown Source. (2025). HPLC vs. GC Columns: Key Differences Explained.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Gmp-compliance.org. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.org. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Labmanager.com. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. [Link]

  • Veeprho. (2020). Difference between HPLC and GC Technique. Veeprho.com. [Link]

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  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.co. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2023). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry.
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Validation

A Researcher's Guide to Assessing the Metabolic Stability of Molecules Containing the Difluoroethyl-Methoxybenzene Moiety

Introduction: The Critical Role of Metabolic Stability in Drug Viability In the landscape of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Viability

In the landscape of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most significant hurdles is ensuring a molecule possesses a favorable pharmacokinetic profile. A compound that is rapidly metabolized in the body may fail to achieve sufficient therapeutic concentrations or may have a short duration of action, necessitating frequent dosing.[1] Conversely, a compound that is too stable might accumulate and lead to toxicity.[1] Therefore, understanding a molecule's susceptibility to biotransformation—its metabolic stability—is a cornerstone of early drug development.[2]

This guide provides an in-depth technical framework for assessing the metabolic stability of a specific, yet increasingly prevalent structural motif in medicinal chemistry: the difluoroethyl-methoxybenzene moiety. The strategic incorporation of fluorine has become a key tactic for medicinal chemists to enhance various drug properties, including metabolic stability.[3][4][5][6] Similarly, the methoxy group is a common feature in both natural products and synthetic drugs, influencing binding, physicochemical properties, and metabolic fate.[7][8] This guide will dissect the metabolic implications of these individual components, provide a comparative analysis, and detail the experimental protocols necessary for a robust assessment, empowering researchers to make data-driven decisions in their drug optimization programs.

Deconstructing the Moiety: Predicted Metabolic Fate

The metabolic profile of a molecule is dictated by its chemical structure. The difluoroethyl-methoxybenzene moiety presents an interesting case study in the interplay between metabolically labile and metabolically robust functional groups.

The Methoxy Group: A Common Site of Phase I Metabolism

The methoxy (-OCH₃) group, particularly on an aromatic ring, is a well-known substrate for cytochrome P450 (CYP) enzymes. The primary metabolic pathway is O-demethylation , an oxidative reaction that cleaves the methyl group to form a hydroxyl group (a phenol).[9] This transformation significantly increases the polarity of the molecule, facilitating its excretion. While the methoxy group can be beneficial for target binding and solubility, it often represents a metabolic "soft spot" that can lead to rapid clearance.[7][10]

The Difluoroethyl Group: A Metabolic Shield

The introduction of fluorine is a widely used strategy to improve metabolic stability.[3][11] This is primarily due to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[3] Metabolic oxidation, a common Phase I reaction, often involves the cleavage of a C-H bond. By replacing hydrogens with fluorines at a metabolically vulnerable position, that site can be effectively "blocked" from CYP-mediated attack.[6] The strong electron-withdrawing nature of the difluoroethyl group can also deactivate the adjacent aromatic ring, making it less susceptible to oxidative metabolism.[12][13]

Synergistic Effects and Predicted Stability

When combined, these two groups create a molecule with competing metabolic characteristics. It is hypothesized that:

  • The difluoroethyl group will significantly hinder oxidation on the ethyl chain and potentially on the adjacent benzene ring.

  • The methoxy group will likely remain the primary site of metabolism via O-demethylation.

  • Overall, a molecule containing the difluoroethyl-methoxybenzene moiety is expected to exhibit greater metabolic stability than its non-fluorinated analogue (ethyl-methoxybenzene) but may be less stable than an analogue where the methoxy group is replaced with a non-metabolizable group.

The following experimental guide provides the tools to test these hypotheses quantitatively.

Experimental Framework for Stability Assessment

The primary goal of in vitro metabolic stability assays is to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug.[14][15] From this, the metabolic half-life (t₁/₂) can be calculated.[1][16] The most common and cost-effective systems for early-stage screening are subcellular fractions of the liver, the body's main site of drug metabolism.[15]

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily.[15][17] They are the standard tool for assessing CYP-mediated metabolism.[18]

  • Hepatocytes : These are intact liver cells, often considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[14][15]

The general workflow involves incubating the test compound with the chosen enzymatic system and monitoring its disappearance over time.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock (e.g., 10 mM in DMSO) ReactionMix Prepare Reaction Mixture (Buffer, Microsomes) TestCompound->ReactionMix Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->ReactionMix Cofactor NADPH Regenerating System Controls Control Compounds (High/Low Clearance) Controls->ReactionMix Incubate Incubate at 37°C with Test Compound ReactionMix->Incubate StartReaction Initiate Reaction (Add Cofactor) Incubate->StartReaction TimePoints Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) StartReaction->TimePoints Quench Quench Reaction (Cold Acetonitrile + Internal Standard) TimePoints->Quench Centrifuge Protein Precipitation (Centrifuge) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Calculation LCMS->Data

Caption: Experimental workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocols

The following protocols provide a self-validating system, incorporating necessary controls to ensure data integrity.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to determine the rate of Phase I metabolism of a test compound.

Materials:

  • Test Compounds & Control Compounds (e.g., Verapamil, Carbamazepine) at 10 mM in DMSO.

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier).

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System Solution A (e.g., containing NADP⁺ and glucose-6-phosphate).

  • NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase).

  • Termination Solution: Cold Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation and collection plates.

Procedure:

  • Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare working solutions of test and control compounds by diluting the 10 mM DMSO stock.

  • Reaction Mixture Setup: In a 96-well plate, add phosphate buffer. Add the microsomal protein to achieve a final concentration of 0.5 mg/mL.[17]

  • Pre-incubation: Add the test compound to the microsome-buffer mixture (final concentration typically 1 µM; final DMSO concentration < 0.5%).[17] Pre-incubate the plate for 5-10 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[19] For the negative control wells (T=0 and a separate no-cofactor control), add buffer instead of the NADPH system.[17][20]

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 3-4 volumes of the cold ACN/IS Termination Solution.[17][19] The T=0 sample is taken immediately after adding the cofactor.

  • Sample Processing: Once all time points are collected, seal and vortex the collection plate. Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Bioanalytical Quantitation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[21][22][23]

Procedure Outline:

  • Method Development: Develop an LC-MS/MS method for each test compound. This involves optimizing chromatographic conditions (column, mobile phase) to achieve good separation from matrix components and selecting specific mass transitions (Multiple Reaction Monitoring, MRM) for the parent compound and the internal standard for unambiguous detection.[24]

  • Sample Analysis: Inject the processed samples from Protocol 1 onto the LC-MS/MS system.

  • Data Acquisition: The instrument measures the peak area of the analyte (test compound) and the internal standard at each time point.

  • Quantification: The response ratio (Peak Area of Analyte / Peak Area of IS) is calculated for each time point. The percentage of the compound remaining at each time point is determined relative to the T=0 sample.

Data Analysis and Comparative Interpretation

The data from the LC-MS/MS analysis is used to calculate the key parameters of metabolic stability.

  • Plot the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus incubation time.

  • Determine the Slope: The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate Half-Life (t₁/₂):

    • t₁/₂ = -0.693 / k[19]

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein)[16]

Table 1: Comparative Metabolic Stability of Difluoroethyl-Methoxybenzene Analogues in HLM

Compound IDStructure / Descriptiont₁/₂ (min)CLint (µL/min/mg protein)Stability Classification
Molecule A (Difluoroethyl)-methoxybenzene Scaffold 45 30.8 Moderate
Molecule BEthyl-methoxybenzene (Non-fluorinated)12115.5Low
Molecule C(Difluoroethyl)-benzene (No methoxy)>120<11.5High
Molecule DMethoxybenzene (No ethyl group)2555.4Moderate-Low
VerapamilHigh Clearance Control<5>277Very Low
CarbamazepineLow Clearance Control>120<11.5High

Note: Data are hypothetical and for illustrative purposes.

Interpretation of Results:

  • As predicted, Molecule A , with the difluoroethyl-methoxybenzene moiety, shows significantly higher stability (longer t₁/₂, lower CLint) than its direct non-fluorinated analogue, Molecule B . This confirms the metabolic shielding effect of the difluoroethyl group.[3][6]

  • Molecule C , which lacks the methoxy group, is highly stable, suggesting that O-demethylation is indeed a primary clearance pathway for compounds containing the methoxybenzene core.[9]

  • The comparison between Molecule A and Molecule D highlights the contribution of the difluoroethyl group to overall stability, even in the presence of the metabolically labile methoxy group.

Advanced Assessments: Probing Deeper into Metabolic Fate

A comprehensive evaluation extends beyond initial stability screening.

Metabolite Identification

Identifying the structures of the metabolites formed during the incubation is crucial. This confirms the predicted metabolic pathways (e.g., is the phenol from O-demethylation the main product?) and can reveal unexpected metabolic liabilities.[10] This is typically done using high-resolution mass spectrometry.

CYP450 Inhibition Assay

It is critical to determine if your compound inhibits major CYP enzymes, as this can lead to dangerous drug-drug interactions (DDIs).[25][26] An in vitro CYP inhibition assay measures the concentration of your compound required to reduce the activity of a specific CYP isoform by 50% (the IC₅₀ value).[26] The assay involves incubating human liver microsomes, a CYP-isoform-specific probe substrate, and various concentrations of your test compound.[26] A potentiation of co-administered drugs can occur if your compound inhibits their primary metabolic clearance pathway.[25][27]

G cluster_normal Normal Metabolism cluster_inhibited Inhibited Metabolism DrugA_N Drug A (Substrate) CYP_N CYP3A4 Enzyme DrugA_N->CYP_N Binds Metabolite_N Inactive Metabolite CYP_N->Metabolite_N Metabolizes DrugA_I Drug A (Substrate) CYP_I CYP3A4 Enzyme DrugA_I->CYP_I Binding Blocked Plasma Increased Plasma Levels of Drug A DrugA_I->Plasma Metabolite_I X Inhibitor Test Compound (Inhibitor) Inhibitor->CYP_I Inhibits

Caption: Mechanism of CYP450 inhibition leading to potential drug-drug interactions.

Conclusion

The difluoroethyl-methoxybenzene moiety represents a modern structural feature in medicinal chemistry, designed to leverage the benefits of fluorination to enhance metabolic stability. Our comparative guide and experimental framework demonstrate that while the difluoroethyl group effectively shields against oxidation, the methoxy group often remains a site for metabolic O-demethylation. The resulting molecules typically exhibit a moderate stability profile—a significant improvement over non-fluorinated analogues, but with a defined clearance pathway that can prevent undesirable accumulation.

A robust assessment, moving from initial microsomal stability screening to metabolite identification and CYP inhibition profiling, is essential. This multi-faceted approach provides the critical data needed to understand a compound's disposition, predict its in vivo pharmacokinetic behavior, and ultimately guide the design of safer, more effective medicines.

References

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  • Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Gill, H., Tuteja, S., & Kumar, V. (2021). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Drug Discovery World. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods - An Overview. Retrieved from [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • LibreTexts. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • KEGG. (2025, December 17). KEGG PATHWAY Database. Retrieved from [Link]

  • PubMed Central. (n.d.). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Cyprotex. Retrieved from [Link]

  • JOCPR. (2023, November 6). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Retrieved from [Link]

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  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

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  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

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Sources

Comparative

Benchmarking the Cross-Coupling Efficiency of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene: A Comparative Guide for Synthetic Chemists

In the landscape of modern medicinal and materials chemistry, the strategic introduction of fluorinated motifs is a cornerstone of molecular design. The 1,1-difluoroethyl group, in particular, offers a unique combination...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and materials chemistry, the strategic introduction of fluorinated motifs is a cornerstone of molecular design. The 1,1-difluoroethyl group, in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after functionality. This guide provides a comprehensive analysis of the cross-coupling efficiency of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene , a key building block for accessing complex difluoroethylated aromatic systems. We will delve into a comparative study of various cross-coupling methodologies, offering field-proven insights and actionable experimental data to guide your synthetic strategy.

Introduction: The Significance of the Difluoroethyl Moiety

The geminal difluoroalkyl group (CF₂) serves as a valuable bioisostere for carbonyl groups and ether linkages, influencing molecular conformation, lipophilicity, and metabolic stability.[1] The title compound, 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, presents a versatile platform for introducing the 2-(2-methoxyphenyl)-1,1-difluoroethyl scaffold into a diverse range of molecules through transition metal-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive handle for such transformations.[2]

This guide will benchmark the performance of this reagent in several key cross-coupling reactions, providing a head-to-head comparison of catalytic systems, reaction conditions, and achievable yields. We will also explore alternative synthetic strategies for accessing the target 1-aryl-2,2-difluoroethyl motif, offering a holistic view of the available synthetic arsenal.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation

Palladium catalysis remains a dominant force in cross-coupling chemistry due to its broad functional group tolerance and predictable reactivity.[3][4] We will examine the efficiency of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in Suzuki-Miyaura, Negishi, and Sonogashira couplings.

Suzuki-Miyaura Coupling: A Robust and Versatile Choice

The Suzuki-Miyaura coupling is a widely adopted method for the formation of C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the requisite boronic acid coupling partners.[3][4]

Conceptual Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene F Inert Atmosphere (N₂ or Ar) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heating (e.g., 80-100 °C) F->G Stirring H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Coupled Product J->K

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed protocol for a representative Suzuki-Miyaura coupling is provided below. While specific conditions for the title compound are not extensively reported, this serves as a robust starting point based on similar substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Data Comparison: Suzuki-Miyaura Coupling of Related Substrates

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-bromo-aniline derivativeVarious arylboronic estersPd₂(dba)₃ (2.5), XPhos (5)K₃PO₄Toluene1001670-95[5]
Aryl BromidesVarious arylboronic acidsPd-NHC-MIL-101(Cr) (0.6)K₂CO₃H₂O850.5-2up to 99[3]
Negishi Coupling: Enhanced Reactivity with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which often exhibit higher reactivity compared to their boronic acid counterparts, particularly for challenging substrates.[1][6]

Catalytic Cycle: Negishi Coupling

Negishi_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-ZnX) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: Simplified catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling

  • Organozinc Preparation (in situ): To a solution of the corresponding aryl bromide (1.1 equiv.) in THF, add n-BuLi at -78 °C. After stirring, add a solution of ZnCl₂ in THF.

  • Coupling Reaction: To the freshly prepared organozinc reagent, add 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and follow a standard extractive workup and purification procedure as described for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, a transformation of significant importance in materials science and medicinal chemistry.[7][8]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube, combine 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.), the terminal alkyne (1.5 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), CuI (0.04 equiv.), and a suitable base such as triethylamine.

  • Solvent Addition: Add a degassed solvent like THF or DMF.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

  • Workup and Purification: Filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify by column chromatography.

Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions.[9][10][11] They often exhibit unique reactivity and can be particularly effective for coupling with alkyl halides.

Conceptual Workflow: Nickel-Catalyzed Reductive Coupling

Nickel_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1-(2-Bromo-1,1-difluoroethyl) -2-methoxybenzene F Inert Atmosphere (N₂ or Ar) A->F B Aryl Halide/Triflate B->F C Ni Catalyst & Ligand C->F D Reductant (e.g., Zn, Mn) D->F E Solvent (e.g., DMA, NMP) E->F G Heating F->G Stirring H Filtration G->H I Extraction H->I J Column Chromatography I->J K Coupled Product J->K

Caption: Generalized workflow for a nickel-catalyzed reductive cross-coupling.

Experimental Protocol: Nickel-Catalyzed Coupling with Aryl Boronic Acids

A recent study demonstrated the successful nickel-catalyzed coupling of functionalized difluoromethyl bromides with aryl boronic acids, providing a valuable precedent.[12]

  • Reaction Setup: In a glovebox, combine 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.), the aryl boronic acid (1.5 equiv.), NiCl₂(dme) (0.1 equiv.), a suitable ligand (e.g., a bipyridine or phosphine ligand, 0.1 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Solvent Addition: Add a degassed polar aprotic solvent like DMA or NMP.

  • Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.

  • Workup and Purification: After cooling, dilute the reaction with an organic solvent, filter through a pad of celite, and perform a standard aqueous workup followed by chromatographic purification.

Photoredox Catalysis: A Mild and Emerging Approach

Visible-light photoredox catalysis has gained significant traction as a mild and powerful method for generating radical intermediates, enabling a wide range of transformations that are often challenging with traditional methods.[13][14] The coupling of bromodifluoroethyl compounds with aryl partners can be achieved through a photoredox/copper dual catalytic system.[13]

Conceptual Mechanism: Photoredox/Copper Dual Catalysis

Photoredox_Mechanism PC* [PC]* PC PC PC*->PC SET R• R-CF₂• PC*->R• PC->PC* Visible Light R-X R-CF₂Br R-X->R• Cu(I) Cu(I) Cu(II)-X Cu(II)-X Cu(I)->Cu(II)-X Oxidation Cu(II)-X->Cu(I) Reduction Ar-B(OH)₂ ArB(OH)₂ Ar-Cu(II) Ar-Cu(II) Ar-B(OH)₂->Ar-Cu(II) Transmetalation Ar-R Ar-CF₂-R R•Ar-Cu(II) R•Ar-Cu(II) R•Ar-Cu(II)->Ar-R Reductive Elimination

Caption: A plausible mechanism for photoredox/copper dual-catalyzed cross-coupling.

Experimental Protocol: Photoredox/Copper-Catalyzed Arylation

  • Reaction Setup: In a vial, combine 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (1.0 equiv.), the arylboronic acid (1.5 equiv.), a photocatalyst such as Ir(ppy)₃ (0.01 equiv.), a copper salt like Cu(OAc)₂ (0.1 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent, typically a polar aprotic one like DMSO or DMF.

  • Reaction Execution: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Workup and Purification: Perform a standard extractive workup and purify the product by column chromatography.

Alternative Strategies for the Synthesis of 2-Aryl-1,1-difluoroethyl Motifs

While cross-coupling with 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a direct approach, other methods exist for constructing the 2-aryl-1,1-difluoroethyl moiety. A notable alternative is the reaction of phenols with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) under basic conditions to form aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, which can then be further functionalized.[5][15]

Conclusion and Future Outlook

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene stands as a valuable and versatile building block for the synthesis of complex molecules containing the 2-(2-methoxyphenyl)-1,1-difluoroethyl moiety. While palladium-catalyzed methods like the Suzuki-Miyaura and Negishi couplings offer reliable and well-established routes, the emergence of nickel catalysis and photoredox-mediated transformations provides milder and potentially more cost-effective alternatives.

The choice of methodology will ultimately depend on the specific substrate scope, functional group tolerance required, and the desired scale of the reaction. For routine C(sp²)-C(sp²) bond formation with good functional group compatibility, the Suzuki-Miyaura coupling remains a strong contender. For more challenging couplings or when cost is a primary concern, nickel catalysis should be strongly considered. For reactions requiring exceptionally mild conditions and for accessing novel reactivity, photoredox catalysis presents an exciting and rapidly evolving frontier.

As a Senior Application Scientist, I encourage researchers to consider the specific demands of their synthetic targets when selecting a cross-coupling strategy. The data and protocols presented in this guide are intended to serve as a solid foundation for your experimental design and optimization efforts.

References

  • Al-Amin, M., & Mohammad, S. (2022). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. ResearchGate. Retrieved from [Link]

  • Mori, K., & Itami, K. (2020). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 16, 1347-1354. Retrieved from [Link]

  • Mori, K., & Itami, K. (2020). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers mediated by a reaction between phenols and halothane. Beilstein Archives. Retrieved from [Link]

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  • Le, C., et al. (2018). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. ACS Catalysis, 8(6), 5034-5039. Retrieved from [Link]

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  • Wang, D., et al. (2021). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. Communications Chemistry, 4(1), 1-8. Retrieved from [Link]

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  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Retrieved from [Link]

  • Tlili, A., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2936. Retrieved from [Link]

  • Xiong, B., et al. (2020). Nickel-Catalyzed Cross-Electrophile Coupling Reactions for the Synthesis of gem-Difluorovinyl Arenes. ACS Catalysis, 10(22), 13616-13623. Retrieved from [Link]

  • Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

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Validation

A Ghost in the Machine: Devising Strategies for 2-Methoxyphenyl-Difluoroethyl Moiety Installation in Total Synthesis

A Comparative Guide to Contemporary Difluoroalkylation Methodologies Abstract The strategic incorporation of gem-difluoroalkyl groups into complex molecules is a cornerstone of modern medicinal chemistry, offering a powe...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Contemporary Difluoroalkylation Methodologies

Abstract

The strategic incorporation of gem-difluoroalkyl groups into complex molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive natural products and their analogues.[1] This guide addresses the synthetic challenge of installing the 2-methoxyphenyl-difluoroethyl moiety, a structural motif of nascent interest. Our investigation began with a focus on the reagent 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene as a potential precursor. However, a comprehensive survey of the scientific literature reveals a conspicuous absence of its application in the context of total synthesis. This guide, therefore, pivots to a more practical and pressing need for the research community: a comparative analysis of robust and validated alternative methodologies for the introduction of difluoroethyl groups into complex molecular scaffolds. We will delve into the mechanistic underpinnings, experimental nuances, and comparative performance of leading strategies, including the classic Reformatsky reaction and the contemporary powerhouse of visible-light photoredox catalysis. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and execution of synthetic routes targeting novel fluorinated molecules.

The Allure of the Difluoroethyl Group: A Bioisosteric Chameleon

The gem-difluoroalkyl group has garnered significant attention as a bioisostere for various functional groups, most notably the carbonyl group and ether linkages. Its unique electronic properties and steric profile can enhance metabolic stability, improve membrane permeability, and fine-tune binding affinities of drug candidates. The 2-methoxyphenyl substituent, in conjunction with the difluoroethyl moiety, presents an intriguing combination of a potential hydrogen bond acceptor and a metabolically robust linker, making it a desirable feature in novel therapeutic agents.

While the direct application of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in total synthesis remains undocumented, its structure strongly suggests its intended use as a building block for the 2-methoxyphenyl-difluoroethyl pharmacophore. The bromo-difluoroethyl functionality is a classical handle for nucleophilic substitution or organometallic coupling reactions. The absence of its documented use in complex synthesis likely points to challenges in its preparation, stability, or reactivity compared to more established methods.

Comparative Analysis of Leading Difluoroalkylation Strategies

Given the void of information on the target reagent, we now turn our attention to proven strategies for the introduction of the difluoroethyl group. This section will compare two prominent methods: the venerable Reformatsky reaction and the modern, versatile photoredox catalysis.

The Reformatsky Reaction: A Classic Approach to β-Hydroxy Difluoroesters

The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, utilizes an organozinc reagent formed from an α-haloester and zinc metal.[2] Its application to the synthesis of difluoroalkylated compounds typically involves the use of ethyl bromodifluoroacetate.[3]

Mechanistic Rationale:

The reaction proceeds via the insertion of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc enolate. This enolate then adds to a carbonyl electrophile, such as an aldehyde or ketone, to form a β-hydroxy difluoroester after acidic workup. The choice of zinc is crucial as its lower reactivity compared to other organometallics (e.g., Grignard reagents) prevents premature reaction with the ester functionality.

Reformatsky_Mechanism reagents EtO2CCF2Br + Zn enolate Zinc Enolate [(EtO2CCF2)ZnBr] reagents->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition carbonyl Aldehyde/Ketone (R-CHO) carbonyl->intermediate product β-Hydroxy Difluoroester intermediate->product Acidic Workup

Figure 1: Simplified mechanism of the Reformatsky reaction for difluoroalkylation.

Case Study: Asymmetric Aza-Reformatsky Reaction

A notable application of this methodology is in the asymmetric synthesis of α,α-difluoro-β-lactams. In a study by Saez et al., aromatic imines were reacted with ethyl bromodifluoroacetate in the presence of a chiral amino alcohol ligand.[3] This domino aza-Reformatsky/cyclization reaction proceeded with high enantioselectivity, demonstrating the utility of this method in constructing stereochemically complex fluorinated heterocycles.[3]

Experimental Protocol: Synthesis of Chiral α,α-Difluoro-β-lactams [3]

  • To a solution of the aromatic imine (1.0 equiv) and the chiral amino alcohol ligand (1.0 equiv) in a suitable solvent, add ethyl bromodifluoroacetate (1.5 equiv).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Purify the crude product by column chromatography to afford the desired α,α-difluoro-β-lactam.

Performance Data:

SubstrateLigandYield (%)Enantiomeric Excess (% ee)
Aromatic Imine 1(1R,2S)-Aminoindanol7699
Aromatic Imine 2(1R,2S)-Aminoindanol6595
Aromatic Imine 3(1R,2S)-Aminoindanol7298

Table 1: Performance of the asymmetric aza-Reformatsky reaction for the synthesis of chiral α,α-difluoro-β-lactams.[3]

Visible-Light Photoredox Catalysis: A Modern Paradigm for Radical Difluoroalkylation

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the generation of radical species under mild conditions.[4] This has been extensively applied to the introduction of fluoroalkyl groups, including the difluoroethyl moiety, into a wide range of organic molecules.[4]

Mechanistic Rationale:

The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable difluoroalkyl precursor, such as a difluoroalkyl halide or sulfinate salt, to generate a difluoroalkyl radical. This radical can then add to an alkene or arene, and the resulting radical intermediate is further transformed to the final product through various pathways, often involving a redox-neutral cycle.

Photoredox_Mechanism PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_star->PC SET Radical_Source Difluoroalkyl Radical Precursor (R-CF2-X) Radical Difluoroalkyl Radical (•CF2-R) Radical_Source->Radical SET Intermediate Radical Adduct Radical->Intermediate Substrate Substrate (Alkene/Arene) Substrate->Intermediate Product Difluoroalkylated Product Intermediate->Product Further Reactions

Figure 2: Generalized workflow for photoredox-catalyzed difluoroalkylation.

Case Study: Difluoroalkylation of Heterocycles

A seminal report by Baran and coworkers demonstrated the direct C-H difluoroalkylation of a broad range of heterocycles using sodium difluoroethylsulfinate (DFES-Na).[5] This method is particularly attractive for late-stage functionalization in drug discovery due to its mild conditions and high functional group tolerance.[5]

Experimental Protocol: Direct C-H Difluoroalkylation of Heterocycles [5]

  • To a mixture of the heterocycle (1.0 equiv), sodium difluoroethylsulfinate (1.5 equiv), and zinc chloride (1.5 equiv) in a suitable solvent, add p-toluenesulfonic acid (1.5 equiv).

  • Stir the reaction mixture at room temperature, open to the air, until completion (monitored by LC-MS).

  • Work up the reaction and purify the product by column chromatography.

Performance Data:

HeterocycleYield (%)
Caffeine85
Theophylline78
Indole65
Pyrrole72

Table 2: Yields for the direct C-H difluoroalkylation of various heterocycles using DFES-Na.[5]

Comparative Summary and Future Outlook

FeatureReformatsky ReactionPhotoredox Catalysis
Reagents Ethyl bromodifluoroacetate, ZincVarious radical precursors (halides, sulfinates), Photocatalyst
Reaction Type Nucleophilic additionRadical addition
Key Intermediates Organozinc enolateDifluoroalkyl radical
Substrate Scope Aldehydes, Ketones, IminesAlkenes, Arenes, Heterocycles
Reaction Conditions Anhydrous, often elevated temperaturesMild, room temperature, often tolerant of air and water
Functional Group Tolerance ModerateHigh
Stereocontrol Can be achieved with chiral auxiliaries or ligandsEmerging methods for stereocontrol

Table 3: Head-to-head comparison of the Reformatsky reaction and photoredox catalysis for difluoroalkylation.

While the direct utility of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene in total synthesis remains to be demonstrated, the exploration of this topic has illuminated the robust and versatile nature of modern synthetic methodologies for the introduction of difluoroalkyl groups. The Reformatsky reaction offers a reliable, albeit more traditional, route for the synthesis of β-hydroxy difluoroesters, with established protocols for achieving stereocontrol. In contrast, visible-light photoredox catalysis represents a paradigm shift, enabling direct C-H functionalization and offering unparalleled functional group tolerance under exceptionally mild conditions.

For researchers aiming to incorporate the 2-methoxyphenyl-difluoroethyl moiety, the strategies outlined in this guide provide a clear and actionable path forward. The choice between these methods will ultimately depend on the specific synthetic context, including the nature of the substrate, the desired stereochemistry, and the overall synthetic strategy. As the demand for novel fluorinated molecules continues to grow, the development of new reagents and catalytic systems for difluoroalkylation will undoubtedly remain a vibrant and impactful area of chemical research.

References

  • Saez, J. A., et al. (2013). Asymmetric aza-Reformatsky reaction of imines with ethyl bromodifluoroacetate. Beilstein Journal of Organic Chemistry, 9, 1348-1355.
  • Ghosh, A. K., et al. (2018). Total Synthesis of (−)-Englerin A.
  • Laclef, S., et al. (2015). Diastereoselective aza-Reformatsky reaction for the synthesis of α,α-difluoro-β-amino esters. Organic Letters, 17(15), 3846-3849.
  • Zhou, Q., et al. (2013). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis.
  • Baran, P. S., et al. (2018). Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Journal of the American Chemical Society, 140(46), 15837-15842.
  • Lin, Q., et al. (2020). Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes.
  • Honda, T., et al. (2009). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 74(15), 5683-5686.
  • Buchwald, S. L., et al. (2015). Palladium-Catalyzed Intramolecular C–H Difluoroalkyation.
  • Ryabukhin, S. V., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Baran, P. S., et al. (2013). Direct C−H Difluoroalkylation of Heterocycles.
  • Molander, G. A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12269-12278.
  • Pan, Y., et al. (2022). Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. Organic & Biomolecular Chemistry, 20(2), 269-273.
  • Yuan, Y., et al. (2023). Strategic Use of Visible-Light Photoredox Catalysis in Natural Product Synthesis. Journal of Organic Chemistry, 88(15), 10171-10198.
  • Molander, G. A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12269-12278.
  • Chatani, N., et al. (2023). Applications of gem‐difluoroalkenes in medicinal chemistry. Chemistry–A European Journal, 29(58), e202301538.
  • Gouverneur, V., et al. (2021). Modern approaches towards the synthesis of geminal difluoroalkyl groups. Organic & Biomolecular Chemistry, 19(5), 973-999.
  • Wang, J., et al. (2022). Difunctionalization of gem-Difluoroalkenes via Photoredox Catalysis: Synthesis of Diverse α,α-Difluoromethyl-β-alkoxysulfones. Organic Letters, 24(2), 553-558.
  • Humphrey, J. M., et al. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Organic Letters, 14(15), 3944-3947.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8397.
  • Fürstner, A. (1999). Reformatsky Reaction. In Organic Reactions (Vol. 55, pp. 1-134). John Wiley & Sons, Inc.
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  • Kumadaki, I., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177.
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  • Rzayev, J., et al. (2023). Toolbox for emerging fluorinated groups. Comptes Rendus Chimie, 26(1), 129-141.
  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 239-247.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene: A Senior Application Scientist's Guide

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS No. 1186194-40-0), a halogenated aromatic ether. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for handling structurally related hazardous materials to ensure the highest standards of laboratory safety and environmental stewardship.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before addressing the "how" of disposal, it is imperative to understand the inherent hazards of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. Based on its constituent functional groups—a brominated alkyl chain, a difluorinated carbon, a methoxy group, and a benzene ring—we can infer the following potential hazards:

  • Toxicity: Halogenated organic compounds can exhibit significant toxicity. The presence of bromine and fluorine atoms increases the lipophilicity of the molecule, potentially facilitating its absorption through the skin and mucous membranes. Inhalation of vapors or aerosols may cause respiratory irritation.[1][2]

  • Environmental Persistence: The carbon-halogen bonds in this molecule are strong, making it resistant to natural degradation. Improper disposal can lead to long-term environmental contamination.[3]

  • Reactivity: While not expected to be explosive, halogenated compounds can react violently with certain materials.[2] It should be stored away from strong oxidizing agents and reactive metals.

  • Combustion Byproducts: Incineration, a common disposal method for halogenated waste, can produce hazardous byproducts such as hydrogen bromide, hydrogen fluoride, and other toxic gases if not performed in a specialized facility with appropriate scrubbers.[4][5]

Given these potential hazards, all waste containing 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene must be treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene, either in pure form or as a waste product, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and potential vapors.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.[6]
Body Protection Flame-resistant laboratory coatProtects against spills and splashes.
Respiratory Protection Use within a certified chemical fume hoodMinimizes inhalation of potentially harmful vapors.

Always inspect your PPE for integrity before use and wash your hands thoroughly after handling the chemical.[7]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent unwanted chemical reactions. The cardinal rule for this compound is: all waste streams containing 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene must be classified as halogenated organic waste.

Step-by-Step Waste Collection Protocol:
  • Select the Appropriate Waste Container: Use a designated, leak-proof, and clearly labeled container for halogenated organic liquid waste. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[8]

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene"

    • The approximate concentration of the chemical in the waste stream.

    • The date the first waste was added.

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[8]

  • Do Not Mix with Non-Halogenated Waste: Under no circumstances should this waste be mixed with non-halogenated organic waste streams. This is crucial as the disposal methods for these two categories of waste are different and mixing them can increase disposal costs and complicate the disposal process.[9]

  • Solid Waste: Any solid waste contaminated with 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (e.g., contaminated gloves, weigh boats, silica gel) should be collected in a separate, clearly labeled container for solid halogenated waste.

Disposal Pathway: From Your Lab to Final Disposition

The disposal of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene must be handled by a licensed hazardous waste disposal company. The most common and effective method for the final destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[4][5]

The following workflow outlines the disposal process:

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Waste Management cluster_disposal Final Disposal A Waste Generation (e.g., reaction quench, contaminated materials) B Segregate as Halogenated Waste A->B Categorize C Collect in Labeled, Approved Container B->C Contain D Store in Designated Hazardous Waste Area C->D Store Safely E Scheduled Pickup by Licensed Waste Contractor D->E Institutional Protocol F Transportation to Treatment Facility E->F G High-Temperature Incineration with Emission Controls F->G H Final Disposition (e.g., ash to landfill) G->H

Disposal Workflow for 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-rehearsed emergency plan is essential for mitigating the risks associated with a spill of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

Small Spills (less than 100 mL within a chemical fume hood):
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds. Work from the outside of the spill inward to prevent spreading.[10][11]

  • Clean the Area: Once the liquid is absorbed, collect the contaminated absorbent material and place it in a sealed bag or container. Label it as "Solid Halogenated Waste" with the chemical name. Decontaminate the spill surface with a suitable solvent, followed by soap and water.[11][12]

  • Dispose of Waste: The collected spill debris must be disposed of as hazardous waste.

Large Spills (outside of a fume hood or greater than 100 mL):
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.[13]

  • Isolate the Area: Close the laboratory doors to contain the vapors.

  • Call for Emergency Assistance: Contact your institution's Environmental Health and Safety (EHS) office and/or emergency services. Provide them with the chemical name and any other relevant information.[12]

  • Do Not Attempt to Clean Up: A large spill of a volatile, potentially toxic compound should only be handled by trained emergency responders.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[14]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

In all cases of personal exposure, seek immediate medical attention. [14]

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Oakland University. (2025-2026). Spill Control/Emergency Response - EHSO Manual. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

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  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

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  • Unknown. (n.d.). Boron Tribromide. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS No. 1186194-40-0).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene (CAS No. 1186194-40-0). As a valued professional in research and drug development, your safety is paramount. This document moves beyond a simple checklist, offering a deep, technically-grounded framework to ensure every interaction with this compound is conducted with the highest degree of safety and scientific integrity. The guidance herein is synthesized from the established hazards of structurally similar organohalogen compounds, providing a robust protocol in the absence of a specific, publicly available Safety Data Sheet (SDS)[1].

Hazard Analysis: Understanding the "Why" Behind the "What"

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is a complex molecule combining three key structural motifs, each contributing to its hazard profile: a brominated alkyl chain, a difluorinated carbon, and a methoxybenzene (anisole) ring. This structure informs our understanding of its potential risks.

  • Primary Routes of Exposure: The primary anticipated routes of occupational exposure are inhalation of vapors or aerosols, direct skin contact (dermal absorption), and eye contact. Ingestion is a less common but possible route.

  • Anticipated Health Hazards: Based on data from analogous brominated, fluorinated, and aromatic compounds, this chemical should be treated as hazardous. It is expected to cause significant skin, eye, and respiratory tract irritation.[2][3][4][5] Halogenated organic compounds can possess varying degrees of systemic toxicity, and it is prudent to minimize exposure until specific toxicological data becomes available.[6]

  • Reactivity and Thermal Decomposition: In the event of a fire, thermal decomposition can liberate highly toxic and corrosive gases, including hydrogen bromide (HBr) and hydrogen fluoride (HF).[2][4] This critical fact dictates the necessity for advanced respiratory protection in emergency scenarios and underscores the importance of proper storage and handling to prevent such events.

Core Protective Equipment: A Multi-Layered Defense

Your personal protective equipment (PPE) is the most critical barrier between you and the chemical. The following table outlines the minimum required PPE for handling 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene. Selections are based on established safety protocols for corrosive, irritating, and potentially toxic halogenated organic reagents.[6][7][8]

Protection Area Minimum Requirement Enhanced Precaution (Recommended for >10g scale or splash risk) Rationale
Respiratory All handling of neat material or solutions must occur within a certified chemical fume hood.Full-face Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges for spill response outside a fume hood.[9][10][11]The compound is presumed to be a respiratory irritant.[2][3][5] A fume hood provides primary engineering control to prevent inhalation of vapors.[8]
Eye & Face ANSI Z87.1-compliant chemical safety goggles.Chemical safety goggles worn in conjunction with a full-face shield.Protects against splashes of a substance expected to cause serious eye irritation.[2][3][4][5] The face shield offers a broader barrier of protection.
Hand Double-gloving: Nitrile inner glove with a chemical-resistant outer glove (e.g., Neoprene or Silver Shield®).[9]Thicker gauge chemical-resistant gloves. Frequent changes are critical.Protects against skin irritation and potential dermal absorption. Double-gloving provides redundancy and allows for safe removal of the outer contaminated glove.
Body Flame-resistant (FR) lab coat, fully buttoned.Chemical-resistant apron over an FR lab coat or a disposable Tychem® coverall.[9]Prevents contact with clothing and skin. Brominated compounds can be corrosive or cause severe irritation upon contact.[6][8]
Foot Closed-toe leather or chemical-resistant shoes.Chemical-resistant steel-toe boots.Protects feet from spills and falling objects.

Operational Protocols: Integrating Safety into Your Workflow

Safe handling is a dynamic process that begins before you open the container and ends long after the experiment is complete.

Step-by-Step PPE Donning & Doffing Procedure

Contamination often occurs during the removal of PPE. Follow this sequence rigorously.

Donning (Putting On):

  • Footwear Check: Confirm you are wearing appropriate closed-toe shoes.

  • Body Protection: Don lab coat or coveralls.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second, more robust pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Eye & Face Protection: Put on chemical safety goggles, followed by a face shield if required.

Doffing (Taking Off):

  • Initial Decontamination: In the fume hood, wipe down outer gloves with a suitable solvent (e.g., isopropanol) on a disposable towel.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, without touching the exterior surface. Dispose of them immediately in the designated halogenated waste container.

  • Remove Face/Eye Protection: Handle by the strap or sides to remove your face shield and then your goggles. Place them in a designated "dirty" area for cleaning.

  • Remove Body Protection: Unbutton your lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.

  • Remove Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with your bare hands.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][3]

Spill and Emergency Plan

Preparedness is your best defense against unexpected events.

  • Small Spill (Inside Fume Hood):

    • Ensure you are wearing your full PPE.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for halogenated hazardous waste.[1]

    • Clean the spill area with a detergent solution, followed by water.[12]

  • Large Spill (Outside Fume Hood):

    • EVACUATE: Immediately alert others and evacuate the laboratory.

    • ISOLATE: Close the laboratory doors and prevent re-entry.

    • NOTIFY: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

    • DO NOT attempt to clean a large spill unless you are part of a trained emergency response team with access to a Self-Contained Breathing Apparatus (SCBA).[8][10]

Disposal Plan: Responsible Stewardship

All materials, including PPE, that come into contact with 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene must be treated as hazardous waste.

  • Containerization: Use only designated, leak-proof containers clearly labeled "Hazardous Waste: Halogenated Organic Waste."[1]

  • Labeling: The label must include the full chemical name and the approximate concentration.

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the lab, preferably within secondary containment, until collection by EHS personnel.[1]

  • Decontamination: Any non-disposable equipment (glassware, stir bars) must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.

Visualization of Safe Handling Workflow

The following diagram illustrates the complete, cyclical process for safely handling 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase cluster_emergency Contingency A 1. Conduct Risk Assessment (Review Hazards) B 2. Select Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) A->B C 3. Prepare Fume Hood (Verify Airflow, Use Absorbent Pads) B->C D 4. Don PPE (Correct Sequence) C->D E 5. Handle Chemical (Inside Fume Hood Only) D->E F 6. Segregate Waste (Halogenated Organics) E->F I Spill Occurs E->I G 7. Doff PPE (Correct Sequence to Avoid Contamination) F->G H 8. Decontaminate & Clean (Work Area & Reusable Equipment) G->H H->A Begin New Task J Execute Spill Plan (Evacuate, Isolate, Notify) I->J

Caption: Workflow for safe handling of halogenated organic compounds.

References

  • ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants? ResearchGate. [Link]

  • Wikipedia. PFAS. Wikipedia. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.[Link]

  • University of South Carolina. Personal Protective Equipment. Environmental Health & Safety Services. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • National Research Council. LCSS: BROMINE.[Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.[Link]

  • YouTube. (2024). Bromination safety.[Link]

  • American Chemistry Council. Protective Equipment.[Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene.[Link]

  • Google Patents. Process for the production of bromo difluoro acetyl compounds.
  • University of Wyoming. Chemical Process SOP Example.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene
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1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene
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